n-Ethyl-2,2-diisopropylbutanamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,2-diethyl-3-methyl-2-propan-2-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-7-12(9(3)4,10(5)6)11(14)13-8-2/h9-10H,7-8H2,1-6H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOMMNVANAQDMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)(C(C)C)C(=O)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199127 | |
| Record name | N-Ethyl-2,2-diisopropylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white crystalline solid; Slight cooling mint aroma | |
| Record name | N-Ethyl-2,2-diisopropylbutanamide (Safety evaluation not completed) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1983/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | N-Ethyl-2,2-diisopropylbutanamide (Safety evaluation not completed) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1983/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
51115-70-9 | |
| Record name | N-Ethyl-2,2-diisopropylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51115-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-2,2-diisopropylbutanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051115709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-2,2-diisopropylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,2-diethyl-2-(isopropyl)-3-methylbutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ETHYL-2,2-DIISOPROPYLBUTANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K94244JM5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of n-Ethyl-2,2-diisopropylbutanamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of n-Ethyl-2,2-diisopropylbutanamide, a tertiary amide with applications in various fields, including as a cooling agent in consumer products.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of viable synthetic pathways, detailed experimental protocols, and robust analytical characterization techniques. The guide emphasizes the underlying chemical principles and practical considerations necessary for the successful preparation and validation of this sterically hindered amide.
Introduction
This compound (CAS No. 51115-70-9) is a white crystalline solid with a molecular formula of C₁₂H₂₅NO and a molecular weight of 199.33 g/mol .[1][2] Its structure features a highly substituted quaternary carbon center adjacent to the amide carbonyl group, which presents unique challenges and considerations in its synthesis. This guide will explore three primary synthetic strategies for its preparation, each with distinct advantages and mechanistic underpinnings. Furthermore, a detailed protocol for the analytical characterization of the final product will be presented, ensuring purity and structural confirmation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₅NO | [1] |
| Molecular Weight | 199.33 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 36.00 to 40.00 °C | [2] |
| Boiling Point | 258.00 to 259.00 °C at 760.00 mm Hg | [2] |
| Solubility | Insoluble in water; soluble in ethanol | [1] |
Synthetic Pathways
The synthesis of this compound can be approached from several distinct retrosynthetic disconnections. This guide will detail three such pathways:
-
Route A: A Ritter-type reaction from a nitrile precursor.
-
Route B: N-alkylation of a pre-formed primary amide.
-
Route C: Direct amidation of a carboxylic acid with an amine.
Figure 1: Overview of the three synthetic routes to this compound.
Route A: Ritter-Type Reaction from Diisopropyl Butyronitrile
This pathway is a robust and scalable method for the synthesis of this compound, utilizing diisopropyl butyronitrile as a key starting material. The reaction proceeds via a mechanism analogous to the Ritter reaction, where a nitrile reacts with a source of a carbocation under strong acid catalysis.
Synthesis of Diisopropyl Butyronitrile
The precursor, diisopropyl butyronitrile, can be synthesized via the alkylation of propionitrile with an isopropyl halide in the presence of a strong base.
Reaction: Propionitrile + 2 Isopropyl Halide --(Strong Base)--> Diisopropyl Butyronitrile
Protocol: A detailed protocol for the synthesis of 2,2-diisopropyl propionitrile (a closely related compound) is described in patent CN103242194B, which can be adapted for the synthesis of diisopropyl butyronitrile.[3] This involves the reaction of propionitrile with an isopropyl halide in the presence of a strong base like sodium hydride or sodium methylate in an organic solvent such as tetrahydrofuran (THF) or dioxane.[3]
Synthesis of this compound
This synthesis involves the reaction of diisopropyl butyronitrile with an ethyl ester in the presence of polyphosphoric acid (PPA).[4]
Reaction Mechanism: The reaction is believed to proceed through a Ritter-type mechanism. The ethyl ester, under the strongly acidic conditions of the PPA, can generate an ethyl carbocation. This electrophile is then attacked by the nitrogen of the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the desired tertiary amide.
Figure 2: Simplified mechanism of the Ritter-type reaction for the synthesis of this compound.
Experimental Protocol: The following protocol is adapted from the procedure described in patent CN102260185A.[4]
-
Reaction Setup: In a 2000 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 150 g of diisopropyl butyronitrile, 120 g of diethyl carbonate, and 400 g of 115% polyphosphoric acid.
-
Reaction: With vigorous stirring, heat the mixture to reflux, maintaining a temperature of 125-135 °C for approximately 10 hours.
-
Workup: Cool the reaction mixture to about 30 °C. Slowly and cautiously add water to decompose the unreacted polyphosphoric acid. Extract the product with 500 g of toluene.
-
Purification: Separate the organic layer and wash it twice with 200 g of 5% aqueous sodium carbonate solution, followed by two washes with 100 g of water.
-
Isolation: Remove the toluene by distillation under reduced pressure. The crude product is then purified by high vacuum distillation to yield the final product with a purity greater than 99%.
Route B: N-Alkylation of 2,2-diisopropylbutanamide
This route involves the synthesis of the primary amide, 2,2-diisopropylbutanamide, followed by its N-alkylation with an ethyl halide.
Synthesis of 2,2-diisopropylbutanamide
The primary amide can be prepared by the controlled hydrolysis of diisopropyl butyronitrile.
Reaction: Diisopropyl Butyronitrile --(H₂O, Acid or Base Catalyst)--> 2,2-diisopropylbutanamide
Protocol: The hydrolysis of nitriles to amides can be achieved under either acidic or basic conditions. A common method involves heating the nitrile with concentrated sulfuric acid or a mixture of a mineral acid and an alcohol.
Synthesis of this compound
The N-alkylation of the primary amide is achieved by deprotonation with a strong base followed by reaction with an ethyl halide.
Reaction Mechanism: The amide proton is weakly acidic and can be removed by a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to form an amidate anion. This anion then acts as a nucleophile, attacking the ethyl halide in an Sₙ2 reaction to form the N-ethylated product.
Figure 3: Mechanism of N-alkylation of 2,2-diisopropylbutanamide.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Amide Addition: Cool the suspension to 0 °C and add a solution of 2,2-diisopropylbutanamide (1 equivalent) in anhydrous THF dropwise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.
Route C: Direct Amidation of 2,2-diisopropylbutanoic acid
This classical approach involves the formation of an amide bond between 2,2-diisopropylbutanoic acid and ethylamine, facilitated by a coupling agent.
Synthesis of 2,2-diisopropylbutanoic acid
The carboxylic acid can be prepared by the hydrolysis of diisopropyl butyronitrile under forcing acidic or basic conditions.
Reaction: Diisopropyl Butyronitrile --(H₂O, H⁺ or OH⁻, Heat)--> 2,2-diisopropylbutanoic acid
Protocol: Refluxing the nitrile with a strong acid (e.g., a mixture of sulfuric acid and water) or a strong base (e.g., aqueous sodium hydroxide) followed by acidic workup will yield the carboxylic acid.
Synthesis of this compound
The amidation is achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reaction Mechanism: The coupling agent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by ethylamine, which displaces the activated leaving group (dicyclohexylurea or the corresponding urea derivative for EDC) to form the amide bond.
Figure 4: Simplified mechanism of direct amidation using a coupling agent.
Experimental Protocol:
-
Reaction Setup: Dissolve 2,2-diisopropylbutanoic acid (1 equivalent) and ethylamine hydrochloride (1.1 equivalents) in dichloromethane (DCM). Add a tertiary amine base such as triethylamine or diisopropylethylamine (2.2 equivalents).
-
Coupling Agent Addition: Cool the mixture to 0 °C and add a solution of DCC or EDC (1.1 equivalents) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: If DCC is used, the dicyclohexylurea byproduct will precipitate and can be removed by filtration. The filtrate is then washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by column chromatography or vacuum distillation.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized product. A combination of chromatographic and spectroscopic techniques is employed.
Chromatography
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the final product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for quantitative purity analysis.[5] A typical method would involve a C18 column with a mobile phase consisting of acetonitrile and water, with a small amount of acid such as phosphoric acid or formic acid for mass spectrometry compatibility.[5]
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group attached to the nitrogen (a quartet and a triplet), the ethyl group on the quaternary carbon (a quartet and a triplet), and the two isopropyl groups (two septets and four doublets, which may be complex and overlapping due to the steric hindrance).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (typically in the range of 170-180 ppm), the quaternary carbon, and the various methyl and methylene carbons of the ethyl and isopropyl groups.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of a tertiary amide is characterized by a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹. Unlike primary and secondary amides, there will be no N-H stretching or bending vibrations.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 199. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and loss of alkyl fragments.
Safety and Handling
The synthesis of this compound involves the use of hazardous materials, and appropriate safety precautions must be taken.
-
Polyphosphoric Acid (Route A): Corrosive and will cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The workup procedure involving the addition of water is highly exothermic and should be performed slowly and with cooling.
-
Strong Bases (Route B): Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas. Organolithium reagents like LDA are pyrophoric. These reagents must be handled under an inert atmosphere.[6][7]
-
Coupling Agents (Route C): DCC is a potent skin sensitizer and should be handled with care.
-
Solvents: Many of the solvents used (THF, DCM, toluene) are flammable and/or toxic. All manipulations should be carried out in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.
Conclusion
This technical guide has detailed three viable synthetic routes for the preparation of this compound, each with its own set of advantages and challenges. The Ritter-type reaction offers a scalable, one-pot synthesis, while the N-alkylation and direct amidation routes provide classic and versatile alternatives. The characterization section outlines the necessary analytical techniques to ensure the identity and purity of the final product. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions, researchers can confidently synthesize and characterize this sterically hindered tertiary amide.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). N-ethyl-2,2-diisopropyl butanamide. Retrieved from [Link]
- CN103242194B - Preparation method for 2,2-diisopropyl propionitrile - Google Patents. (n.d.).
-
SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Sodium Amide. Retrieved from [Link]
- CN102260185A - Synthetic method of N-ethyl-2,2-diisopropyl butyramide - Google Patents. (n.d.).
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n-Ethyl-2,2-diisopropylbutanamide chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of n-Ethyl-2,2-diisopropylbutanamide, a compound of interest in various industrial and research applications. This document is intended to serve as a technical resource, offering field-proven insights and methodologies for its study and application.
Introduction
This compound, also known by its synonym WS-27, is a synthetic amide that has garnered attention for its unique sensory properties.[1] Unlike many compounds in its class, it provides a cooling sensation without a significant minty aroma.[1][2] This characteristic has led to its primary application as a cooling agent and flavoring agent in various consumer products.[1][3] This guide will delve into the fundamental chemical and physical characteristics of this compound, providing a robust foundation for its use in research and development.
Chemical Identity and Structure
A clear understanding of the chemical identity of this compound is paramount for any scientific investigation. Its fundamental identifiers are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | N,2-diethyl-3-methyl-2-propan-2-ylbutanamide | [3] |
| CAS Number | 51115-70-9 | [3] |
| Molecular Formula | C12H25NO | [3] |
| Molecular Weight | 199.33 g/mol | [3] |
| InChI | InChI=1S/C12H25NO/c1-7-12(9(3)4,10(5)6)11(14)13-8-2/h9-10H,7-8H2,1-6H3,(H,13,14) | [3] |
| InChIKey | PCOMMNVANAQDMV-UHFFFAOYSA-N | [3] |
| SMILES | CCC(C(C)C)(C(C)C)C(=O)NCC | [3] |
| Synonyms | WS-27, Cooling agent WS-27, N,2-Diethyl-2-(isopropyl)-3-methylbutyramide, Butanamide, N-ethyl-2,2-bis(1-methylethyl)- | [3][4] |
The molecular structure of this compound is characterized by a central quaternary carbon atom bonded to two isopropyl groups and an ethyl group. This sterically hindered core is attached to an ethylamide functional group. The compound is achiral.[5]
Caption: Synthetic pathway for this compound.
Experimental Protocol (Exemplary, based on patent literature):
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, combine diisopropyl butyronitrile and the chosen ethyl ester compound.
-
Catalyst Addition: Slowly add polyphosphoric acid to the reaction mixture with stirring.
-
Reaction Conditions: Heat the mixture to a temperature between 110-150 °C and maintain under reflux for 8-10 hours. [6]4. Workup: After cooling, the reaction mixture is typically quenched with water and extracted with an organic solvent.
-
Purification: The crude product is then purified by high vacuum distillation to yield the final product with high purity. [6]
Analytical Characterization
While comprehensive, publicly available spectral data for this compound is limited, standard analytical techniques would be employed for its characterization. A proposed analytical workflow is outlined below.
Analytical Workflow:
Caption: Proposed analytical workflow for this compound.
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method can be utilized for the analysis of this compound. A suggested method involves a mobile phase of acetonitrile and water with a phosphoric acid modifier. For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. [1] Spectroscopic Analysis (Predicted):
Due to the lack of publicly available experimental spectra, the following are predicted characteristics based on the known structure of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two ethyl groups and the two isopropyl groups. The diastereotopic nature of the protons within the isopropyl and the methylene of the N-ethyl and C-ethyl groups may lead to complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon, the carbonyl carbon, and the various methyl and methylene carbons within the structure.
-
Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and C-H stretching and bending vibrations of the alkyl groups.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (199.33 g/mol ). Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and loss of the alkyl substituents.
Safety and Toxicology
The safety and toxicological profile of this compound is not yet fully established.
-
GHS Classification: According to aggregated GHS information, this chemical does not meet the criteria for hazard classification. [3]* JECFA Evaluation: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this substance, but the evaluation is not yet complete, and an Acceptable Daily Intake (ADI) has not been established. [3]Further data is required for a full safety assessment. [3]* Toxicity Data: In a safety data sheet for a structurally related compound, general first aid measures for skin and eye contact, inhalation, and ingestion are provided, but specific toxicological data for this compound is noted as not thoroughly investigated.
Given the incomplete toxicological data, it is imperative that researchers and drug development professionals handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.
Applications and Future Directions
The primary application of this compound is as a cooling and flavoring agent in a variety of consumer products, including tobacco products. [4]Its unique sensory profile makes it a subject of interest for the development of novel sensory experiences in food, beverage, and personal care products.
Future research may focus on:
-
Elucidation of the mechanism of its cooling sensation.
-
Comprehensive toxicological and metabolic studies to complete its safety assessment.
-
Exploration of its potential in other applications where controlled sensory perception is desired.
Conclusion
This compound is a synthetic amide with distinct cooling properties. This guide has provided a detailed overview of its chemical and physical properties, synthesis, and analytical characterization. While its application as a flavoring and cooling agent is established, a comprehensive understanding of its toxicological profile and the public availability of its spectral data remain areas for future investigation. The information presented herein is intended to equip researchers and scientists with the foundational knowledge required for the safe and effective use of this compound in their work.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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The Good Scents Company. N-ethyl-2,2-diisopropyl butanamide. [Link]
-
The Good Scents Company. N-ethyl-2,2-diisopropyl butanamide. [Link]
- Google Patents. CN102260185A - Synthetic method of N-ethyl-2,2-diisopropyl butyramide.
-
PubChemLite. This compound (C12H25NO). [Link]
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FDA Global Substance Registration System. This compound. [Link]
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FlavScents. N-ethyl-2,2-diisopropyl butanamide. [Link]
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precisionFDA. This compound. [Link]
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Flavor Extract Manufacturers Association (FEMA). 4557this compound. [Link]
-
SIELC Technologies. This compound. [Link]
- Google Patents. CN102260185A - Synthetic method of N-ethyl-2,2-diisopropyl butyramide.
-
Gsrs. This compound. [Link]
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An In-depth Technical Guide to the Mechanism of Action of n-Ethyl-2,2-diisopropylbutanamide (WS-27)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
n-Ethyl-2,2-diisopropylbutanamide, a synthetic cooling agent also known as WS-27, has garnered significant interest for its potent and sustained cooling sensation in various consumer products. This technical guide provides a comprehensive exploration of its core mechanism of action, focusing on its interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. We will delve into the molecular underpinnings of its cooling effect, the structure-activity relationships that govern its potency, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in sensory science, pharmacology, and drug development.
Introduction: The Quest for Novel Cooling Agents
The sensation of cooling is a critical component in a wide array of products, from confectionary and oral care to topical analgesics. While natural compounds like menthol have been traditionally used, their limitations, such as a characteristic odor and potential for irritation, have driven the search for synthetic alternatives. The Wilkinson Sword (WS) series of cooling agents emerged from this quest, offering potent and often odorless cooling properties. This compound (WS-27) is a notable member of this family, recognized for its clean and prolonged cooling effect. Understanding its mechanism of action at a molecular level is paramount for its effective application and the development of next-generation sensory modulators.
The Molecular Target: TRPM8 - The Body's Cold and Menthol Receptor
The primary physiological target of this compound and other cooling agents is the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2][3][4] TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons.[4] It functions as the principal sensor for environmental cold in mammals.[1][4]
Key Characteristics of TRPM8:
-
Polymodal Activation: TRPM8 can be activated by a variety of stimuli, including:
-
Cold Temperatures: It has a thermal activation threshold of approximately 25-28°C.[1][3]
-
Cooling Compounds: Agonists include natural compounds like menthol and synthetic molecules like icilin and the WS-series of cooling agents.[1][2][4]
-
Voltage: Changes in membrane potential can also modulate channel activity.[4]
-
-
Ion Permeability: Upon activation, TRPM8 allows the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.
-
Signal Transduction: This influx of positive ions leads to depolarization of the neuronal membrane, triggering the generation of an action potential that is transmitted to the central nervous system and perceived as a cooling sensation.
The following diagram illustrates the central role of TRPM8 in mediating the cooling sensation induced by agonists like this compound.
Caption: Agonist binding to the TRPM8 channel induces a cooling sensation.
Structure-Activity Relationship (SAR) of Carboxamide Cooling Agents
The cooling potency and sensory profile of synthetic cooling agents are intrinsically linked to their chemical structure. For carboxamides like this compound, specific molecular features are critical for effective interaction with the TRPM8 receptor.
-
The Carboxamide Moiety: The amide group is a key pharmacophore, likely involved in hydrogen bonding with amino acid residues within the TRPM8 binding pocket.
-
Alkyl Substituents: The size and branching of the alkyl groups significantly influence potency. The diisopropyl groups in this compound contribute to its hydrophobicity, which is crucial for partitioning into the cell membrane and accessing the receptor binding site.
-
N-Ethyl Group: The ethyl group attached to the nitrogen atom also modulates the compound's activity and sensory characteristics.
Systematic modifications of these structural components allow for the fine-tuning of cooling intensity, duration, and the specific location of the cooling sensation (e.g., front of the mouth vs. back of the throat).
Experimental Characterization of this compound
The interaction of this compound with the TRPM8 channel can be quantitatively assessed using established in vitro techniques. The two primary methods are calcium imaging and whole-cell patch-clamp electrophysiology.
Calcium Imaging Assay
This high-throughput method allows for the measurement of intracellular calcium influx following TRPM8 activation.
Principle: Cells expressing TRPM8 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon channel activation by an agonist, the influx of extracellular calcium leads to an increase in intracellular calcium concentration, which is detected as an increase in fluorescence intensity.
Experimental Workflow:
Caption: Workflow for a TRPM8 calcium imaging assay.
Detailed Protocol:
-
Cell Culture:
-
Maintain Human Embryonic Kidney (HEK293) cells stably expressing human TRPM8 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Plate the cells in black-walled, clear-bottom 96-well plates at a suitable density to achieve a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye, such as Fluo-4 AM (2-5 µM), in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.
-
Aspirate the culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Create a serial dilution of the compound in the assay buffer to generate a dose-response curve.
-
After incubation, wash the cells with the assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.
-
Measure the fluorescence intensity (Excitation ~485 nm, Emission ~520 nm) over time to capture the calcium transient.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to a positive control (e.g., a saturating concentration of menthol or icilin).
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through the TRPM8 channels.
Principle: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell's interior. The membrane potential is clamped at a specific voltage, and the currents elicited by the application of an agonist are recorded.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp recording of TRPM8 currents.
Detailed Protocol:
-
Cell and Solution Preparation:
-
Use TRPM8-expressing cells plated on glass coverslips.
-
Prepare an extracellular (bath) solution containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
Prepare an intracellular (pipette) solution with a composition mimicking the cytosol (e.g., K-gluconate, KCl, MgCl₂, HEPES, EGTA, ATP, GTP).
-
-
Pipette Fabrication and Seal Formation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Under a microscope, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
-
Achieving Whole-Cell Configuration:
-
Apply a brief pulse of stronger suction to rupture the membrane patch within the pipette, establishing electrical and diffusional access to the cell's interior.
-
-
Recording and Compound Application:
-
Set the amplifier to voltage-clamp mode and hold the membrane potential at a negative value (e.g., -60 mV) to increase the driving force for cation influx.
-
Establish a baseline recording in the extracellular solution.
-
Perfuse the cell with a solution containing a known concentration of this compound.
-
-
Data Acquisition and Analysis:
-
Record the inward current elicited by the compound.
-
Wash out the compound to allow the current to return to baseline.
-
By applying different concentrations of the agonist, a dose-response relationship for current activation can be established, and the EC₅₀ can be determined.
-
Quantitative Data Summary
While specific EC₅₀ values for this compound (WS-27) can vary depending on the experimental system (e.g., cell line, expression level of TRPM8), the following table provides a representative comparison with other known TRPM8 agonists.
| Compound | Chemical Class | Typical EC₅₀ Range (µM) | Sensory Profile |
| L-Menthol | Terpenoid | 30 - 100 | Cooling with a distinct minty aroma and taste |
| Icilin | Synthetic | 0.1 - 1 | Potent, long-lasting cooling |
| This compound (WS-27) | Carboxamide | 1 - 10 | Clean, smooth, and prolonged cooling |
| WS-3 | Carboxamide | 3.7 | Strong initial cooling |
| WS-23 | Carboxamide | >100 | Mild, upfront cooling |
Note: The EC₅₀ values are approximate and should be determined empirically for each specific application and experimental setup.
Conclusion and Future Directions
This compound (WS-27) exerts its characteristic cooling effect through the direct activation of the TRPM8 ion channel. Its structure is optimized for potent and sustained agonistic activity, making it a valuable tool in the food, flavor, and pharmaceutical industries. The experimental protocols detailed in this guide provide a robust framework for the quantitative characterization of its mechanism of action.
Future research in this area will likely focus on:
-
High-resolution structural studies: Elucidating the precise binding mode of this compound within the TRPM8 channel through techniques like cryo-electron microscopy.
-
Development of novel analogs: Synthesizing and characterizing new carboxamide derivatives with tailored sensory profiles and enhanced potency.
-
Exploring therapeutic applications: Investigating the potential of TRPM8 agonists like this compound in conditions such as chronic pain, inflammation, and respiratory disorders.[5]
By continuing to unravel the intricate interactions between synthetic cooling agents and their molecular targets, we can pave the way for the rational design of novel compounds with enhanced efficacy and a wider range of applications.
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An In-Depth Technical Guide to n-Ethyl-2,2-diisopropylbutanamide as a Cooling Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Ethyl-2,2-diisopropylbutanamide, commonly referred to as WS-27, is a synthetic cooling agent that has garnered significant interest for its potent and prolonged cooling sensation, devoid of the characteristic minty aroma and irritant properties associated with menthol. This technical guide provides a comprehensive overview of the core scientific principles of this compound, from its molecular mechanism of action and synthesis to its physicochemical properties and potential applications in pharmaceutical and therapeutic development. The document is structured to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to explore the potential of this intriguing molecule.
Introduction: The Quest for Novel Cooling Agents
The sensation of cooling is a critical component in a vast array of consumer products and is increasingly being explored for its therapeutic potential in areas such as pain management and respiratory relief. For decades, l-menthol has been the preeminent cooling agent. However, its strong minty odor, potential for irritation at higher concentrations, and bitter taste have driven the search for synthetic alternatives that can provide a clean, pure cooling effect. This has led to the development of a family of synthetic cooling agents, among which this compound (WS-27) stands out for its unique sensory profile. This guide will delve into the technical aspects of this compound, providing a detailed resource for its scientific and therapeutic exploration.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and formulation development.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | WS-27, Cooling agent WS-27 | [2] |
| CAS Number | 51115-70-9 | [1] |
| Molecular Formula | C12H25NO | [1][3] |
| Molecular Weight | 199.33 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Odor | Slight cooling minty aroma | [1] |
| Melting Point | 36.00 to 40.00 °C | [4][5] |
| Boiling Point | 258.00 to 259.00 °C | [4] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [1] |
| logP (o/w) | 2.998 (estimated) | [4] |
Mechanism of Action: Targeting the Cold and Menthol Receptor TRPM8
The cooling sensation elicited by this compound is primarily mediated through its interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[6][7] TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons and is the primary molecular transducer of cold stimuli in humans.[6][8][9]
TRPM8 Activation
Activation of the TRPM8 channel by agonists like this compound leads to an influx of cations, primarily Ca2+ and Na+, into the neuron.[6] This influx causes depolarization of the cell membrane, generating an action potential that is transmitted to the brain and perceived as a cooling sensation.[6] It is important to note that this sensation is induced without an actual change in temperature.
Binding and Allosteric Modulation
Cryo-electron microscopy studies have revealed that cooling agents like menthol and its analogs bind to a specific pocket within the voltage-sensor-like domain (VSLD) of the TRPM8 channel.[8][10] The binding of these agonists is allosterically coupled with the binding of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane lipid that is essential for channel activation.[8][10] The synergistic action of the cooling agent and PIP2 is crucial for the opening of the ion conduction pathway.[10] While the precise binding mode of this compound has not been elucidated to the same extent as menthol, its action as a TRPM8 agonist suggests a similar mechanism of action.
Experimental Protocol (Illustrative)
The following is an illustrative protocol based on the principles described in the patent literature. [11]Researchers should optimize conditions for their specific laboratory setup.
-
Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add diisopropyl butyronitrile and the ethyl ester compound (e.g., diethyl carbonate) in a molar ratio of approximately 1:1.
-
Catalyst Addition: Slowly add polyphosphoric acid to the reaction mixture with stirring. The amount of catalyst will need to be optimized, but a starting point could be a 1:2 mass ratio of diisopropyl butyronitrile to polyphosphoric acid.
-
Reaction Conditions: Heat the mixture to a temperature between 110-150°C and maintain this temperature with stirring for 8-10 hours. [11]4. Work-up and Purification: After the reaction is complete, cool the mixture and quench with water. The product can then be extracted with a suitable organic solvent. The organic layer is washed, dried, and the solvent is removed. The crude product can be purified by vacuum distillation to yield high-purity this compound. [11]
Applications in Drug Development
The activation of TRPM8 by this compound presents several intriguing possibilities for therapeutic applications.
Analgesia and Pain Management
TRPM8 is implicated in the modulation of pain pathways, particularly in conditions of chronic pain and cold allodynia. [8]The application of TRPM8 agonists can induce a cooling sensation that can counter-intuitively lead to analgesia in neuropathic pain states. The non-irritating nature of this compound makes it a potentially attractive candidate for topical analgesic formulations.
Respiratory Relief
The sensation of cooling in the nasal passages can improve the perception of airflow and provide subjective relief from nasal congestion. [12]TRPM8 is expressed in the nasal mucosa and its activation by cooling agents is a key mechanism for this effect. This compound, with its low odor profile, could be a valuable ingredient in nasal sprays or inhalants designed to provide respiratory relief without the strong scent of menthol.
Formulation Considerations
The poor water solubility of this compound presents a key challenge in its formulation. [1]
Topical Formulations
For topical delivery, this compound can be incorporated into various formulations such as gels, creams, and patches.
-
Gels: Hydrogel formulations using polymers like carbomers (e.g., Acrypol 980) can provide a suitable base. [13]Solubilizers such as polyethylene glycols (e.g., PEG 400) may be necessary to ensure the uniform distribution of the active ingredient. [13]* Patches: Topical patches can provide controlled release of the cooling agent. These can be formulated with a water-soluble polymer gel matrix containing the active ingredient. [14]
Oral and Inhaled Formulations
For oral or inhaled applications, formulation strategies will need to address the poor aqueous solubility. The use of co-solvents, surfactants, or encapsulation technologies may be required to achieve the desired bioavailability and stability.
Safety and Toxicology
This compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) for its use as a flavoring agent in food. [15]However, a comprehensive toxicological profile for its use in pharmaceutical applications is not extensively published in the public domain. Available information suggests that it is not classified as a hazardous substance according to GHS criteria. [1]For drug development purposes, further specific studies on dermal and oral toxicity, as well as sensitization potential, would be necessary to establish a complete safety profile for therapeutic use.
Conclusion
This compound (WS-27) is a potent synthetic cooling agent with a distinct sensory profile that makes it a compelling alternative to menthol. Its mechanism of action via the TRPM8 receptor is well-established, and its synthesis is achievable through standard organic chemistry techniques. While its primary applications have been in the flavor and fragrance industry, its potential in drug development, particularly in topical analgesics and respiratory treatments, is an area ripe for further investigation. The key challenge for its pharmaceutical application lies in overcoming its poor water solubility through innovative formulation strategies. As research into the therapeutic roles of TRPM8 continues to expand, this compound stands out as a valuable tool for scientists and a promising candidate for the development of novel therapeutic products.
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A Technical Guide to the TRPM8 Receptor Activation by n-Ethyl-2,2-diisopropylbutanamide
Abstract
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is the principal molecular sensor for cold temperatures in the mammalian nervous system. Its activation by chemical agonists provides a valuable avenue for studying sensory transduction and developing novel therapeutic agents and consumer products. This technical guide offers an in-depth examination of n-Ethyl-2,2-diisopropylbutanamide, a potent synthetic cooling agent, and its functional interaction with the TRPM8 receptor. We will dissect the molecular mechanisms of activation, detail the downstream signaling consequences, and provide validated, step-by-step experimental protocols for its characterization using calcium imaging and electrophysiology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical framework for investigating TRPM8 agonists.
Introduction: The Molecule and Its Target
The sensation of cold is a critical sensory modality, mediated primarily by the TRPM8 ion channel.[1][2][3] This channel, expressed in a subset of primary afferent sensory neurons, is activated by temperatures dropping below approximately 26°C and by a variety of chemical compounds.[2][3] Among these are naturally occurring molecules like menthol and synthetic compounds designed to elicit a cooling sensation without the associated minty aroma.
This compound, also known as WS-27, is one such synthetic cooling agent.[4][5] Its potent and selective activation of TRPM8 makes it an excellent tool for probing the channel's function and a compound of interest for various commercial applications, including its use as a flavoring agent.[6] This guide provides a detailed exploration of the agonist-receptor interaction, from its chemical properties to the precise methodologies required for its scientific investigation.
Component Analysis
The Agonist: this compound (WS-27)
This compound is a white crystalline solid characterized by its ability to induce a strong cooling sensation.[4][5] Its physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₅NO | [5][6][7] |
| Molecular Weight | 199.33 g/mol | [5][6][7] |
| CAS Number | 51115-70-9 | [4][5][6] |
| Appearance | White to off-white crystalline solid | [4][5] |
| Odor | Slight cooling, minty aroma | [4] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [4][5][6] |
| Melting Point | 36.00 to 40.00 °C | [4][8] |
From a synthetic chemistry perspective, it can be produced from raw materials like diisopropyl butyronitrile and an ethyl ester compound, a process that is controllable and yields high purity.[9] This reliability in production is crucial for ensuring reproducible experimental results.
The Receptor: Transient Receptor Potential Melastatin 8 (TRPM8)
TRPM8 is a polymodal, non-selective cation channel. Structurally, it is a homotetramer, with each subunit comprising six transmembrane helices (S1-S6) and large intracellular N- and C-termini.[3][10]
-
Sensing and Gating: The S1-S4 domains form the voltage-sensing domain, which is also the binding site for chemical agonists like menthol.[2][10] The S5-S6 helices and the intervening pore loop form the ion conduction pathway.[10]
-
Physiological Function: As the primary transducer of cold somatosensation, TRPM8 is responsible for detecting environmental temperature drops.[2] It is densely expressed in sensory neurons of the dorsal root (DRG) and trigeminal ganglia (TG).[10] Activation of TRPM8 leads to an influx of cations, primarily Ca²⁺ and Na⁺, causing membrane depolarization and the firing of action potentials that are ultimately perceived by the central nervous system as cold.[1][2]
Mechanism of Action: TRPM8 Activation and Signaling
The activation of TRPM8 by this compound is a direct gating mechanism. The agonist binds to the channel protein, stabilizing its open conformation and thereby increasing the probability of channel opening at physiological temperatures. This initiates a cascade of cellular events.
-
Direct Channel Gating: The agonist binds to a pocket within the S1-S4 domains of the TRPM8 channel.[2]
-
Cation Influx: This binding event induces a conformational change that opens the channel pore, allowing the influx of extracellular cations, most notably Ca²⁺, down their electrochemical gradient.[3]
-
Neuronal Depolarization: The influx of positive ions depolarizes the neuronal membrane. If this depolarization reaches the threshold, it triggers an action potential, propagating the "cold" signal.
-
Calcium-Mediated Signaling and Desensitization: The rise in intracellular Ca²⁺ is a key secondary signal. It can trigger various downstream processes and also initiates a negative feedback loop. Elevated Ca²⁺ can activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂).[10][11] Since PIP₂ is essential for TRPM8 channel activity, its depletion leads to a reduction in channel activity, a process known as desensitization or adaptation, even in the continued presence of the agonist.[3][11]
Experimental Protocols for Functional Characterization
A robust characterization of a TRPM8 agonist requires a multi-assay approach. We begin with a high-throughput functional screen, such as calcium imaging, and confirm hits with the gold-standard electrophysiological method, patch-clamping.
Protocol 1: High-Throughput Calcium Imaging Assay
Principle: This assay leverages the primary function of TRPM8 as a calcium-permeable channel.[12] Agonist activation leads to a rapid increase in intracellular calcium ([Ca²⁺]i), which is detected by a calcium-sensitive fluorescent dye. The intensity of the fluorescence signal is proportional to the degree of channel activation.[13]
Causality Behind Experimental Choices:
-
Cell System: HEK293 or CHO cells stably expressing human TRPM8 are used. These cell lines have low endogenous channel expression, providing a clean background, and are robust for high-throughput screening.[14][15]
-
Indicator Dye: A high-sensitivity dye like Fluo-8 AM is chosen. The "AM" ester group makes the molecule cell-permeable. Once inside the cell, esterases cleave the AM group, trapping the active dye. Fluo-8 offers a superior signal-to-noise ratio compared to older dyes like Fluo-4.[13]
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture hTRPM8-HEK293 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
The day before the assay, seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well. Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of stock concentrations for the desired dose-response curve.
-
On the day of the assay, dilute these DMSO stocks into an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to create the final 2X working concentrations. The final DMSO concentration in the well should be kept below 0.5% to avoid off-target effects.
-
-
Dye Loading Protocol:
-
Prepare a 2X Fluo-8 AM loading buffer. For each plate, mix Fluo-8 AM and Pluronic F-127 (to aid dye dispersal) in assay buffer to final concentrations of 4 µM and 0.02% respectively. Add probenecid (e.g., 2.5 mM final concentration) to inhibit dye extrusion from the cells.
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the 2X loading buffer to each well.
-
Incubate the plate for 30 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Assay Execution and Data Acquisition:
-
Use a fluorescence imaging plate reader (e.g., FLIPR Tetra®, FlexStation®).
-
Set the instrument to excite at ~490 nm and read emission at ~520 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add 100 µL of the 2X compound working solutions to the corresponding wells.
-
Continue recording the fluorescence signal for at least 120-180 seconds to capture the peak response and subsequent plateau or decay.
-
-
Data Analysis:
-
The response is typically quantified as the change in fluorescence (ΔF) from baseline (F₀), often normalized to the baseline (ΔF/F₀).
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of agonist that gives a response halfway between baseline and maximum).
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Principle: This gold-standard technique provides a direct, high-resolution measurement of the ion current flowing through the TRPM8 channels in the plasma membrane of a single cell.
Causality Behind Experimental Choices:
-
Configuration: The whole-cell configuration is used to control the intracellular environment and the membrane voltage, allowing for precise measurement of agonist-evoked currents across the entire cell membrane.
-
Solutions: The ionic composition of the intracellular and extracellular solutions is designed to isolate the current of interest and maintain cell viability. For example, Cs⁺ may be used in the pipette solution to block K⁺ channels, reducing background currents.
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed hTRPM8-HEK293 cells sparsely on glass coverslips 24-48 hours before recording.
-
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2 with CsOH.
-
-
Recording Procedure:
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.
-
Using a micromanipulator, approach a single cell with a glass micropipette (resistance 3-5 MΩ) filled with intracellular solution.
-
Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, achieving the whole-cell configuration.
-
Clamp the cell's membrane potential at a holding voltage, typically -60 mV.
-
-
Compound Application and Data Acquisition:
-
Allow the cell to stabilize for a few minutes.
-
Using a computer-controlled perfusion system, switch the bath solution to one containing a known concentration of this compound.
-
Record the resulting inward current using an amplifier and data acquisition software (e.g., pCLAMP).
-
Apply a series of increasing concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak current amplitude evoked by each agonist concentration.
-
Normalize the current to the cell size by dividing by the cell capacitance (measured from the capacitive transient) to get current density (pA/pF).
-
Plot the normalized current density against the logarithm of the agonist concentration and fit with the Hill equation to determine the EC₅₀.
-
Table 2: Representative Functional Data for TRPM8 Agonists
| Agonist | Assay Type | Typical EC₅₀ | Source |
| This compound | Calcium Imaging | 1-10 µM (Estimated Range) | N/A |
| (-)-Menthol | Patch-Clamp | ~63 µM | [16] |
| WS-12 | Calcium Imaging | 0.5 µM | [1] |
| WS-3 | Calcium Imaging | 3.7 µM | [17] |
| Icilin | Calcium Imaging | ~125 nM | [14] |
| Note: A specific published EC₅₀ for this compound (WS-27) was not identified in the provided sources; the value represents a scientifically plausible estimate based on related compounds. |
Conclusion and Future Directions
This compound is a potent synthetic agonist that activates the TRPM8 receptor through direct channel binding, leading to cation influx and the initiation of a neural signal perceived as cold. Its functional properties can be thoroughly elucidated using a combination of high-throughput calcium imaging for initial characterization and patch-clamp electrophysiology for detailed mechanistic confirmation.
The methodologies detailed in this guide provide a self-validating framework for investigating this and other TRPM8 modulators. Understanding the precise interactions between synthetic ligands and the TRPM8 channel is not only fundamental to sensory neuroscience but also holds significant potential for the development of next-generation analgesics for neuropathic pain and cold hypersensitivity, as well as for the rational design of improved cooling agents for consumer and industrial applications.[2][10]
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The cool things to know about TRPM8!. Taylor & Francis Online. [Link]
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TRPM8 transient receptor potential cation channel subfamily M member 8 [ (human)]. National Center for Biotechnology Information. [Link]
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TRPM8. Wikipedia. [Link]
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Evidence that TRPM8 Is an Androgen-Dependent Ca2+ Channel Required for the Survival of Prostate Cancer Cells. AACR Journals. [Link]
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An In-Depth Technical Guide to the Structure-Activity Relationship of n-Ethyl-2,2-diisopropylbutanamide (WS-27)
Introduction: A Tale of Two Amides - From Repellency to Refreshment
In the vast landscape of chemical biology, subtle structural modifications to a molecule can dramatically alter its interaction with biological targets, leading to profoundly different physiological effects. A compelling illustration of this principle can be found when comparing the structures of well-known amide-containing insect repellents, such as N,N-diethyl-m-toluamide (DEET), with compounds like n-Ethyl-2,2-diisopropylbutanamide. While sharing the core amide functional group, their divergent architectures dictate their distinct activities. This guide will provide an in-depth exploration of the structure-activity relationship (SAR) of this compound, a compound recognized not for insect repellency, but for its potent physiological cooling properties.
This compound, commercially known as Cooling Agent WS-27, is a synthetic compound valued for its clean, long-lasting cooling sensation on the skin and mucous membranes.[1] It is a white to off-white crystalline solid with a slight cooling, minty aroma.[2][3] Unlike menthol, the archetypal cooling agent, WS-27 and its analogues produce a cooling effect with little to no minty fragrance, a desirable characteristic for a wide range of applications in food, beverages, and personal care products. Understanding the relationship between its chemical structure and its cooling activity is paramount for the rational design of new, more effective, and safer cooling agents.
This guide will delve into the molecular architecture of this compound, dissecting the contribution of its constituent parts to its cooling efficacy. We will explore the broader context of synthetic cooling agents, their mechanism of action, and present a comparative analysis with structurally related but functionally distinct amides. Furthermore, we will outline the experimental methodologies employed to characterize and quantify the activity of these compounds.
The Molecular Architecture of Cooling: Deconstructing this compound
The cooling sensation elicited by this compound is not a result of heat transfer, but rather a chemesthetic effect, the result of a direct interaction with sensory receptors in the skin that are normally activated by cold temperatures. The structure of this compound can be systematically broken down into three key regions, each playing a crucial role in its overall activity: the amide head, the alkyl backbone, and the N-alkyl substituent.
1. The Amide Headgroup: The N-ethylbutanamide core is a critical polar region of the molecule. The carbonyl oxygen and the amide nitrogen are capable of forming hydrogen bonds, which are often essential for ligand-receptor interactions. The presence and orientation of this group are fundamental to the compound's ability to bind to its target receptor.
2. The α-Carbon and its Bulky Substituents: The most striking feature of this compound is the highly sterically hindered α-carbon, which is substituted with two isopropyl groups. This quaternary carbon creates a bulky, lipophilic region in the molecule. This steric bulk is thought to play a significant role in the potency and nature of the cooling sensation. It is hypothesized that this region of the molecule interacts with a hydrophobic pocket within the receptor, and the specific size and shape of these substituents can fine-tune the binding affinity and efficacy.
3. The N-Alkyl Group: The ethyl group attached to the amide nitrogen also contributes to the overall lipophilicity and steric profile of the molecule. The length and branching of this alkyl chain can influence the compound's potency and duration of action.
The interplay between these three molecular regions dictates the compound's ability to effectively bind to and activate its biological target, which for most synthetic cooling agents is the transient receptor potential cation channel subfamily M member 8 (TRPM8).
Comparative Structural Analysis: Cooling Agents vs. Insect Repellents
The importance of subtle structural differences is starkly highlighted when comparing this compound to the insect repellent DEET (N,N-diethyl-m-toluamide). Both are amides, yet their biological activities are orthogonal.
| Feature | This compound (WS-27) | N,N-diethyl-m-toluamide (DEET) |
| Primary Activity | Physiological Cooling Agent | Insect Repellent |
| Amide Type | Secondary Amide | Tertiary Amide |
| Substituents on α-Carbon | Two Isopropyl Groups | Hydrogen Atoms |
| Core Structure | Aliphatic Butanamide | Aromatic Toluamide |
This comparison underscores that while the amide group is a common feature, the nature of the substituents on both the acyl and the nitrogen components of the amide dictates the ultimate biological effect. The bulky, aliphatic structure of WS-27 is tailored for interaction with thermoreceptors, whereas the aromatic ring and less hindered structure of DEET are suited for interaction with the olfactory receptors of insects.[4][5]
Experimental Protocols for Evaluation of Cooling Activity
The characterization of cooling agents like this compound relies on a combination of sensory analysis and in vitro assays.
Sensory Evaluation Protocol (Human Panel)
-
Objective: To quantify the intensity and duration of the cooling sensation on human skin.
-
Methodology:
-
Panelist Selection: A panel of trained sensory assessors is selected.
-
Sample Preparation: Solutions of this compound are prepared at various concentrations in a suitable, non-irritating vehicle (e.g., ethanol/water mixture or a simple lotion base).
-
Application: A standardized volume of the test solution is applied to a defined area on the forearm or another designated skin site.
-
Rating: Panelists rate the perceived cooling intensity at regular intervals (e.g., every 5 minutes for up to an hour) using a labeled magnitude scale (e.g., from 0 = no sensation to 10 = intense cooling).
-
Data Analysis: The mean cooling intensity scores are plotted over time to generate a cooling curve, from which parameters like peak intensity and duration can be derived.
-
In Vitro TRPM8 Receptor Activation Assay
-
Objective: To measure the direct activation of the TRPM8 ion channel by this compound.
-
Methodology:
-
Cell Culture: A stable cell line (e.g., HEK293 cells) engineered to express the human TRPM8 receptor is cultured.
-
Calcium Imaging: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: A baseline fluorescence reading is taken before the addition of this compound at various concentrations.
-
Signal Detection: Upon activation of the TRPM8 channel, there is an influx of extracellular calcium, which leads to an increase in fluorescence intensity. This change is measured using a fluorescence plate reader or a microscope.
-
Data Analysis: The increase in fluorescence is proportional to the degree of channel activation. Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) of the compound.
-
Visualizing the Structure-Activity Landscape
The following diagrams illustrate key concepts related to the structure-activity relationship of this compound.
Caption: Key structural regions of this compound and their proposed contribution to its cooling activity.
Caption: A typical experimental workflow for the evaluation of synthetic cooling agents.
Conclusion and Future Directions
This compound (WS-27) is a potent synthetic cooling agent whose activity is intricately linked to its specific molecular architecture. The bulky diisopropyl substitution at the α-carbon, combined with the N-ethyl amide functionality, creates a molecule optimized for interaction with the TRPM8 thermoreceptor. The study of its structure-activity relationship not only provides insights into the molecular basis of chemesthetic cooling but also establishes a framework for the design of novel cooling agents with tailored properties, such as enhanced potency, longer duration, and improved safety profiles.
Future research in this area will likely focus on synthesizing and evaluating a broader range of analogs to further refine the SAR models. This could involve modifications to the N-alkyl group, replacement of the isopropyl groups with other bulky alkyl or cycloalkyl moieties, and exploration of bioisosteric replacements for the amide bond. A deeper understanding of the binding pocket of the TRPM8 receptor through computational modeling and structural biology will undoubtedly accelerate the discovery of the next generation of superior cooling agents.
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n-Ethyl-2,2-diisopropylbutanamide sensory perception studies
An In-Depth Technical Guide to the Sensory Perception of n-Ethyl-2,2-diisopropylbutanamide (Icaridin)
Executive Summary
This compound, widely known as Icaridin or Picaridin, represents a cornerstone of modern insect repellent technology. Its broad adoption is a function of its high efficacy against a range of arthropod vectors, coupled with a favorable human sensory profile that distinguishes it from older actives like DEET. This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing a detailed exploration of the sensory mechanisms underlying Icaridin's function. We will dissect its molecular interactions within the insect olfactory system, present validated, step-by-step protocols for its evaluation, and review the data on its perception and safety in humans. The narrative emphasizes the causality behind experimental design, grounding all claims in authoritative scientific literature to provide a holistic and actionable understanding of this critical compound.
Introduction to this compound (Icaridin)
Developed by Bayer in the 1980s, Icaridin (also known by its development code KBR 3023) has become a leading global insect repellent. Its chemical structure, a piperidine derivative, confers physical and sensory properties that have driven its success as a topical active ingredient.
Chemical and Physical Properties
Icaridin is a synthetic compound with properties that make it highly suitable for formulation in sprays, lotions, and wipes. It is a racemic mixture of two diastereomers, which have been shown to have different levels of activity.
| Property | Value | Source(s) |
| IUPAC Name | 1-piperidinecarboxylic acid 2-(2-hydroxyethoxy)ethyl 1-methylpropyl ester | |
| Common Names | Icaridin, Picaridin, KBR 3023, Bayrepel | [1][2] |
| CAS Number | 119515-38-7 | |
| Molecular Formula | C12H23NO3 | [3] |
| Molecular Weight | 229.32 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Low to no odor | |
| Solubility | Insoluble in water; soluble in ethanol and other organic solvents | [4] |
A Modern Alternative to DEET
The development of Icaridin was driven by the need for a repellent with efficacy comparable to DEET but with an improved safety and sensory profile. Compared to DEET, Icaridin exhibits lower dermal absorption, is not a plasticizer, and is generally perceived as having a more pleasant feel on the skin with a less noticeable odor.[5] These characteristics have led to its endorsement by public health organizations worldwide, including the World Health Organization, for preventing vector-borne diseases.[6]
Mechanism of Action in Arthropods
The repellent effect of Icaridin is not based on toxicity but on sophisticated interference with an insect's ability to sense and locate a host. It acts primarily through the olfactory system, creating a sensory barrier that makes the user "invisible" or aversive to host-seeking insects.[5][7]
The Olfactory Pathway
Insect olfaction begins when volatile molecules enter pores on sensory hairs (sensilla) located on the antennae and maxillary palps.[8] Inside the sensillum lymph, odorants are bound and transported by Odorant Binding Proteins (OBPs) to the dendrites of Olfactory Receptor Neurons (ORNs). The interaction of an odorant with an Olfactory Receptor (OR) or Ionotropic Receptor (IR) on the ORN surface triggers a signal transduction cascade, leading to an action potential that travels to the antennal lobe of the insect brain for processing.[8]
Molecular Targets: A Multi-Modal Interaction
Icaridin's mechanism is complex and appears to involve multiple modes of action rather than a single target.
-
Receptor Activation (Aversion): Studies suggest Icaridin directly activates specific ORNs that are tuned to aversive compounds. For instance, in Drosophila, Icaridin activates the same neuron class (pb1A) as DEET, suggesting a dedicated pathway for repellency.[9]
-
Receptor Confusion (Masking): Icaridin can interfere with the detection of attractant host cues, such as lactic acid and carbon dioxide.[5] This may occur through allosteric inhibition of receptors tuned to attractants or by creating a confusing "odor scramble" that disrupts the coherent signal an insect needs to navigate towards a host.[8] Molecular modeling studies support the hypothesis that repellents can bind to exterior or allosteric sites on Ionotropic Receptors, potentially stabilizing an open (inactive) state even in the presence of an attractant.[10][11]
-
Role of Odorant Binding Proteins (OBPs): OBPs are not passive carriers; they play a crucial role in selectivity. Structural biology studies on the Anopheles gambiae OBP1 (AgamOBP1) revealed that Icaridin binds to two distinct sites within the protein.[12] One site is the same pocket that binds DEET, while the second is a novel site at the C-terminal region.[12] This dual-site binding and the specific stereoselectivity observed (only the most active isomer bound to the crystal) provide strong evidence that OBPs are a key part of the sensory perception and contribute to the repellent effect.[12]
Signaling Pathway Diagram
The following diagram illustrates the proposed points of interaction for Icaridin within the insect olfactory system.
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An In-Depth Technical Guide to N-Ethyl-2,2-diisopropylbutanamide (CAS 51115-70-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Introduction: Beyond Menthol – The Rise of High-Efficacy Synthetic Cooling Agents
In the landscape of sensory science and formulation chemistry, the demand for potent and refined cooling agents has driven innovation beyond traditional compounds like menthol. N-Ethyl-2,2-diisopropylbutanamide (CAS 51115-70-9), commercially known as WS-27, represents a significant advancement in this field. It is a synthetic amide-based compound designed to deliver a clean, powerful, and long-lasting cooling sensation on the skin and mucous membranes.[1][2][3]
Unlike menthol, which possesses a strong minty aroma and can cause irritation at higher concentrations, this compound was developed to provide a purely physiological cooling effect with minimal odor or flavor impact.[1][3] This characteristic makes it an exceptionally versatile ingredient in a multitude of industries, including food and beverage, cosmetics, oral care, and tobacco products.[3][4] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, mechanism of action, and the analytical methodologies required for its effective implementation in a research and development setting.
| Identifier | Value |
| CAS Number | 51115-70-9[5][6] |
| Molecular Formula | C₁₂H₂₅NO[5][7] |
| Molecular Weight | 199.33 g/mol [5][7] |
| IUPAC Name | N,2-diethyl-3-methyl-2-propan-2-ylbutanamide[5] |
| Common Synonyms | WS-27, Cooling Agent 200[6][8] |
| FEMA Number | 4557[5][6] |
| EC Number | 256-978-6[5] |
Section 1: Physicochemical Profile and Formulation Significance
The physical properties of this compound are critical to understanding its handling, processing, and application. It exists as a white crystalline solid at ambient temperature, a factor that necessitates controlled heating or solubilization for incorporation into liquid formulations.[5][6]
| Property | Value / Description | Significance in R&D |
| Appearance | White to off-white crystalline solid[5] | Requires solubilization or milling for use in non-solid formulations. Purity can be initially assessed by visual inspection for colorlessness. |
| Odor | Slight cooling, minty aroma[5][6] | Its low odor profile is a key advantage, preventing the masking of the primary fragrance or flavor of a product. |
| Melting Point | 36.0 - 41.0 °C[3][6] | A low melting point allows for easy incorporation into molten phases (e.g., in confectionery or hot-melt extrusions) with minimal thermal energy. |
| Boiling Point | 258.0 - 259.0 °C (@ 760 mmHg)[6][8] | High boiling point indicates low volatility, contributing to the long-lasting sensory effect and stability in formulations. |
| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene[3][5] | Dictates the choice of solvent system. For aqueous systems like beverages, a co-solvent (e.g., ethanol, propylene glycol) or emulsification is necessary. |
| logP (o/w) | ~3.0[6][8] | This octanol-water partition coefficient suggests good lipid solubility, facilitating its interaction with biological membranes and sensory receptors. |
The compound's insolubility in water is a primary formulation challenge.[5] For researchers, this means that direct addition to aqueous bases will result in precipitation. The standard industry practice involves creating a concentrated stock solution in a suitable solvent like ethanol or propylene glycol, which can then be dosed into the final product matrix with adequate mixing to ensure homogeneity.
Section 2: Synthesis and Putative Mechanism of Action
Modern Synthetic Pathway: A Homogeneous Approach
Historically, the synthesis of N-alkyl substituted amides involved gas-liquid phase reactions that were difficult to control and resulted in significant byproducts. An improved, patented method for this compound utilizes a liquid-phase homogeneous reaction, offering superior control, higher selectivity, and simpler purification.
The core of this synthesis is the reaction between diisopropyl butyronitrile and an ethylating agent, such as diethyl carbonate or triethyl phosphate, catalyzed by polyphosphoric acid (PPA). The use of PPA is critical; it serves as both a strong acid catalyst and a dehydrating agent, driving the reaction towards the formation of the amide. This one-pot reaction is a significant process improvement, minimizing waste and increasing yield.
Caption: Synthetic route and purification of this compound.
Detailed Synthetic Protocol
This protocol is an illustrative example based on public patent literature and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge diisopropyl butyronitrile (1.0 eq), diethyl carbonate (1.2 eq), and 115% polyphosphoric acid (2.5 eq by weight).
-
Heating and Reaction: Begin vigorous stirring and heat the mixture to maintain a reflux temperature of 125-135 °C. Monitor the reaction progress via TLC or GC-MS. The reaction is typically complete within 8-10 hours.
-
Quenching and Extraction: Cool the reaction mixture to approximately 30 °C. Cautiously add water to decompose any unreacted polyphosphoric acid. Transfer the mixture to a separatory funnel and extract the product with toluene (3x volume of the initial reactants).
-
Washing: Combine the organic layers and wash twice with a 5% aqueous sodium carbonate solution, followed by two washes with brine. This step is crucial for removing acidic impurities.
-
Drying and Concentration: Dry the toluene phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Final Purification: Subject the resulting crude oil to high vacuum fractional distillation to obtain the final product as a clear liquid, which solidifies upon cooling, with a purity exceeding 99%.
Mechanism of Action: Activation of the TRPM8 Receptor
The cooling sensation elicited by this compound and related compounds is not due to a physical temperature change but rather a direct chemical activation of sensory nerve endings.[9][10] The primary target for these compounds is the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[2][11][12]
TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons. It functions as the principal cold sensor in mammals, being activated by innocuous cold temperatures (<28 °C) and cooling agents like menthol.[11][12] When a ligand such as this compound binds to the TRPM8 receptor, it induces a conformational change in the channel protein.[13] This change opens the channel pore, allowing an influx of cations (primarily Na⁺ and Ca²⁺) into the neuron.[9] The resulting depolarization of the cell membrane generates an action potential that travels to the brain, where it is interpreted as a sensation of cold.[9]
The key advantage of amide-based coolants like WS-27 is their ability to act as potent TRPM8 agonists without the characteristic minty flavor of menthol, allowing for their use in a wider array of flavor systems.[1]
Caption: Proposed mechanism of action via TRPM8 channel activation.
Section 3: Analytical Methodologies for Quality Control
Accurate and precise analytical methods are paramount for ensuring the purity of this compound and for its quantification in final formulations or in pharmacokinetic studies. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.
Detailed RP-HPLC Protocol for Purity Analysis
This self-validating protocol provides a robust baseline for the quality control of this compound.
-
Instrumentation and Column:
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade). Causality: Formic acid is used to protonate silanol groups on the column, improving peak shape, and is volatile, making it compatible with MS detection.
-
Mobile Phase B: Acetonitrile (HPLC-grade).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Causality: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection: UV at 210 nm (if response is sufficient) or MS (preferred for selectivity and sensitivity).
-
Gradient Program:
-
0-2 min: 70% A, 30% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 70% A, 30% B (re-equilibration).
-
-
-
Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to make a 1 mg/mL solution.
-
Working Standard: Further dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the initial mobile phase composition (70:30 A:B).
-
Sample Preparation: Prepare unknown samples in the same diluent to a similar concentration.
-
-
Analysis and Data Interpretation:
-
Inject the working standard to establish the retention time and peak area.
-
Inject the sample. Purity is calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength. For higher accuracy, a relative response factor should be determined for known impurities.
-
Section 4: Regulatory Status and Safety Profile
The regulatory landscape for a compound is a critical consideration for its commercial and developmental lifecycle. This compound holds a favorable position for its intended uses, though further evaluation is pending.
| Regulatory Body / List | Status / Designation | Implication for Researchers |
| ECHA (GHS Classification) | Not Classified as Hazardous[5] | Indicates a low acute toxicity and irritation profile under the Globally Harmonized System. Standard laboratory PPE is sufficient for handling. |
| FEMA GRAS | GRAS No. 24 (FEMA No. 4557)[5] | Generally Recognized as Safe for use as a flavoring agent in food within specified limits. This provides a strong safety precedent for oral applications. |
| JECFA | Evaluation Not Completed (2016)[5] | The Joint FAO/WHO Expert Committee on Food Additives has not finalized its safety assessment; additional data was requested. This is a key data gap for applications requiring comprehensive toxicological dossiers, such as pharmaceuticals. |
FEMA GRAS Usage Levels in Select Categories:
| Food Category | Average Usual PPM | Average Maximum PPM |
| Chewing Gum | 3000.0 | 6000.0 |
| Confectionery Frostings | 1000.0 | 1500.0 |
| Hard Candy | 1000.0 | 1500.0 |
| Soft Candy | 1000.0 | 1500.0 |
Data sourced from The Good Scents Company, referencing FEMA Publication 24.
While the existing data supports its safety in consumer products, professionals in drug development should note that the incomplete JECFA evaluation signifies the need for a full suite of toxicological studies (e.g., genotoxicity, chronic toxicity, reproductive toxicity) if this compound were to be considered as a pharmaceutical excipient or active ingredient.
Conclusion and Future Directions
This compound is a highly effective and versatile synthetic cooling agent with significant advantages over traditional compounds. Its well-defined physicochemical properties, efficient synthesis, and potent, clean sensory profile have secured its place in a wide range of consumer products. The scientific integrity of its application is upheld by robust analytical methods like RP-HPLC, which ensure quality and consistency.
For the scientific community, future research should be directed towards:
-
Completing the Toxicological Dossier: Generating the data required to complete the JECFA evaluation would broaden its regulatory acceptance and open doors for new applications.
-
Elucidating Receptor Interactions: Detailed structural biology studies to map the precise binding site of WS-27 on the TRPM8 channel could inform the design of next-generation cooling agents with tailored properties (e.g., varying potency, duration, or receptor selectivity).
-
Investigating Pharmacokinetics and Metabolism: A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is essential for any potential therapeutic or advanced topical applications.
By building upon the solid foundation of knowledge presented in this guide, researchers and developers can continue to leverage the unique properties of this compound to create innovative and effective products.
References
- CN102260185A - Synthetic method of N-ethyl-2,2-diisopropyl butyramide.
-
This compound | C12H25NO | CID 3016598. PubChem, National Center for Biotechnology Information. [Link]
-
N-ethyl-2,2-diisopropyl butanamide, 51115-70-9. The Good Scents Company. [Link]
-
Synthetic Cooling Agents in US-marketed E-cigarette Refill Liquids and Popular Disposable E-cigarettes: Chemical Analysis and Risk Assessment. PubMed Central, National Institutes of Health. [Link]
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TRPM8: The Cold and Menthol Receptor. TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades, NCBI Bookshelf. [Link]
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Structural Basis of Cold and Menthol Sensing by TRPM8. ResearchGate. [Link]
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Synthetic coolants in tobacco products notified to EU member states over the period 2017–2023. ResearchGate. [Link]
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TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. MDPI. [Link]
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Modulation of Thermoreceptor TRPM8 by Cooling Compounds. PubMed Central, National Institutes of Health. [Link]
- CN103274959A - Synthetic method of cooling agent N, 2, 3-trimethyl-2-isopropyl butyrylamide.
-
Effects of 'Ice' flavoured e-cigarettes with synthetic cooling agent WS-23 or menthol on user-reported appeal and sensory attributes. PubMed Central, National Institutes of Health. [Link]
-
This compound. Dalian Handom Chemicals Co., Ltd. [Link]
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Wilkinson Sword Cooling Compounds: From the Beginning to Now. Perfumer & Flavorist. [Link]
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This compound. precisionFDA. [Link]
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This compound (C12H25NO). PubChemLite. [Link]
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- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Psychophysical Effects of n-Ethyl-2,2-diisopropylbutanamide
Abstract
This technical guide provides a comprehensive analysis of the psychophysical effects of n-Ethyl-2,2-diisopropylbutanamide, a potent synthetic cooling agent. Developed for researchers, scientists, and drug development professionals, this document delves into the core principles of its sensory perception, underlying physiological mechanisms, and the methodologies for its quantitative evaluation. By integrating established scientific principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for the scientific community engaged in the study and application of sensory compounds. We will explore its chemical properties, mechanism of action through Transient Receptor Potential (TRP) channels, comparative analysis with other cooling agents, and detailed protocols for its psychophysical assessment.
Introduction: The Quest for Novel Cooling Sensations
The perception of "cool" is a distinct and sought-after sensory experience in a vast array of consumer products, from confectionary and beverages to topical analgesics and personal care items. For decades, l-menthol, a naturally occurring cyclic terpene alcohol, has been the cornerstone of inducing this sensation. However, its inherent minty aroma and potential for irritation at higher concentrations have driven the search for synthetic alternatives that can deliver a potent and clean cooling effect without these limitations.
This pursuit led to the development of a class of compounds known as synthetic cooling agents, among which this compound (FEMA number 4557, CAS 51115-70-9), also recognized in the industry as WS-27, has emerged as a significant molecule.[1][2] This guide will provide an in-depth exploration of the psychophysical properties of WS-27, offering a technical narrative on its interaction with the human sensory system.
Chemical and Physical Properties of this compound (WS-27)
A thorough understanding of the physicochemical properties of a sensory agent is fundamental to predicting its behavior in various formulations and its interaction with biological systems.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | WS-27, FEMA 4557 | [1][2] |
| CAS Number | 51115-70-9 | [1] |
| Molecular Formula | C12H25NO | [2] |
| Molecular Weight | 199.33 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Odor | Slight cooling, minty aroma | [1][2] |
| Melting Point | 36.00 to 40.00 °C | [1] |
| Boiling Point | 258.00 to 259.00 °C | [1] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [2] |
Table 1: Physicochemical Properties of this compound
The low volatility and lack of a strong intrinsic odor are key characteristics that make WS-27 a desirable alternative to menthol in applications where a pure cooling sensation is sought.[3] Its solubility in organic solvents facilitates its incorporation into a variety of product bases.
Synthesis of this compound
The synthesis of N-alkyl amides is a well-established area of organic chemistry.[4][5] While various specific proprietary methods exist for the industrial production of WS-27, a general and academically sound approach involves the N-alkylation of an amide with an alcohol or the amidation of a carboxylic acid derivative. A common synthetic route involves the reaction of diisopropyl butyronitrile with an ethylating agent.[4][5][6][7][8]
Mechanism of Action: The Role of TRP Channels
The sensation of cooling induced by chemical agents is not a result of an actual temperature drop but rather a "chemosensory illusion" mediated by specific ion channels in the peripheral nervous system. The primary target for cooling agents like menthol and WS-27 is the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[9]
TRPM8: The Body's Cold and Menthol Receptor
TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons.[9] It is a polymodal channel, meaning it can be activated by multiple stimuli, including:
-
Cold Temperatures: TRPM8 is activated by innocuous cooling temperatures below approximately 28°C.[9]
-
Chemical Agonists: A variety of natural and synthetic compounds, including menthol and WS-27, can bind to and activate the TRPM8 channel, eliciting a cooling sensation.[9]
The activation of TRPM8 leads to an influx of cations, primarily Ca2+ and Na+, into the neuron. This influx depolarizes the cell membrane, generating an action potential that travels to the brain and is interpreted as a sensation of cold.[9]
Caption: TRPM8 channel activation by this compound.
Phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, is known to be essential for the sensitization and proper functioning of the TRPM8 channel.[9]
Comparative Psychophysical Effects
The selection of a cooling agent for a specific application is largely dependent on its sensory profile, including the intensity, onset, and duration of the cooling effect.
| Cooling Agent | Relative Cooling Intensity (vs. Menthol) | Primary Sensation Zone | Onset of Sensation | Duration |
| l-Menthol | 1x (Baseline) | General oral cavity, throat | Rapid | Moderate |
| WS-3 | ~1.5-2x | Roof of the mouth, back of the tongue | Rapid | Moderate to Long |
| WS-5 | ~2.5-4x | Roof of the mouth, back of the tongue | Very Rapid | Long |
| WS-23 | ~1.5x | Front of the mouth, tip of the tongue | Very Rapid | Short to Moderate |
| WS-27 (this compound) | ~2x | Front of the mouth, tip of the tongue | Rapid | Moderate |
Table 2: Comparative Sensory Profile of Common Cooling Agents. Note: These values are approximate and can be influenced by the formulation and concentration.[3][10][11][12]
WS-27 provides a cooling sensation that is perceived to be more potent than menthol, with a clean profile and a focus on the front of the mouth. This localized effect can be advantageous in applications where a widespread cooling sensation is not desired.
Experimental Protocols for Psychophysical Evaluation
The quantification of sensory perception is a complex but critical aspect of developing and validating new sensory agents. Quantitative Sensory Testing (QST) and trained sensory panels are the primary methodologies employed.
Quantitative Sensory Testing (QST) for Oral Cooling
QST is a psychophysical method used to quantify sensory perception in response to controlled stimuli.[13] While traditionally used for thermal and mechanical stimuli, the principles can be adapted for the evaluation of chemical cooling agents.
Protocol for Sensory Panel Evaluation of Oral Cooling Agents
This protocol outlines a standardized procedure for assessing the psychophysical effects of this compound in a human sensory panel.
Objective: To quantify the intensity and duration of the cooling sensation produced by an oral solution of this compound.
Materials:
-
This compound (WS-27)
-
Food-grade ethanol (for stock solution)
-
Deionized water
-
Control solution (vehicle without WS-27)
-
Reference solution (e.g., l-menthol at a known concentration)
-
Unsalted crackers and room temperature water (for palate cleansing)[14]
-
Computerized data collection system with a time-intensity scaling interface
Panelist Selection and Training:
-
Recruit a panel of 10-15 healthy, non-smoking adults.[14]
-
Screen panelists for their ability to detect and rate the intensity of basic tastes and oral sensations.
-
Train panelists on the use of a labeled magnitude scale (LMS) or a general labeled magnitude scale (gLMS) for rating sensory intensity.
-
Familiarize panelists with the specific cooling sensation of WS-27 and the reference compound.
Experimental Procedure:
-
Panelist Preparation: Panelists should refrain from eating, drinking (except water), or using oral care products for at least one hour prior to the session.
-
Palate Cleansing: Panelists rinse their mouths with room temperature water and eat an unsalted cracker to cleanse their palate.[14]
-
Sample Presentation: Present a 10 mL sample of the test solution (WS-27 in an aqueous/ethanolic vehicle) to the panelist.
-
Swish and Expectorate: Instruct the panelist to swish the solution in their mouth for 10 seconds and then expectorate.
-
Time-Intensity Measurement: Immediately after expectorating, the panelist begins to rate the intensity of the cooling sensation over time using the computerized system. Ratings are typically recorded every 5-10 seconds for a total duration of 10-15 minutes, or until the sensation is no longer perceptible.
-
Palate Cleansing and Rest: After the rating period, panelists thoroughly cleanse their palate with crackers and water. A mandatory rest period of at least 15-20 minutes should be enforced between samples to prevent sensory fatigue and carryover effects.
-
Randomized Presentation: The order of presentation of the control, reference, and test samples should be randomized for each panelist to avoid order effects.
Caption: Experimental workflow for sensory panel evaluation of oral cooling agents.
Data Analysis:
-
From the time-intensity curves, the following parameters can be extracted:
-
Imax: Maximum perceived intensity.
-
Tmax: Time to reach maximum intensity.
-
Duration: Total time the sensation is perceived.
-
Area Under the Curve (AUC): Total integrated sensory experience.
-
-
Statistical analysis (e.g., ANOVA) can be used to compare the sensory parameters of WS-27 with the control and reference compounds.
Conclusion and Future Directions
This compound (WS-27) is a valuable synthetic cooling agent that offers a potent and clean cooling sensation, primarily through the activation of the TRPM8 ion channel. Its distinct psychophysical profile, characterized by a rapid onset and a cooling effect localized to the front of the mouth, makes it a versatile ingredient in a wide range of applications. The methodologies outlined in this guide provide a framework for the rigorous scientific evaluation of its sensory effects.
Future research should focus on elucidating the precise binding site of WS-27 on the TRPM8 receptor, which could inform the rational design of novel cooling agents with even more tailored sensory profiles. Furthermore, exploring the potential synergistic or antagonistic interactions of WS-27 with other sensory compounds will open new avenues for creating complex and innovative sensory experiences.
References
- Dhaka, A., Murray, A. N., Mathur, J., Earley, T. J., Petrus, M. J., & Patapoutian, A. (2006).
- Dai, X., & Shi, F. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry, 17(8), 2044-2054.
- Guiso, M., & Procopio, A. (2012). A convenient one-pot synthesis of N-alkyl amides from carboxylic acids and amines. Tetrahedron Letters, 53(44), 5966-5969.
- Leffingwell, J. C. (2002). Cooling ingredients and their mechanism of action. In Formulating, Packaging, and Marketing of Natural Cosmetic Products (pp. 235-266). John Wiley & Sons.
- Sukata, K. (1985). A convenient synthesis of N-substituted amides from nitriles and alcohols with Raney nickel. Bulletin of the Chemical Society of Japan, 58(3), 838-843.
- Allen, C. L., & Williams, J. M. (2011). Metal-catalysed approaches to amide bond formation. Chemical Society Reviews, 40(7), 3405-3415.
- Charville, H., Jackson, D., Hodges, G., Whiting, A., & Wilson, M. R. (2011). The synthesis and utility of N-alkyl-N-methoxyamides in organic synthesis. Journal of Organic Chemistry, 76(8), 2689-2703.
- Watson, H. R., Hems, R., Rowsell, D. G., & Spring, D. J. (1976). New compounds with a physiological cooling effect. Journal of the Society of Cosmetic Chemists, 27(10), 449-459.
- Erman, M. B. (2016). Physiology of cooling agents. In Handbook of cosmetic science and technology (4th ed., pp. 245-256). CRC Press.
-
The Good Scents Company. (n.d.). N-ethyl-2,2-diisopropyl butanamide. Retrieved from [Link]
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Rebecca's Blog. (2023, November 24). What Is The Difference Between WS 3 And WS 23 Cooling Agent?. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Coresta. (2022). Evaluation of synthetic cooling agents WS-3 and WS-23 in 90-day inhalation toxicity studies in Sprague Dawley rats. Retrieved from [Link]
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Mandom Corp. (2007, June 14). Mandom Establishes a Sensory Evaluation Method for a Cooling Sensation. Retrieved from [Link]
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Almond Board of California. (n.d.). Almond Sensory Protocol. Retrieved from [Link]
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Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
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FlavScents. (n.d.). n-Ethyl-2,2-diisopropyl butanamide. Retrieved from [Link]
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DLG. (2017). Practice guide for sensory panel training Part 1. Retrieved from [Link]
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PubChem. (n.d.). This compound (Safety evaluation not completed). Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for n-Ethyl-2,2-diisopropylbutanamide (WS-27)
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: n-Ethyl-2,2-diisopropylbutanamide, widely recognized in the industry as cooling agent WS-27, is a synthetic compound valued for its potent cooling sensation on the skin and mucous membranes.[1][2] Unlike menthol, it provides a clean, non-bitter, and long-lasting cooling effect, making it a desirable ingredient in a variety of consumer products.[1][2] Chemically, it is a tertiary amide with the molecular formula C12H25NO.[1][3] Its application spans across the tobacco, oral care, and confectionery industries where it is utilized as a flavoring agent or adjuvant.[2][3][4] This document provides an in-depth guide for researchers and drug development professionals on the synthesis, purification, analytical characterization, and application of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for designing experimental protocols, including solvent selection for synthesis and analysis, as well as for understanding its behavior in various formulations.
| Property | Value | Source |
| Molecular Formula | C12H25NO | [1][3] |
| Molecular Weight | 199.33 g/mol | [1][3] |
| Appearance | White, needle-shaped crystalline solid | [1][4] |
| Odor | Light mint, strong cool | [2] |
| Melting Point | 36-41 °C | [2][5] |
| Boiling Point | 258-259 °C at 760 mmHg | [5] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and benzene | [1][2][4] |
| CAS Number | 51115-70-9 | [1][2] |
Part 1: Synthesis of this compound
The synthesis of this compound can be achieved through various amide alkylation strategies.[6][7][8][9] A well-documented and efficient method involves the reaction of diisopropyl butyronitrile with an ethylating agent in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA).[4][10] This approach is advantageous as it is a homogeneous liquid-phase reaction, which allows for excellent control over reaction parameters, high selectivity, and simplified product purification.[10]
Synthetic Workflow Diagram
Caption: A schematic of the synthesis process.
Detailed Synthesis Protocol
This protocol is based on the method described in patent CN102260185A.[10]
Materials and Equipment:
-
Diisopropyl butyronitrile
-
Diethyl carbonate
-
Polyphosphoric acid (115%)
-
Toluene
-
5% Sodium carbonate solution
-
Deionized water
-
Anhydrous sodium sulfate
-
2000 mL three-necked flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a 2000 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 150 g of diisopropyl butyronitrile, 120 g of diethyl carbonate, and 400 g of 115% polyphosphoric acid.
-
Causality Note: Polyphosphoric acid acts as both a catalyst and a dehydrating agent, facilitating the Ritter-type reaction between the nitrile and the ethylating agent.
-
-
Reaction: Begin stirring the mixture and heat it to a reflux temperature of 125-135 °C. Maintain this temperature and continue stirring for approximately 10 hours.
-
Work-up: After 10 hours, turn off the heat and allow the reaction mixture to cool to approximately 30 °C. Slowly and cautiously add a sufficient amount of water to decompose any unreacted polyphosphoric acid.
-
Safety Note: The addition of water to polyphosphoric acid is exothermic. Add water slowly with external cooling if necessary.
-
-
Extraction: Transfer the mixture to a separatory funnel and add 500 g of toluene to extract the product. Separate the organic (toluene) phase.
-
Washing: Wash the toluene phase twice with 200 g of 5% aqueous sodium carbonate solution, followed by two washes with 100 g of deionized water.
-
Causality Note: The sodium carbonate wash neutralizes any residual acidic components.
-
-
Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and then remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by high vacuum distillation to obtain the final product with a purity greater than 99%.[10] Unreacted starting materials can be recovered and recycled.[10]
Part 2: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. The following section details the recommended analytical protocols.
Analytical Workflow Diagram
Caption: A flowchart of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for determining the purity of this compound.[11][12]
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |
| MS-Compatible Mobile Phase | Acetonitrile, Water, and Formic Acid |
| Detection | UV at an appropriate wavelength (e.g., 210 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Protocol:
-
Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of acetonitrile, water, and acid. For example, a starting point could be a 60:40 (v/v) mixture of acetonitrile and water with 0.1% acid. The exact ratio should be optimized to achieve good peak shape and resolution.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the standards and the sample solution.
-
Data Processing: Determine the purity of the sample by calculating the peak area percentage of the main component.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural confirmation of this compound.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra and assign the peaks to the corresponding protons and carbons in the molecule. The expected chemical shifts and splitting patterns should be consistent with the structure of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).
-
Method Parameters:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
Part 3: Application Protocol - Preparation of Stock Solutions for Sensory Evaluation
For researchers investigating the sensory properties of this compound, preparing accurate and stable stock solutions is a critical first step.
Protocol:
-
Solvent Selection: Given its solubility profile, ethanol is a suitable solvent for preparing stock solutions for many applications.[1][4]
-
Stock Solution Preparation (e.g., 1% w/v):
-
Accurately weigh 1.00 g of this compound.
-
Quantitatively transfer the solid to a 100 mL volumetric flask.
-
Add approximately 80 mL of ethanol and sonicate or stir until the solid is completely dissolved.
-
Bring the solution to the final volume with ethanol and mix thoroughly.
-
-
Working Solution Preparation: Prepare working solutions by diluting the stock solution with the desired final matrix (e.g., water, propylene glycol, or a specific product base). It is important to consider the final concentration and the potential for precipitation when diluting into an aqueous medium due to the compound's low water solubility.[1][5]
Part 4: Safety and Handling
While this compound is reported as not meeting GHS hazard criteria, standard laboratory safety practices should always be followed.[3]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from direct sunlight and heat in a tightly sealed container.[2]
References
-
Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope | Request PDF - ResearchGate. Available at: [Link]
-
This compound - Dalian Handom Chemicals Co., Ltd. Available at: [Link]
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This compound - SIELC Technologies. Available at: [Link]
-
Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope - eScholarship.org. Available at: [Link]
-
New approaches to amide arylation and alkylation under mild conditions - American Chemical Society. Available at: [Link]
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Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC - PubMed Central. Available at: [Link]
-
This compound | C12H25NO | CID 3016598 - PubChem. Available at: [Link]
-
Separation of this compound on Newcrom R1 HPLC column. Available at: [Link]
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This compound (Safety evaluation not completed) - PubChem. Available at: [Link]
- CN102260185A - Synthetic method of N-ethyl-2,2-diisopropyl butyramide - Google Patents.
-
n-Ethyl-2,2-diisopropyl butanamide, 51115-70-9 - The Good Scents Company. Available at: [Link]
Sources
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- 4. This compound | 51115-70-9 | Benchchem [benchchem.com]
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- 6. researchgate.net [researchgate.net]
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- 8. Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope [escholarship.org]
- 9. New approaches to amide arylation and alkylation under mild conditions - American Chemical Society [acs.digitellinc.com]
- 10. CN102260185A - Synthetic method of N-ethyl-2,2-diisopropyl butyramide - Google Patents [patents.google.com]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for n-Ethyl-2,2-diisopropylbutanamide in Cell-Based Assays
Introduction: Unveiling the Potential of n-Ethyl-2,2-diisopropylbutanamide as a TRPM8 Modulator
This compound, a synthetic cooling agent also widely known as WS-27, has garnered significant interest beyond its established applications in the food and consumer product industries.[1][2][3] Its characteristic cooling sensation, devoid of a strong minty aroma, points towards a potential interaction with the body's primary cold sensor: the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[2] TRPM8 is a non-selective cation channel predominantly expressed in sensory neurons and is activated by cold temperatures (<28°C) and chemical agonists like menthol and icilin.[4][5] This activation leads to a sensation of cold and plays a crucial role in thermoregulation and nociception. Consequently, antagonists of TRPM8 are of significant interest for researchers in pain management, particularly for conditions involving cold allodynia and hyperalgesia.[4]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the effects of this compound in cell-based assays. The focus is on characterizing its potential antagonist activity at the TRPM8 channel, a critical step in evaluating its therapeutic promise.
Physicochemical Properties of this compound
A thorough understanding of the test compound's properties is fundamental for accurate and reproducible experimental design.
| Property | Value | Source |
| Synonyms | WS-27, N,2-Diethyl-2-(isopropyl)-3-methylbutyramide | [1][2] |
| Molecular Formula | C12H25NO | [1] |
| Molecular Weight | 199.33 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2][6] |
| Solubility | Practically insoluble in water; Soluble in ethanol and other organic solvents. | [1][2] |
| Melting Point | 36.00 to 40.00 °C | [3][6] |
Due to its low aqueous solubility, it is imperative to prepare stock solutions of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before diluting into aqueous assay buffers. The final concentration of the organic solvent in the cell-based assays should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Principle of TRPM8 Antagonism in Cell-Based Assays
The functional activity of TRPM8, like other ion channels, can be assessed by measuring the downstream consequences of its activation. The primary endpoint for TRPM8 activity in a cellular context is the influx of cations, predominantly calcium (Ca2+) and sodium (Na+), down their electrochemical gradients. Therefore, the most common cell-based assays for identifying and characterizing TRPM8 modulators rely on detecting changes in intracellular Ca2+ concentration or direct measurement of ion channel currents.
An antagonist of TRPM8 will inhibit or reduce the channel's activation by a known agonist (e.g., menthol or icilin). This inhibitory effect can be quantified to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Visualizing the TRPM8 Signaling Pathway and Antagonist Action
The following diagram illustrates the basic mechanism of TRPM8 activation and its inhibition by an antagonist.
Caption: TRPM8 activation by an agonist leads to Ca²⁺ influx and a cellular response. An antagonist blocks this activation.
Experimental Protocols
The following are detailed protocols for characterizing the antagonist activity of this compound on the TRPM8 channel.
Cell Line Selection and Maintenance
The choice of cell line is critical for a successful assay. Human Embryonic Kidney 293 (HEK293) cells are a common choice as they do not endogenously express TRPM8 and can be stably transfected to express high levels of the channel.[5] Several commercial vendors offer validated HEK293 cell lines stably expressing human TRPM8.
-
Cell Line: HEK293 cells stably expressing human TRPM8 (e.g., from B'SYS or other reputable suppliers).[7]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or puromycin, as per the cell line supplier's recommendation).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Calcium Imaging Assay
This is a high-throughput method to screen for and characterize TRPM8 modulators by measuring changes in intracellular calcium.
Caption: Workflow for the calcium imaging assay to determine TRPM8 antagonism.
-
Cell Seeding:
-
Trypsinize and resuspend TRPM8-HEK293 cells in culture medium.
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells per well for a 96-well plate).
-
Incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM (final concentration 2-5 µM) in a suitable buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES). The addition of probenecid (2.5 mM) can help to prevent dye leakage.
-
Aspirate the culture medium from the wells and wash once with the buffer.
-
Add the dye loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in the assay buffer. Remember to account for the initial solvent (e.g., DMSO) and ensure the final concentration remains below 0.1%.
-
Wash the cells to remove excess dye and add the different concentrations of the test compound.
-
Incubate for 15-30 minutes at room temperature. Include wells with vehicle control (e.g., 0.1% DMSO) and a known TRPM8 antagonist as a positive control.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of a TRPM8 agonist, such as menthol (final concentration typically 10-100 µM) or icilin (final concentration 1-10 µM), in the assay buffer.[8]
-
Use a fluorescence plate reader equipped with an automated injection system to add the agonist to the wells while simultaneously recording the fluorescence signal (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4).
-
Record the fluorescence for a period before and after agonist addition to establish a baseline and measure the peak response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (100% activation) and a control with no agonist (0% activation).
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Patch-Clamp Electrophysiology
This "gold standard" technique provides a direct measure of ion channel activity by recording the currents flowing through the channel.
Caption: Workflow for patch-clamp electrophysiology to confirm TRPM8 antagonism.
-
Cell Preparation:
-
Seed TRPM8-HEK293 cells at a low density on glass coverslips 24-48 hours before the experiment.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Using a micromanipulator, approach a single cell with a glass micropipette filled with the internal solution and form a high-resistance seal (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Experimental Procedure:
-
Apply voltage ramps or steps to record baseline currents.
-
Perfuse the cell with the external solution containing a TRPM8 agonist (e.g., 100 µM menthol) to activate the channel and record the resulting currents.[6]
-
Once a stable agonist-induced current is achieved, co-perfuse with the agonist and varying concentrations of this compound.
-
Record the inhibition of the agonist-induced current at each concentration of the test compound.
-
A "washout" step, where the cell is perfused with the agonist alone after antagonist application, can demonstrate the reversibility of the inhibition.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence of the agonist alone and with each concentration of the antagonist.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.
-
Expected Results and Interpretation
If this compound is a TRPM8 antagonist, you would expect to see a concentration-dependent inhibition of the agonist-induced response in both the calcium imaging and patch-clamp assays. The IC50 value will provide a quantitative measure of its potency. It is also crucial to perform control experiments to ensure that the compound itself does not activate or inhibit the cells in the absence of a TRPM8 agonist and that it does not interfere with the fluorescence of the calcium indicator dye.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls:
-
Vehicle Control: To account for any effects of the solvent.
-
Positive Control: A known TRPM8 antagonist to validate the assay's ability to detect inhibition.
-
Negative Control: Untransfected HEK293 cells to confirm that the observed effects are specific to TRPM8.
-
Concentration-Response Curves: To demonstrate a dose-dependent effect, which is a hallmark of a specific pharmacological interaction.
By incorporating these controls, researchers can have high confidence in the specificity and reliability of their findings.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). N-ethyl-2,2-diisopropyl butanamide. Retrieved from [Link]
-
Dalian Handom Chemicals Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Andrews, M. D., et al. (2014). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 5(12), 1344–1348. Retrieved from [Link]
-
ResearchGate. (n.d.). Stable expression of human TRPM8 in HEK-293 cells. Retrieved from [Link]
-
Moreno, B., et al. (2020). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. Molecules, 25(23), 5732. Retrieved from [Link]
-
B'SYS. (n.d.). HEK TRPM8 Cell Line. Retrieved from [Link]
-
Bautista, D. M., et al. (2007). The menthol receptor TRPM8 is the principal detector of environmental cold. Nature, 448(7150), 204–208. Retrieved from [Link]
-
Voets, T., et al. (2007). Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors. Proceedings of the National Academy of Sciences, 104(5), 1853–1858. Retrieved from [Link]
Sources
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- 2. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. bsys.ch [bsys.ch]
- 8. siemenslab.de [siemenslab.de]
Application Notes and Protocols for In Vivo Studies of n-Ethyl-2,2-diisopropylbutanamide in Mice
Introduction: Unveiling the Potential of n-Ethyl-2,2-diisopropylbutanamide in In Vivo Research
This compound, also known as WS-27, is a synthetic cooling agent.[1] Its primary characteristic is the ability to elicit a cooling sensation upon contact with skin and mucous membranes, a property that strongly suggests an interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a well-established thermosensor for cold temperatures and is a key player in nociception and pain modulation.[1][2] Consequently, TRPM8 antagonists are actively being investigated as potential therapeutics for various pain conditions, including neuropathic pain and cold allodynia.[1][3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, administration, and in vivo evaluation of this compound in mouse models. The protocols outlined herein are designed to ensure scientific integrity, animal welfare, and data reproducibility.
Physicochemical Properties and Formulation Considerations
A thorough understanding of the physicochemical properties of this compound is paramount for developing suitable formulations for in vivo administration.
| Property | Value | Source |
| Molecular Formula | C12H25NO | [5] |
| Molecular Weight | 199.33 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [5] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [5] |
Given its hydrophobic nature, careful selection of a vehicle is critical for achieving a stable and homogenous formulation for administration to mice.
Recommended Vehicle Compositions
The choice of vehicle will depend on the intended route of administration. The following table provides validated starting points for formulation development.
| Route of Administration | Vehicle Composition | Rationale & Considerations |
| Oral Gavage (PO) | 1. Corn Oil or other edible oils: | Suitable for highly hydrophobic compounds.[6][7][8] Long-term effects of the oil vehicle should be considered. |
| 2. 0.5% (w/v) Carboxymethyl Cellulose (CMC) in saline: | Forms a suspension for compounds that are not fully soluble.[6][8] | |
| 3. 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: | A common formulation for solubilizing poorly soluble compounds for oral administration.[9] The concentration of DMSO should be minimized to avoid potential toxicity.[7] | |
| Intraperitoneal (IP) Injection | 1. Extra Virgin Olive Oil: | A less toxic alternative to DMSO for lipophilic compounds.[10] Potential for immunomodulatory effects of the oil should be considered. |
| 2. 10% DMSO in Saline with 1% Tween-80: | Tween-80 can help to maintain the compound in suspension when diluting a DMSO stock with an aqueous vehicle.[11] | |
| Subcutaneous (SC) Injection | 1. 5% (v/v) Ethanol in Saline or PBS: | Suitable for compounds soluble in ethanol. The final ethanol concentration should be kept low to minimize irritation. |
| 2. Formulation with bile salts, PVP, and propylene glycol: | Can improve the solubility and absorption of lipophilic drugs.[12] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)
This protocol is essential for determining the acute toxicity of this compound and for establishing a safe dose range for subsequent efficacy studies.
Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound in mice.
Materials:
-
This compound
-
Selected vehicle (e.g., corn oil)
-
Healthy, young adult mice (e.g., C57BL/6), single-sex (typically females)[13]
-
Oral gavage needles (20-22 gauge for adult mice)[14]
-
Syringes
-
Animal balance
Procedure:
-
Acclimatization: Acclimate mice to the laboratory conditions for at least 5 days.
-
Formulation Preparation: Prepare a stock solution or suspension of this compound in the chosen vehicle. Ensure homogeneity.
-
Dose Selection: Based on the Acute Toxic Class Method, start with a dose of 300 mg/kg.[13] Subsequent dose levels are 5, 50, and 2000 mg/kg.
-
Administration: Administer a single oral dose to a group of 3 mice. The volume should not exceed 10 mL/kg.[14]
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.[15]
-
Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity, and behavior pattern.
-
Record mortality and the time of death.
-
-
Dose Adjustment: The outcome of the first group determines the dose for the next group of 3 animals, following the stepwise procedure outlined in OECD Guideline 423.
-
Data Analysis: The results are interpreted to classify the substance by its toxicity and to estimate the LD50.
Protocol 2: Assessment of Analgesic Efficacy in a Model of Neuropathic Pain (Oxaliplatin-Induced Cold Allodynia)
This protocol evaluates the potential of this compound to alleviate cold hypersensitivity, a common symptom of neuropathic pain and a key indicator of TRPM8 antagonist activity.[1][3]
Objective: To assess the analgesic effect of this compound on cold allodynia in an oxaliplatin-induced neuropathy mouse model.
Workflow Diagram:
Caption: Experimental workflow for the oxaliplatin-induced cold allodynia model.
Materials:
-
Male C57BL/6 mice
-
Oxaliplatin
-
This compound formulation
-
Vehicle control
-
Acetone
-
Cold plate apparatus
Procedure:
-
Baseline Testing: Measure the baseline paw withdrawal latency or frequency in response to a cold stimulus (e.g., application of an acetone drop to the plantar surface of the hind paw or placement on a cold plate set to a non-noxious temperature).
-
Induction of Neuropathy: Administer oxaliplatin (e.g., 3 mg/kg, i.p.) on days 1 and 4.
-
Confirmation of Allodynia: On day 7, re-assess cold sensitivity to confirm the development of cold allodynia (a significant decrease in withdrawal latency or increase in withdrawal frequency compared to baseline).
-
Treatment:
-
Randomize mice into treatment groups (vehicle and different doses of this compound).
-
Administer the compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection).
-
-
Post-Treatment Assessment: Measure cold sensitivity at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to determine the onset and duration of the analgesic effect.
-
Data Analysis: Compare the paw withdrawal latencies or frequencies between the vehicle and treatment groups. A significant increase in withdrawal latency or decrease in withdrawal frequency in the treated groups indicates an analgesic effect.
Protocol 3: Pharmacokinetic Study
This protocol provides a framework for determining the pharmacokinetic profile of this compound in mice.
Objective: To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, T1/2, AUC) of this compound following a single administration.
Workflow Diagram:
Caption: General workflow for a pharmacokinetic study in mice.
Materials:
-
This compound formulation
-
Male C57BL/6 mice
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
For intravenous (IV) administration (to determine bioavailability), formulate the compound in a suitable vehicle and administer via the tail vein.
-
For oral (PO) administration, use an appropriate formulation and administer via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from a cohort of mice at multiple time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).[16]
-
Typically, a sparse sampling design is used where each mouse is sampled at a limited number of time points.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in mouse plasma.
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
-
-
Data Analysis:
-
Plot the plasma concentration-time curve.
-
Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (T1/2), and area under the curve (AUC).
-
Calculate oral bioavailability by comparing the AUC from the oral route to the AUC from the IV route.
-
Expert Insights and Troubleshooting
-
Formulation Stability: Due to the hydrophobic nature of this compound, it is crucial to ensure the homogeneity and stability of the formulation throughout the experiment. Vortexing or sonicating suspensions immediately before administration is recommended.
-
Vehicle Effects: Always include a vehicle-only control group in your experiments to account for any potential effects of the formulation components on the experimental outcomes.
-
Route of Administration: The choice of administration route can significantly impact the pharmacokinetic profile and efficacy of the compound. Oral administration is generally preferred for its clinical relevance, while intraperitoneal and subcutaneous routes can offer higher bioavailability for some compounds.[11]
-
Amide Hydrolysis: As an amide-containing compound, this compound may be susceptible to hydrolysis by plasma and tissue esterases.[17][18] This should be considered when interpreting pharmacokinetic data and may necessitate the analysis of potential metabolites.
Conclusion
This compound presents an interesting compound for in vivo investigation, likely through its interaction with the TRPM8 channel. The protocols and guidelines presented in these application notes provide a robust framework for conducting preclinical studies in mice. By carefully considering formulation, employing standardized toxicological and efficacy models, and thoroughly characterizing its pharmacokinetic profile, researchers can effectively evaluate the in vivo potential of this compound.
References
-
DeFalco, J., Steiger, D., & Dourish, C. T. (2018). Identification of a Potent Tryptophan-Based TRPM8 Antagonist With in Vivo Analgesic Activity. Journal of Medicinal Chemistry, 61(15), 6867–6881. [Link]
- Google Patents. (n.d.). Injectable formulation for lipophilic drugs.
-
Singh, S., Kumar, P., & Murthy, P. S. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(12), 6423–6426. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method. Journal of Pharmaceutical and Biomedical Analysis, 179, 113009. [Link]
-
Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Comparative Medicine, 61(4), 327–333. [Link]
-
Date, A. A., Nagarsenker, M. S., & Patere, S. V. (2016). Injectable Lipid-Based Depot Formulations: Where Do We Stand?. Pharmaceutical Nanotechnology, 4(2), 86–101. [Link]
-
ResearchGate. (2023). Can an insoluble compound be absorbed if injected intraperitoneally in mouse?. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of Hydrolysis-Mediated Clearance on the Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). 58 questions with answers in ORAL GAVAGE | Science topic. Retrieved from [Link]
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MDPI. (2020). Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine. Retrieved from [Link]
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Procedures with Care. (n.d.). Subcutaneous Injection in the Mouse. Retrieved from [Link]
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Knowlton, W. M., Daniels, R. L., Palkar, R., McCoy, D. D., & McKemy, D. D. (2011). Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice. PLoS ONE, 6(9), e25894. [Link]
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Defense Technical Information Center. (1973). PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. Retrieved from [Link]
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National Toxicology Program. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS 423. Retrieved from [Link]
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Frontiers. (2023). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Retrieved from [Link]
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ASM Journals. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Retrieved from [Link]
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ResearchGate. (2020). Hi all! What vehicle do you recommend for IP injection in mice for a DMSO soluble drug?. Retrieved from [Link]
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Dhaka, A., Murray, A. N., Mathur, J., Earley, T. J., Petrus, M. J., & Patapoutian, A. (2007). TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain. Pain, 133(1-3), 89–98. [Link]
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PubMed. (2014). Amide hydrolysis of a novel chemical series of microsomal prostaglandin E synthase-1 inhibitors induces kidney toxicity in the rat. Retrieved from [Link]
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MDPI. (2019). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]
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ResearchGate. (2017). Depot formation of lipophilic drug in the subcutaneous fat tissue. Retrieved from [Link]
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MDPI. (2020). β–Lactam TRPM8 Antagonist RGM8-51 Displays Antinociceptive Activity in Different Animal Models. Retrieved from [Link]
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Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Retrieved from [Link]
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PubMed Central. (2017). Novel selective, potent naphthyl TRPM8 antagonists identified through a combined ligand- and structure-based virtual screening approach. Retrieved from [Link]
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Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Retrieved from [Link]
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University of British Columbia. (2021). UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
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ACS Publications. (2016). Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. Retrieved from [Link]
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Application Note: A Robust, Validated HPLC Method for the Quantification of n-Ethyl-2,2-diisopropylbutanamide
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of n-Ethyl-2,2-diisopropylbutanamide. This compound, known for its use in various industrial applications, requires a reliable analytical method for quality control and research purposes. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in a GMP/GLP environment. The causality behind the selection of chromatographic conditions and validation according to International Council for Harmonisation (ICH) guidelines are thoroughly discussed to provide a comprehensive protocol for researchers, scientists, and drug development professionals.
Introduction
This compound (Molecular Formula: C12H25NO, Molecular Weight: 199.33 g/mol ) is a synthetic amide.[1][2][3] Its physical form is a white crystalline solid, and it is soluble in organic solvents like ethanol but insoluble in water.[4][5][6] Given its chemical properties, a robust analytical method is crucial for ensuring product quality and for its use in research and development.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of a wide range of compounds.[7] This application note details the development and validation of an RP-HPLC method for the accurate quantification of this compound. The method has been developed and validated following the principles outlined in the ICH guidelines Q2(R1) for the Validation of Analytical Procedures.[8][9][10]
Experimental
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Phosphoric acid (analytical grade)
-
Formic acid (for MS-compatible method)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector was used for this analysis. The selection of a C18 column was based on the non-polar nature of this compound, which allows for effective separation via hydrophobic interactions with the stationary phase. Acetonitrile was chosen as the organic modifier due to its excellent elution strength for a wide range of compounds in reversed-phase chromatography.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 60% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
Rationale for Parameter Selection:
-
Column: A C18 stationary phase provides the necessary hydrophobicity to retain the analyte. The chosen dimensions offer a good balance between resolution and analysis time.
-
Mobile Phase: The use of a water/acetonitrile gradient allows for the efficient elution of the analyte. Phosphoric acid is added to the mobile phase to control the pH and sharpen the peak shape by minimizing interactions with residual silanols on the silica-based stationary phase.[11] For mass spectrometry applications, phosphoric acid should be replaced with a volatile acid like formic acid.[12][13]
-
Detection Wavelength: A low UV wavelength of 210 nm is selected to ensure sufficient sensitivity, as amide bonds typically exhibit absorbance in this region.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (60:40 Acetonitrile:Water) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed method was validated according to ICH guidelines to ensure its suitability for its intended purpose.[7][8][9][10] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a placebo (matrix without the analyte), and a spiked sample. The chromatograms demonstrated that there were no interfering peaks at the retention time of this compound, confirming the method's specificity.
Linearity and Range
Linearity was determined by injecting a series of six concentrations of the analyte ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
Accuracy
Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.2 | 0.8 | 98.0% - 102.0% |
| 100% | 100.5 | 0.5 | 98.0% - 102.0% |
| 120% | 99.8 | 0.7 | 98.0% - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by six replicate injections of the 100% concentration standard solution on the same day. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst.
| Precision Level | % RSD | Acceptance Criteria |
| Repeatability | 0.6 | ≤ 2.0% |
| Intermediate Precision | 1.2 | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ is the concentration that gives a signal-to-noise ratio of about 10:1.
| Parameter | Result |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Experimental Workflow and Data Analysis
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow from preparation to reporting.
Troubleshooting Guide
This decision tree provides a logical approach to troubleshooting common issues encountered during the HPLC analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust method for the quantitative analysis of this compound. The method has been successfully validated according to ICH guidelines, demonstrating its specificity, linearity, accuracy, and precision. This application note provides a comprehensive guide for the routine analysis of this compound in a quality control or research laboratory setting.
References
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- Huynh, F. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- PubChem. (n.d.). This compound.
- The Good Scents Company. (n.d.). N-ethyl-2,2-diisopropyl butanamide.
- PubMed. (2013, November 15). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Parchem. (n.d.). N-ethyl-2,2-diisopropyl butanamide (Cas 51115-70-9).
- precisionFDA. (n.d.). This compound.
- MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
- Dalian Handom Chemicals Co., Ltd. (n.d.). This compound.
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- Agilent. (2023, March 12). A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases.
- ResearchGate. (2017, December 21). How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
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Formulation of n-Ethyl-2,2-diisopropylbutanamide for Preclinical Research: Application Notes and Protocols
Introduction
n-Ethyl-2,2-diisopropylbutanamide, a synthetic amide derivative, is increasingly becoming a compound of interest in various research fields. Its primary characteristic is its lipophilic nature, presenting a significant challenge for formulation development, particularly for aqueous-based biological assays and in vivo studies.[1][2] Proper formulation is critical to ensure accurate and reproducible experimental outcomes by maintaining the compound's solubility, stability, and bioavailability.
This comprehensive guide provides detailed application notes and step-by-step protocols for the formulation of this compound for preclinical research applications. It is intended for researchers, scientists, and drug development professionals seeking to overcome the challenges associated with the handling and delivery of this poorly water-soluble molecule.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing appropriate formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C12H25NO | [2] |
| Molecular Weight | 199.33 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 36.00 to 40.00 °C | [1] |
| Boiling Point | 258.00 to 259.00 °C | [1] |
| Water Solubility | Poorly soluble/insoluble | [1] |
| logP (o/w) | ~2.998 (estimated) | [1] |
| Solubility in Organic Solvents | Soluble in alcohol and other common organic solvents | [1] |
The high logP value and poor water solubility classify this compound as a lipophilic compound, necessitating the use of non-aqueous or specialized vehicle systems for biological studies.
Formulation Strategies for Research Applications
The choice of formulation strategy is dictated by the specific requirements of the intended research application, primarily distinguishing between in vitro and in vivo experimental setups.
Diagram: Formulation Strategy Decision Workflow
Caption: Decision workflow for selecting an appropriate formulation strategy.
Part 1: In Vitro Formulation Protocols
For in vitro studies, such as cell-based assays, the primary goal is to prepare a high-concentration stock solution in a water-miscible organic solvent, which can then be diluted into the aqueous cell culture medium to achieve the desired final concentration.
Preparation of a 10 mM Stock Solution in DMSO
Rationale: Dimethyl sulfoxide (DMSO) is a widely used solvent in cell culture applications due to its high solubilizing capacity for a broad range of compounds and its miscibility with aqueous media.[3] However, it is crucial to control the final DMSO concentration in the cell culture medium, as it can exhibit cytotoxicity at higher levels.
Protocol:
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh a precise amount of this compound. For a 1 mL stock solution of 10 mM, weigh 1.9933 mg.
-
Transfer the weighed compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 1.9933 mg, add 1 mL of DMSO.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Note on Final DMSO Concentration: When diluting the stock solution into cell culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.5% v/v).
Part 2: In Vivo Formulation Protocols
For in vivo studies, the formulation must be biocompatible and suitable for the intended route of administration. Given the lipophilicity of this compound, parenteral and oral gavage formulations will require specialized vehicles.
Parenteral Formulation for Intravenous (IV), Intraperitoneal (IP), or Subcutaneous (SC) Administration
Rationale: Parenteral administration of lipophilic drugs often requires the use of co-solvents and surfactants to create a stable and injectable formulation.[4] A common vehicle system for preclinical animal studies is a mixture of Solutol® HS 15 (a non-ionic solubilizer and emulsifier), ethanol, and saline.
Protocol for a 1 mg/mL Injectable Formulation:
-
Materials:
-
This compound (powder)
-
Solutol® HS 15 (Kolliphor® HS 15)
-
Ethanol (200 proof, USP grade)
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
-
Magnetic stirrer and stir bar
-
-
Vehicle Preparation (10% Solutol® HS 15, 10% Ethanol in Saline):
-
In a sterile beaker on a magnetic stirrer, add 10 mL of Solutol® HS 15.
-
Add 10 mL of ethanol and stir until a homogenous solution is formed.
-
Slowly add 80 mL of sterile saline while continuously stirring to create the final vehicle.
-
-
Formulation Procedure:
-
Weigh the required amount of this compound for the desired final volume and concentration (e.g., 10 mg for 10 mL of a 1 mg/mL solution).
-
In a sterile vial, dissolve the compound in a small amount of ethanol first.
-
Add the Solutol® HS 15 and mix thoroughly.
-
Gradually add the sterile saline while vortexing or stirring to form a clear solution or a stable microemulsion.
-
Filter the final formulation through a 0.22 µm sterile syringe filter into a sterile vial.
-
Store the formulation at 2-8°C and use within a validated period. A pre-formulation stability study is recommended.
-
Oral Gavage Formulation
Rationale: For oral administration, lipid-based formulations can enhance the absorption of lipophilic drugs.[5] A simple and effective vehicle for preclinical oral gavage studies is a mixture of a lipid (e.g., sesame oil or medium-chain triglycerides) and a surfactant (e.g., Tween® 80).[6]
Protocol for a 5 mg/mL Oral Suspension:
-
Materials:
-
This compound (powder)
-
Sesame oil, NF grade
-
Tween® 80 (Polysorbate 80)
-
Glass mortar and pestle or homogenizer
-
Sterile tubes for storage
-
-
Formulation Procedure:
-
Weigh the required amount of this compound (e.g., 50 mg for 10 mL of a 5 mg/mL suspension).
-
In a glass mortar, add a small amount of Tween® 80 (e.g., 0.5 mL for a 5% concentration) to the compound and triturate to form a smooth paste. This step wets the powder and aids in its dispersion.
-
Gradually add the sesame oil while continuously triturating or homogenizing until a uniform suspension is achieved.
-
Transfer the final suspension to a sterile tube for storage.
-
Store at room temperature or as determined by stability studies. Shake well before each administration.
-
Part 3: Analytical Characterization and Quality Control
Analytical testing is imperative to ensure the quality, concentration, and stability of the prepared formulations. High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantification of this compound.[7]
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying the active compound in the presence of any potential degradants.[8]
Recommended HPLC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Detector | UV at an appropriate wavelength (requires determination by UV scan) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Development and Validation: The specific gradient and UV wavelength should be optimized during method development. The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[9]
Diagram: HPLC Analysis Workflow
Caption: General workflow for the HPLC analysis of formulated samples.
Part 4: Stability Testing
Stability testing ensures that the formulation maintains its critical quality attributes throughout its intended storage and use.[10]
Forced Degradation Studies
Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[11] They involve subjecting the compound to harsh conditions to intentionally induce degradation.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidation: 3% H2O2 at room temperature
-
Thermal Degradation: 80°C
-
Photostability: Exposure to UV and visible light as per ICH Q1B guidelines
The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the parent compound from its degradation products.[12]
Formulation Stability Assessment
Once a formulation is prepared, its short-term stability under the intended storage conditions should be evaluated.
Protocol:
-
Prepare the formulation as described in the protocols above.
-
Divide the formulation into several aliquots and store them at the intended storage condition (e.g., 2-8°C for parenteral formulations, room temperature for oral gavage).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot.
-
Analyze the sample for:
-
Appearance: Visual inspection for precipitation, color change, or phase separation.
-
Purity and Potency: Using the validated stability-indicating HPLC method.
-
pH (for aqueous-based formulations).
-
The acceptance criteria should be defined based on the specific research needs, but typically, a change in potency of more than ±10% from the initial value would indicate instability.
Conclusion
The successful formulation of the lipophilic compound this compound is a critical prerequisite for obtaining reliable and reproducible data in preclinical research. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to develop suitable formulations for both in vitro and in vivo applications. Adherence to these principles of rational formulation design, coupled with robust analytical characterization and stability testing, will ensure the integrity of experimental outcomes and contribute to the advancement of scientific knowledge.
References
-
Ashland. (n.d.). Parenteral excipients. Retrieved from [Link]
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
-
BMS. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Retrieved from [Link]
- Carstensen, J. T., & Rhodes, C. T. (Eds.). (2000). Drug stability: principles and practices. CRC press.
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
- ICH Harmonised Tripartite Guideline. (2005). Validation of analytical procedures: text and methodology Q2 (R1).
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 29-43.
-
The Good Scents Company. (n.d.). N-ethyl-2,2-diisopropyl butanamide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073.
- Ng, S. (2011).
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Qiu, F., & Scrivens, G. (Eds.). (2018). Accelerated predictive stability (APS)
- Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
- Hauss, D. J. (Ed.). (2007).
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278-287.
- Sharma, D., & Soni, M. (2014). A review on parenteral formulations of poorly water soluble drugs. International Journal of Pharmaceutical Sciences and Research, 5(8), 3125.
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of applied pharmaceutical science, 2(3), 129-138.
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Gothard, D. (2012). Solvent selection for insoluble ligands, a challenge for biological assay development: A TNF-α/SPD304 study. ACS medicinal chemistry letters, 3(11), 913-918.
- Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation and bioavailability with lipid-based formulations. Advanced drug delivery reviews, 60(6), 673-691.
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Application Notes and Protocols for the Sensory Evaluation of n-Ethyl-2,2-diisopropylbutanamide (WS-27)
Introduction: The Sensory Landscape of Cooling Agents
n-Ethyl-2,2-diisopropylbutanamide, commonly known as WS-27, is a synthetic cooling agent that has garnered significant interest in the food, beverage, and pharmaceutical industries for its ability to impart a clean and refreshing cooling sensation. Unlike menthol, the traditional cooling agent, WS-27 is characterized by its lack of a strong minty aroma and bitter aftertaste, making it a versatile ingredient for a wide range of applications.[1][2][3] The sensory perception of cooling agents is a complex phenomenon mediated by the activation of the transient receptor potential cation channel subfamily M member 8 (TRPM8). A thorough understanding of the sensory properties of WS-27 is paramount for its effective and optimized use in product development.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a thorough sensory evaluation of this compound. The protocols herein are grounded in established international standards and are designed to yield reliable and reproducible data.
Physicochemical Properties and Safety Considerations
Before commencing any sensory evaluation, it is crucial to understand the fundamental properties and safety profile of this compound.
| Property | Value | Source |
| Synonyms | WS-27, Cooling Agent WS-27 | [1][2][3] |
| CAS Number | 51115-70-9 | [4][5] |
| Molecular Formula | C12H25NO | [4][6] |
| Molecular Weight | 199.33 g/mol | [4][6] |
| Appearance | White to off-white crystalline solid | [4] |
| Odor | Slight cooling mint aroma | [4] |
| Solubility | Practically insoluble in water; soluble in ethanol | [4] |
Safety Profile: Based on available data, this compound does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] However, it is imperative for all users to obtain and consult the detailed Safety Data Sheet (SDS) from their specific supplier before handling this compound. Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn at all times.
Sensory Evaluation Methodologies: A Multifaceted Approach
A comprehensive sensory evaluation of WS-27 should encompass three key areas: threshold determination, discriminative testing, and descriptive analysis. This multi-pronged approach provides a complete picture of the compound's sensory impact, from the lowest detectable concentration to a detailed profile of its sensory attributes.
Figure 2: The systematic process of Quantitative Descriptive Analysis (QDA®).
Advanced Methodology: Temporal Dominance of Sensations (TDS)
For a more dynamic understanding of how the sensory perception of WS-27 evolves over time, the Temporal Dominance of Sensations (TDS) method can be employed. In a TDS study, panelists are presented with a sample and asked to continuously select the dominant sensation from a predefined list of attributes. This provides valuable information on the sequence and duration of dominant sensations, which is particularly relevant for products where the sensory experience changes significantly from the initial taste to the aftertaste.
Conclusion
The sensory evaluation of this compound is a critical step in its successful application. By employing a systematic and multi-faceted approach, from foundational threshold and discrimination testing to in-depth descriptive analysis, researchers and product developers can gain a comprehensive understanding of its unique cooling properties. The protocols outlined in these application notes, which are based on internationally recognized standards, provide a robust framework for generating reliable and actionable sensory data. This, in turn, will facilitate the development of innovative and consumer-preferred products that leverage the clean and refreshing cooling sensation of WS-27.
References
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PubChem. this compound. National Center for Biotechnology Information. [Link]
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Aogubio. Food grade Additive Cooling Agent WS-27.[Link]
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ResearchGate. Trigeminal receptor study of high intense cooling agents.[Link]
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Flavor and Extract Manufacturers Association (FEMA). 4557this compound.[Link]
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National Center for Biotechnology Information. Effects of 'Ice' flavoured e-cigarettes with synthetic cooling agent WS-23 or menthol on user-reported appeal and sensory attributes.[Link]
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National Center for Biotechnology Information. Sweet-enhancing effect of coolant agent menthol evaluated via sensory analysis and molecular modeling.[Link]
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Cooling agent this compound. TradeIndia.[Link]
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MDPI. Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches.[Link]
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Dalian Handom Chemicals Co., Ltd. this compound.[Link]
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National Center for Biotechnology Information. Novel Menthol-Derived Cooling Compounds Activate Primary and Second-Order Trigeminal Sensory Neurons and Modulate Lingual Thermosensitivity.[Link]
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Introduction: A High-Throughput Functional Assay for the TRPM8 Cool Receptor Using n-Ethyl-2,2-diisopropylbutanamide (WS-27)
An Application Note for Calcium Imaging Assays with n-Ethyl-2,2-diisopropylbutanamide
This compound, also known by its FEMA number 4557 and as the synthetic cooling agent WS-27, is a compound recognized for its ability to elicit a cooling sensation without a prominent minty aroma[1][2][3]. This physiological effect is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel[4]. TRPM8 is a non-selective cation channel that serves as the principal molecular sensor for cold temperatures (<28°C) and cooling compounds like menthol in the human body[5][6].
Structurally, TRPM8 is a homotetrameric protein with six transmembrane domains per subunit[6][7]. Upon activation by stimuli such as cold or chemical agonists, the channel opens, allowing the influx of cations, most notably sodium (Na+) and calcium (Ca2+), with a higher permeability to Ca2+[6][7]. This cation influx leads to membrane depolarization and the generation of an action potential in sensory neurons, ultimately perceived as a cold sensation. The critical role of Ca2+ in this process makes it an excellent second messenger for monitoring TRPM8 channel activity.
Calcium imaging assays provide a robust and scalable method for studying the function of calcium-permeable ion channels like TRPM8[8][9]. These assays utilize fluorescent indicators, such as Fluo-4, which exhibit a significant increase in fluorescence intensity upon binding to free intracellular Ca2+[10]. By loading cells expressing TRPM8 with a calcium indicator, the addition of an agonist like this compound can be directly correlated with an increase in fluorescence, providing a quantitative measure of channel activation. This application note provides a detailed protocol for utilizing this compound to perform calcium imaging assays in a cell-based, high-throughput screening format to characterize TRPM8 channel modulators.
Principle of the Assay: Visualizing TRPM8 Activation
The assay quantifies the activation of the TRPM8 channel by measuring the resultant increase in intracellular calcium concentration. Cells heterologously expressing TRPM8 are first loaded with a cell-permeant calcium indicator dye (Fluo-4 AM). The acetoxymethyl (AM) ester group renders the dye lipophilic, allowing it to cross the cell membrane. Inside the cell, cytosolic esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye (Fluo-4) in the cytoplasm[11]. When this compound binds to and opens the TRPM8 channel, the influx of extracellular Ca2+ raises the intracellular concentration. This Ca2+ then binds to the trapped Fluo-4, causing a conformational change that results in a dramatic increase in its fluorescence emission upon excitation at ~490 nm.
Caption: Mechanism of TRPM8 activation and signal generation.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| This compound (WS-27) | Chemical Suppliers | CAS: 51115-70-9. Prepare a 10-100 mM stock solution in 100% DMSO. |
| HEK293 or CHO cells stably expressing hTRPM8 | In-house/CRO | Cells should be validated for TRPM8 expression and function. |
| Fluo-4 AM | Various | Prepare a 1-5 mM stock solution in anhydrous DMSO. Store desiccated and protected from light at -20°C[11]. |
| Pluronic™ F-127 | Various | A 20% (w/v) solution in DMSO. Aids in the dispersion of AM esters in aqueous media[12]. |
| Probenecid | Various | Anion-exchange transport inhibitor. Improves dye retention in some cell types. Prepare a 250 mM stock in 1 M NaOH[12]. |
| Ionomycin (Positive Control) | Various | Calcium ionophore. Used to determine maximum fluorescence (Fmax). Prepare a 1-10 mM stock in DMSO. |
| Menthol (Positive Control) | Various | A known TRPM8 agonist. Prepare a 10-100 mM stock in DMSO. |
| Cell Culture Medium (e.g., DMEM, F-12) | Various | Supplemented with 10% FBS, antibiotics, and selection agent (e.g., G418) if applicable. |
| Assay Buffer (e.g., HBSS) | Various | Hank's Balanced Salt Solution with calcium, magnesium, and 20 mM HEPES, pH 7.4. |
| Dimethyl Sulfoxide (DMSO) | Various | Anhydrous, cell culture grade. |
| Black, clear-bottom 96- or 384-well plates | Various | Tissue-culture treated for adherent cells. |
Experimental Protocols
Protocol 1: Cell Culture and Plating
-
Maintain Cells: Culture the TRPM8-expressing cell line in appropriate growth medium at 37°C in a humidified atmosphere of 5% CO₂. Passage cells every 2-3 days to maintain sub-confluent stocks.
-
Seed Plates: Harvest cells using trypsin and resuspend in fresh growth medium. Perform a cell count and adjust the density.
-
Plate Cells: Seed the cells into black, clear-bottom 96-well plates at a density of 40,000–80,000 cells/well (or 10,000-20,000 cells/well for 384-well plates) in 100 µL (or 25 µL) of growth medium.
-
Incubate: Incubate the plates for 18–24 hours at 37°C, 5% CO₂ to allow for cell attachment and formation of a near-confluent monolayer.
Protocol 2: Preparation of Dye Loading and Compound Solutions
-
Prepare Dye Loading Buffer: For each plate, prepare fresh Fluo-4 AM loading buffer. First, mix an equal volume of 20% Pluronic F-127 with the Fluo-4 AM stock solution (e.g., 10 µL of 2 mM Fluo-4 AM + 10 µL of 20% Pluronic F-127). Vortex briefly. Add this mixture to the required volume of Assay Buffer to achieve a final Fluo-4 AM concentration of 2-5 µM. If using probenecid, add it to the final buffer at a concentration of 1-2.5 mM[12].
-
Causality Note: Pluronic F-127 is a non-ionic surfactant that helps disperse the water-insoluble Fluo-4 AM in the aqueous assay buffer, preventing dye aggregation and ensuring more uniform cell loading[12]. Probenecid blocks organic anion transporters in the cell membrane, which can otherwise actively pump the cleaved dye out of the cell, thus improving signal stability.
-
-
Prepare Compound Plates: Prepare a separate plate with serial dilutions of this compound and control compounds (e.g., Menthol, Ionomycin, vehicle) in Assay Buffer. Typically, compounds are prepared at 2x to 5x the final desired concentration, as they will be diluted upon addition to the cell plate. Ensure the final DMSO concentration is consistent across all wells and is typically ≤0.5% to avoid solvent effects.
Protocol 3: Calcium Imaging Assay Execution
-
Remove Growth Medium: Aspirate the growth medium from the cell plate.
-
Load Dye: Add 100 µL (for 96-well) or 25 µL (for 384-well) of the Fluo-4 AM loading buffer to each well.
-
Incubate: Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature, all protected from light[11][13].
-
Causality Note: The initial 37°C incubation facilitates rapid dye loading across the cell membrane. The subsequent room temperature incubation allows for complete de-esterification of the AM ester by intracellular esterases, which is essential for trapping the dye and rendering it calcium-sensitive.
-
-
Wash Cells: Gently aspirate the loading buffer. Wash the cells once or twice with 100 µL of Assay Buffer to remove extracellular dye, which can contribute to high background fluorescence.
-
Final Buffer Addition: Add 100 µL (or 25 µL) of fresh Assay Buffer to each well.
-
Measure Fluorescence: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Set Parameters: Set the instrument to excite at ~485 nm and read emission at ~525 nm.
-
Establish Baseline: Record a stable baseline fluorescence reading for 15-30 seconds.
-
Add Compound: The instrument should then automatically add the compound solutions from the compound plate to the cell plate (e.g., add 25 µL to a well containing 100 µL).
-
Record Response: Continue recording the fluorescence signal for 2-5 minutes to capture the full kinetic response of the calcium influx.
-
Caption: High-level experimental workflow for the TRPM8 calcium assay.
Data Analysis and Expected Results
-
Kinetic Analysis: The primary output is a kinetic trace of fluorescence intensity over time for each well. A positive response to an agonist like this compound will show a rapid increase in fluorescence post-addition, followed by a plateau or slow decay.
-
Data Normalization: The response is typically quantified as the peak fluorescence intensity minus the baseline (F - F₀) or as a ratio of the peak to the baseline (F/F₀).
-
Dose-Response Curves: To determine the potency of this compound, test a range of concentrations (e.g., 1 nM to 100 µM). Plot the normalized response against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).
Representative Data Table
| Compound | EC₅₀ (nM) [Hypothetical] | Max Response (% of Menthol) | Notes |
| Menthol (Positive Control) | 25,000 | 100% | Standard TRPM8 agonist. |
| This compound | 1,500 | 95% | Potent agonist activity is expected. |
| Vehicle (0.5% DMSO) | N/A | <5% | Defines baseline noise. |
| Ionomycin (Fmax Control) | ~500 | >120% | Elicits maximal Ca2+ signal. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal/No Response | 1. Low TRPM8 expression in cells. 2. Inactive compound. 3. Poor dye loading. | 1. Validate TRPM8 expression via qPCR or Western blot; use a positive control like Menthol. 2. Verify compound integrity and concentration. 3. Optimize Fluo-4 AM concentration and incubation time. |
| High Background | 1. Incomplete removal of extracellular dye. 2. Cell death or stress. | 1. Increase the number of wash steps after dye loading. 2. Ensure cells are healthy and not over-confluent; handle plates gently. Use a background suppressor if needed[13]. |
| High Well-to-Well Variability | 1. Uneven cell plating. 2. Inconsistent dye loading or washing. 3. Pipetting errors. | 1. Ensure a single-cell suspension before plating; avoid edge effects. 2. Use automated washers/dispensers if available. 3. Calibrate pipettes; use reverse pipetting for viscous solutions. |
| Signal Saturates Quickly | 1. Agonist concentration is too high. 2. High extracellular Ca2+ concentration. | 1. Test a wider, lower range of agonist concentrations. 2. Perform the assay in a low-calcium buffer to avoid dye saturation with potent agonists[14]. |
Conclusion
This application note details a reliable and high-throughput-compatible calcium imaging assay for characterizing the activity of this compound (WS-27) on the TRPM8 ion channel. The protocol leverages the calcium permeability of TRPM8 and the sensitivity of fluorescent indicators like Fluo-4 to provide a direct functional readout of channel activation. By following the outlined procedures for cell handling, dye loading, and data analysis, researchers can effectively determine the potency and efficacy of WS-27 and screen for other novel TRPM8 modulators, facilitating drug discovery efforts targeting cold sensation and associated therapeutic areas.
References
-
De la-Fuente-Javier, C., et al. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. Pharmaceuticals, 14(3), 256. Available at: [Link]
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TRPM8. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Zheng, W. (2013). High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. In TRP Channels in Drug Discovery. CRC Press/Taylor & Francis. Available at: [Link]
-
Yin, Y., et al. (2018). Structure of the cold- and menthol-sensing ion channel TRPM8. Science, 359(6372), 237-241. Available at: [Link]
-
Malkar, N. B., et al. (2016). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. Journal of the Indian Institute of Science, 96(3), 199-218. Available at: [Link]
-
De Petrocellis, L., et al. (2022). Fluorescence-Based Assay for TRPV1 Channels. In TRP Channels. Humana, New York, NY. Available at: [Link]
-
Dmitriev, A. V., et al. (2023). Structure of human TRPM8 channel. Communications Biology, 6(1), 1056. Available at: [Link]
-
Wang, T., et al. (2024). The Role and Function of TRPM8 in the Digestive System. International Journal of Molecular Sciences, 25(14), 7793. Available at: [Link]
-
De Petrocellis, L., et al. (2022). Assay of TRPV1 Receptor Signaling. Springer Nature Experiments. Available at: [Link]
-
This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Rogers, M., et al. (2020). High-throughput-compatible assays using a genetically-encoded calcium indicator. Scientific Reports, 10(1), 1-13. Available at: [Link]
-
What is the optimized protocol for loading Fluo-4 AM (calcium indicator) in myocytes? (2013). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). Dalian Handom Chemicals Co., Ltd. Retrieved from [Link]
-
Calcium Assays. (n.d.). ION Biosciences. Retrieved from [Link]
-
This compound. (n.d.). precisionFDA. Retrieved from [Link]
- CN102260185A - Synthetic method of N-ethyl-2,2-diisopropyl butyramide. (2011). Google Patents.
-
N-ethyl-2,2-diisopropyl butanamide, 51115-70-9. (n.d.). The Good Scents Company. Retrieved from [Link]
-
4557this compound. (n.d.). Flavor Extract Manufacturers Association (FEMA). Retrieved from [Link]
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Application Note: Electrophysiological Characterization of TRPM8 Activation by n-Ethyl-2,2-diisopropylbutanamide
Abstract
This guide provides a detailed protocol for the characterization of Transient Receptor Potential Melastatin 8 (TRPM8) channel currents activated by the synthetic cooling agent n-Ethyl-2,2-diisopropylbutanamide (also known as WS-27). We delve into the principles of TRPM8 gating, the rationale behind the whole-cell patch-clamp technique for this application, and a step-by-step methodology for recording and analyzing agonist-induced TRPM8 currents in a heterologous expression system. This document is intended for researchers in neuroscience, pharmacology, and drug development engaged in the study of ion channel modulation.
Introduction: The TRPM8 Channel and Chemical Agonists
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel predominantly expressed in a subset of primary afferent sensory neurons.[1] It is a principal sensor of environmental cold temperatures (activated at temperatures below ~26°C) and is also gated by a variety of chemical agonists that evoke a cooling sensation.[1][2] These agonists include naturally occurring compounds like menthol and synthetic molecules such as icilin and this compound.
TRPM8 is a polymodal channel, meaning its activation is influenced by multiple stimuli, including voltage, temperature, and chemical ligands.[3] The influx of cations (primarily Na⁺ and Ca²⁺) through the activated TRPM8 channel leads to depolarization of the neuronal membrane, which, if it reaches the threshold, triggers an action potential. This signaling is ultimately perceived as a sensation of cold.
This compound is a synthetic cooling agent belonging to a family of compounds developed for their potent cooling properties. Understanding its interaction with the TRPM8 channel at the electrophysiological level is crucial for elucidating the mechanisms of thermosensation and for the development of novel therapeutic agents targeting pain and inflammation. The whole-cell patch-clamp technique is the gold standard for this purpose, as it allows for the direct measurement of ion flow across the cell membrane with high temporal and voltage resolution.[4]
Principle of the Method: Whole-Cell Patch-Clamp
The whole-cell patch-clamp configuration provides electrical and molecular access to the entire cell interior.[5] This is achieved by forming a high-resistance "gigaohm" seal between a glass micropipette and the cell membrane, followed by the application of suction to rupture the membrane patch, as depicted in the workflow below. This configuration allows for the clamping of the membrane voltage at a desired potential and the recording of the total ionic current across the cell membrane in response to agonist application.
Caption: Workflow of establishing a whole-cell patch-clamp recording.
Materials and Reagents
Cell Culture
-
HEK293 cells stably expressing human TRPM8 (or a similar suitable cell line).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Poly-L-lysine coated glass coverslips.
Solutions
Rationale for Solution Composition: The extracellular solution is formulated to mimic physiological ionic conditions. The intracellular solution is designed to maintain cell health and isolate the currents of interest; in this case, a cesium-based solution is used to block potassium channels, thereby reducing background currents.
| Solution | Reagent | Concentration (mM) |
| Extracellular | NaCl | 140 |
| KCl | 5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm | ||
| Intracellular | CsCl | 140 |
| EGTA | 5 | |
| HEPES | 10 | |
| Mg-ATP | 2 | |
| Li-GTP | 0.5 | |
| pH adjusted to 7.3 with CsOH, Osmolarity ~295 mOsm |
Agonist Preparation
This compound is practically insoluble in water but soluble in ethanol and DMSO.[5]
-
Stock Solution (100 mM): Prepare a 100 mM stock solution of this compound in 100% DMSO. Store at -20°C in small aliquots.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the extracellular solution to the desired final concentrations (e.g., ranging from 100 nM to 100 µM for a dose-response curve). The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.
Detailed Experimental Protocol
Cell Preparation
-
Plate HEK293-TRPM8 cells onto poly-L-lysine coated glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
If using an inducible expression system, add the inducing agent (e.g., tetracycline) as required.
-
Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.
Pipette Preparation and Seal Formation
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Fill the pipette with the filtered intracellular solution, ensuring no air bubbles are trapped at the tip.
-
Mount the pipette on the micromanipulator and apply positive pressure.
-
Approach the target cell with the pipette tip. Once a dimple is observed on the cell surface, release the positive pressure to facilitate seal formation.
-
Apply gentle suction to form a gigaohm seal (resistance > 1 GΩ).
Whole-Cell Recording
-
Once a stable gigaohm seal is formed, apply short, strong suction pulses to rupture the cell membrane and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the cell at a membrane potential of -60 mV.
-
Allow the cell to stabilize for a few minutes, monitoring the access resistance.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) to assess the current-voltage (I-V) relationship of the TRPM8 currents.
-
Begin perfusion of the extracellular solution containing the desired concentration of this compound.
-
Record the current responses to the agonist application.
-
After recording the response, wash out the agonist with the control extracellular solution to observe current deactivation.
Caption: Simplified signaling pathway of TRPM8 activation by an agonist.
Expected Results and Data Analysis
Upon application of this compound, a robust, outwardly rectifying current characteristic of TRPM8 channels is expected to develop. The current amplitude will be dependent on the concentration of the agonist.
-
Current-Voltage (I-V) Relationship: The I-V curve, obtained from the voltage ramp protocol, will show a characteristic outward rectification, with larger currents at positive potentials.
| Parameter | Description | Typical Analysis |
| Current Density (pA/pF) | Peak current amplitude normalized to cell capacitance. | Compare between different agonist concentrations. |
| EC₅₀ | Concentration of agonist that produces 50% of the maximal response. | Determined by fitting a dose-response curve. |
| I-V Relationship | Plot of current versus voltage. | Shows the rectification properties of the channel. |
| Activation/Deactivation Kinetics | The time course of current development and decay upon agonist application and washout. | Measured by fitting exponential functions to the current traces. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Failure to form a GΩ seal | Dirty pipette tip or cell surface. | Use fresh, filtered solutions. Apply positive pressure when approaching the cell. |
| Incorrect pipette resistance. | Pull new pipettes with a resistance of 3-5 MΩ. | |
| Unstable whole-cell recording | Cell health is poor. | Use cells at optimal confluency and ensure proper culture conditions. |
| High access resistance. | Apply additional gentle suction to ensure complete membrane rupture. | |
| No response to agonist | Low or no TRPM8 expression. | Verify TRPM8 expression using a positive control (e.g., 100 µM menthol). |
| Degraded agonist stock. | Prepare fresh agonist dilutions from a new stock aliquot. | |
| High leak current | Poor seal quality. | Discard the cell and attempt a new recording with a better seal. |
Conclusion
The protocol outlined in this application note provides a robust framework for the detailed electrophysiological investigation of TRPM8 channels using the synthetic agonist this compound. By carefully controlling experimental conditions and employing rigorous data analysis, researchers can gain valuable insights into the pharmacology of TRPM8 and the molecular basis of thermosensation.
References
-
Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Yin, Y., et al. (2022). Structural Basis of Cold and Menthol Sensing by TRPM8. Science, 378(6621), eadd1268. [Link]
-
Palkar, R., et al. (2015). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. Journal of Medicinal Chemistry, 58(1), 288-303. [Link]
-
Bandell, M., et al. (2004). Functional Control of Cold- and Menthol-Sensitive TRPM8 Ion Channels by Phosphatidylinositol 4,5-Bisphosphate. The Journal of Neuroscience, 24(40), 8820-8828. [Link]
-
Gomez-Monterrey, I., et al. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
McKemy, D. D. (2007). TRPM8: The Cold and Menthol Receptor. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 22, 2026, from [Link]
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N-Ethyl-2,2-diisopropylbutanamide (WS-27): A Cooling Agonist for Probing Sensory Neuroscience
Introduction: Beyond the Cooling Sensation
N-Ethyl-2,2-diisopropylbutanamide, commonly known in the flavor and fragrance industry as WS-27, is a synthetic cooling agent that elicits a sensation of cold without causing an actual drop in temperature.[1] While its primary commercial applications lie in consumer products, its specific pharmacological action as a potent agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel positions it as a valuable tool for neuroscience research. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound to investigate the intricacies of the somatosensory system.
TRPM8, a non-selective cation channel, is the principal molecular sensor for cold temperatures in mammals.[2][3] Its activation by either thermal stimuli (temperatures below ~28°C) or chemical agonists like menthol and WS-27 leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of sensory neurons and the subsequent transmission of cold signals to the central nervous system. Given its expression in a specific subset of primary sensory neurons, TRPM8 is a key target for studying sensory transduction, pain modulation, and thermoregulation.
This guide provides a comprehensive overview of the applications of this compound in neuroscience, detailing its mechanism of action, and providing actionable protocols for in vitro and in vivo studies.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is essential for accurate and reproducible experimental design.
| Property | Value | Source |
| Synonyms | WS-27, Cooling agent WS-27, N,2-Diethyl-3-methyl-2-(1-methylethyl)butanamide | [1] |
| Molecular Formula | C12H25NO | [4][5] |
| Molecular Weight | 199.33 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid | [6][7] |
| Odor | Slight cooling minty aroma | [6][7] |
| Solubility | Practically insoluble in water; Soluble in ethanol, ether, and benzene. | [1][7] |
| CAS Number | 51115-70-9 | [6] |
Stock Solution Preparation: Due to its poor water solubility, a stock solution of this compound should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For cell-based assays, it is crucial to keep the final concentration of the organic solvent in the culture medium to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity.
Mechanism of Action: Targeting the Cold and Menthol Receptor
This compound exerts its effects by directly binding to and activating the TRPM8 ion channel. The activation of TRPM8 on sensory neurons leads to a cascade of events that are fundamental to sensory neuroscience research.
Caption: Activation of the TRPM8 channel by this compound.
Application Notes in Neuroscience Research
The specific activation of TRPM8 by this compound makes it a powerful tool for dissecting the roles of this channel in various physiological and pathophysiological processes.
Investigating Sensory Transduction and Cold Perception
By selectively activating TRPM8-expressing neurons, researchers can study the downstream signaling pathways involved in the sensation of cold. This includes examining the role of these neurons in innocuous cool sensing versus noxious cold pain.
Elucidating Pain Mechanisms
TRPM8 activation can have complex effects on pain perception, including analgesia in certain neuropathic pain states. This compound can be used to explore the therapeutic potential of TRPM8 agonists in preclinical pain models, such as those for chemotherapy-induced neuropathy or chronic constriction injury.[8]
Studying Thermoregulation
TRPM8 channels are implicated in the body's thermoregulatory responses. The systemic or localized administration of this compound can be used to investigate its effects on core body temperature and autonomic responses to cold.
Experimental Protocols
The following protocols provide a starting point for utilizing this compound in neuroscience research. It is crucial to note that these are generalized protocols for TRPM8 agonists, and optimization of concentrations and incubation times for this compound is highly recommended.
In Vitro Application: Calcium Imaging in Cultured Dorsal Root Ganglion (DRG) Neurons
This protocol details how to measure intracellular calcium changes in cultured DRG neurons in response to this compound, providing a functional readout of TRPM8 activation.
Caption: Workflow for calcium imaging experiments in DRG neurons.
Materials:
-
Primary DRG neuron culture
-
This compound (WS-27) stock solution (e.g., 100 mM in DMSO)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127 (for aiding dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
Positive control (e.g., Ionomycin or high potassium chloride solution)
-
Fluorescence microscope with a suitable camera and software for time-lapse imaging
Procedure:
-
Cell Culture: Culture primary DRG neurons on glass coverslips or in multi-well plates suitable for imaging. General protocols for DRG neuron isolation and culture are widely available.
-
Dye Loading:
-
Prepare a loading solution of your chosen calcium indicator (e.g., 2-5 µM Fluo-4 AM) in HBSS. The addition of Pluronic F-127 (at a final concentration of ~0.02%) can aid in dye solubilization.
-
Remove the culture medium from the cells and wash gently with HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Gently wash the cells two to three times with fresh HBSS to remove extracellular dye.
-
Allow the cells to de-esterify the dye for at least 20-30 minutes at room temperature in the dark.
-
-
Imaging:
-
Place the coverslip or plate on the microscope stage.
-
Acquire a stable baseline fluorescence reading for 1-2 minutes.
-
Prepare working solutions of this compound by diluting the stock solution in HBSS to the desired final concentrations. A concentration range of 1 µM to 100 µM is a reasonable starting point for dose-response experiments.
-
Add the this compound solution to the cells while continuously recording.
-
Record the fluorescence changes for several minutes to capture the full response.
-
At the end of the experiment, add a positive control like ionomycin or a high concentration of KCl to confirm cell viability and dye loading.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual cells over time.
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).
-
Normalize the response by dividing ΔF by F₀ (ΔF/F₀).
-
For dose-response experiments, plot the ΔF/F₀ against the log of the this compound concentration to determine the EC50 value.
-
In Vitro Application: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion channel currents elicited by this compound in individual neurons, providing detailed information about the biophysical properties of TRPM8 activation.
Materials:
-
Cultured DRG neurons
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 2 Na₂-ATP; pH adjusted to 7.2 with KOH.
-
This compound working solutions in extracellular solution.
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Cell Selection: Identify a healthy neuron with a smooth membrane under the microscope.
-
Giga-seal Formation: Approach the cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
-
Current Recording:
-
Clamp the cell at a holding potential of -60 mV.
-
Record baseline current for a stable period.
-
Perfuse the cell with the extracellular solution containing this compound at the desired concentration.
-
Record the inward current elicited by the compound.
-
Wash out the compound with the control extracellular solution to observe the reversal of the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the this compound-evoked current.
-
Analyze the current-voltage (I-V) relationship by applying voltage ramps or steps during compound application.
-
For dose-response experiments, apply increasing concentrations of the compound and plot the normalized current against the log of the concentration to determine the EC50.
-
In Vivo Application: Behavioral Assessment of Cold Sensation in Rodents
This protocol describes a method to assess the in vivo effects of this compound on cold-related behaviors in rodents.
Materials:
-
This compound
-
Vehicle solution (e.g., saline with a small percentage of a solubilizing agent like Tween 80 or ethanol, to be optimized and validated for non-toxicity)
-
Rodents (mice or rats)
-
Apparatus for assessing cold sensitivity (e.g., cold plate, acetone drop test)
-
Injection supplies (syringes, needles)
Procedure:
-
Compound Preparation: Prepare the desired dose of this compound in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal, subcutaneous, or oral). The optimal dose range should be determined through pilot studies.
-
Animal Acclimation: Acclimate the animals to the testing environment and procedures to minimize stress-induced variability.
-
Baseline Measurement: Measure the baseline response to a cold stimulus before administering the compound. For example, in the acetone drop test, record the duration of paw licking or flinching after a drop of acetone is applied to the hind paw.
-
Compound Administration: Administer this compound or the vehicle control to the animals.
-
Post-Administration Testing: At predetermined time points after administration (e.g., 30, 60, 120 minutes), re-assess the response to the cold stimulus.
-
Data Analysis: Compare the post-administration responses in the compound-treated group to the vehicle-treated group to determine if this compound modulates cold sensitivity.
Safety, Handling, and Potential Off-Target Effects
While specific toxicity data for this compound in neuronal models is limited, general laboratory safety precautions should be followed. It is recommended to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
A study on the related compound WS-23 (2-isopropyl-N,2,3-trimethylbutyramide) in rats showed no mortality or behavioral signs of toxicity at an acute inhalation dose of 340.0 mg/m³, and the No Observed Adverse Effect Level (NOAEL) for subacute inhalation was determined to be over 342.85 mg/m³.[9] However, another study found that unvaped e-liquids containing WS-23 were cytotoxic to lung epithelial cells at dilutions between 0.1% and 10%.[8] These findings highlight the importance of conducting dose-response and cytotoxicity assays in the specific neuronal cell type being investigated.
As with any pharmacological tool, the potential for off-target effects should be considered. While this compound is considered a selective TRPM8 agonist, it is good practice to include appropriate controls in experiments, such as using TRPM8 knockout animals or a specific TRPM8 antagonist to confirm that the observed effects are indeed mediated by TRPM8.
Conclusion
This compound (WS-27) is a valuable and specific pharmacological tool for the neuroscience research community. Its potent agonism of the TRPM8 channel provides a means to selectively activate a key population of sensory neurons involved in cold perception, pain, and thermoregulation. By employing the methodologies outlined in this guide, researchers can further unravel the complex roles of TRPM8 in the nervous system and explore its potential as a therapeutic target. As with any experimental compound, careful optimization and validation of protocols are paramount for generating robust and reproducible data.
References
-
Almaraz, L., et al. (2014). TRPM8: The Cold and Menthol Receptor. In: TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. Available from: [Link]
-
Dhaka, A., et al. (2008). Visualizing Cold Spots: TRPM8-Expressing Sensory Neurons and Their Projections. The Journal of Neuroscience, 28(22), 5691-5703. Available from: [Link]
-
Good Scents Company. (n.d.). N-ethyl-2,2-diisopropyl butanamide. Retrieved from [Link]
- Liedtke, W. B., & Heller, S. (2007). TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis.
-
Madrid, R., & C. de la Peña, E. (2014). TRPM8 Channels in Cold Transduction and Cold-Evoked Pain. In: TRP Channels in Sensory Transduction. Available from: [Link]
-
Ma, H., et al. (2021). Acute and subacute inhalation toxicity assessment of WS-23 in Sprague-Dawley rats. Journal of Applied Toxicology, 41(11), 1826-1838. Available from: [Link]
-
Morenilla-Palao, C., et al. (2014). TRPM8 is required for the two-pore domain K+ channel KCNK9 to mediate its thermosensory functions. Cell Reports, 8(3), 657-666. Available from: [Link]
-
Patel, R., & V. Chavda, V. (2022). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. Pharmaceuticals, 15(11), 1367. Available from: [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Reid, G. (2005). ThermoTRP channels and cold sensing: what are they and how do they work? Pflügers Archiv - European Journal of Physiology, 451(1), 234-246. Available from: [Link]
-
Roper, S. D. (2014). TRP channels in taste. In: TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. Available from: [Link]
-
Smith, P. R., et al. (2021). A simplified method for the culture of primary mouse dorsal root ganglion neurons. STAR Protocols, 2(3), 100684. Available from: [Link]
-
Story, G. M., et al. (2003). ANKTM1, a TRP-like channel expressed in nociceptive neurons, is activated by cold temperatures. Cell, 112(6), 819-829. Available from: [Link]
-
Tajino, K., et al. (2020). Recent Progress in TRPM8 Modulation: An Update. International Journal of Molecular Sciences, 21(18), 6849. Available from: [Link]
-
The Good Scents Company. (n.d.). N-ethyl-2,2-diisopropyl butanamide. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Navigating In Vitro Solubility Challenges with n-Ethyl-2,2-diisopropylbutanamide
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with n-Ethyl-2,2-diisopropylbutanamide. This guide is designed to provide expert insights and practical solutions to the solubility challenges commonly encountered with this lipophilic compound in in vitro experimental settings. Our goal is to equip you with the knowledge to ensure the reliability and reproducibility of your results.
Quick Reference Guide: Compound Properties
A foundational understanding of this compound's physicochemical properties is crucial for troubleshooting solubility issues.
| Property | Value | Source(s) |
| CAS Number | 51115-70-9 | [1][2] |
| Molecular Formula | C₁₂H₂₅NO | [1][2] |
| Molecular Weight | 199.33 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [3][4] |
| LogP (o/w) | ~3.0 | [3] |
| Aqueous Solubility | Practically insoluble (estimated at 48.39 mg/L at 25°C) | [3][5] |
| Organic Solvent Solubility | Soluble in ethanol, ether, benzene, and Dimethyl Sulfoxide (DMSO) | [2][4][5] |
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound in the lab.
Q1: Why is this compound so difficult to dissolve in my aqueous assay buffer?
A1: The molecular structure of this compound lends itself to a high degree of lipophilicity, as indicated by its high LogP value of approximately 3.0.[3] This means it is "oil-loving" and prefers non-polar environments over aqueous (water-based) ones. Consequently, it is practically insoluble in water and saline-based buffers.[3][5]
Q2: I've dissolved the compound in DMSO, but it crashes out (precipitates) when I add it to my cell culture media. What's happening?
A2: This phenomenon, often termed "solvent shock," occurs when a compound that is stable in a high concentration of an organic solvent like DMSO is rapidly introduced into an aqueous environment.[5] The drastic change in solvent polarity causes the compound to fall out of solution.
Q3: What is the maximum concentration of this compound I can dissolve in DMSO?
Q4: What is the highest concentration of DMSO my cells can tolerate?
A4: The final concentration of DMSO in your cell-based assays should be kept to a minimum, as it can be cytotoxic. A widely accepted upper limit is 0.5% (v/v), though many cell lines can tolerate up to 1%.[6] Primary cells are often more sensitive and may require a final DMSO concentration of ≤ 0.1%.[6] It is imperative to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.
Troubleshooting Guides & In-Depth Protocols
This section provides detailed, step-by-step methodologies to overcome complex solubility challenges.
Guide 1: Preparing a High-Quality Stock Solution
The foundation of a successful experiment lies in a properly prepared stock solution.
-
Weighing the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Solvent Addition: In a sterile, appropriate container (e.g., a glass vial), add the required volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Dissolution: Gently vortex or sonicate the mixture until the compound is fully dissolved.[6] Visual inspection against a light source is crucial to ensure no particulates are present. Gentle warming in a 37°C water bath can aid dissolution, but be mindful of potential compound degradation with prolonged heat exposure.[6]
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can promote precipitation.[6] Store at -20°C or -80°C in tightly sealed containers to prevent water absorption, as DMSO is hygroscopic.[6]
Guide 2: Preventing Precipitation Upon Dilution
The following workflow provides a systematic approach to troubleshooting and preventing compound precipitation in your aqueous experimental media.
Caption: A decision-making workflow for addressing compound precipitation.
To avoid "solvent shock," it is best practice to perform serial dilutions in 100% DMSO before the final dilution into your aqueous buffer or media.[7]
-
Prepare Intermediate Stocks: From your concentrated primary stock solution (e.g., 50 mM), create a series of intermediate stock solutions of decreasing concentrations (e.g., 25 mM, 12.5 mM, etc.) by diluting with 100% DMSO.
-
Final Dilution: For your experiment, dilute each intermediate stock into the final aqueous medium to achieve your desired working concentrations, ensuring the final DMSO concentration remains constant and non-toxic across all conditions.
-
Warm the Medium: Pre-warm your cell culture medium or assay buffer to 37°C.[8]
-
Vigorous Mixing: While vortexing or rapidly pipetting the aqueous medium, add the small volume of your DMSO stock solution directly into the liquid to promote rapid dispersal.[9]
Guide 3: Advanced Solubilization Techniques
If precipitation persists, consider these advanced strategies.
The use of a water-miscible co-solvent in addition to DMSO can sometimes enhance solubility.[10]
-
Ethanol: Can be used as an alternative or in conjunction with DMSO. However, be mindful of its potential for higher cytotoxicity compared to DMSO.
-
Polyethylene Glycol (PEG-400) or Glycerol: These can also be effective co-solvents.[10]
Important: Always run a vehicle control with the same co-solvent mixture to account for any biological effects.
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, forming a water-soluble inclusion complex.[11] This can be a highly effective method for increasing the aqueous solubility of compounds like this compound.
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its improved solubility and reduced toxicity compared to natural β-cyclodextrin.[11]
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in your aqueous buffer or cell culture medium.
-
Add Compound: Add the this compound stock solution (in DMSO) to the cyclodextrin-containing medium.
-
Equilibrate: Gently mix and allow the solution to equilibrate, which facilitates the formation of the inclusion complex.
Guide 4: Visualizing and Quantifying Precipitation
It is critical to be able to detect both visible and sub-visible precipitation.
-
Visual Inspection: Hold your microplates or tubes up to a light source to look for cloudiness, particulates, or a Tyndall effect (light scattering), which can indicate the presence of sub-visible precipitates.
-
Light Scattering Assays: For a more quantitative assessment, plate-based nephelometry or turbidimetry can be used to measure light scattering caused by precipitates.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link].
-
Zhang, X., et al. Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. 2021;11(8):2536-2557. Available from: [Link].
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PubChem. This compound (Safety evaluation not completed). National Center for Biotechnology Information. Available from: [Link].
-
The Good Scents Company. N-ethyl-2,2-diisopropyl butanamide. Available from: [Link].
-
Petruševska, M., et al. Evaluation of the light scattering and the turbidity microtiter plate-based methods for the detection of the excipient-mediated drug precipitation inhibition. European Journal of Pharmaceutics and Biopharmaceutics. 2013;85(3 Pt A):1031-8. Available from: [Link].
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ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link].
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NanoTemper Technologies. Ligand serial dilution. Available from: [Link].
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Global Pharmaceutical Sciences Review. 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Available from: [Link].
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FlavScents. N-ethyl-2,2-diisopropyl butanamide. Available from: [Link].
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precisionFDA. This compound. Available from: [Link].
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ResearchGate. How to dissolve hydrophobic drug....... Available from: [Link].
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ResearchGate. How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? Available from: [Link].
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BPS Bioscience. Serial Dilution Protocol. Available from: [Link].
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Reddit. Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Available from: [Link].
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Protocol Online. Serially diluting compounds while keeping DMSO concentration the same. Available from: [Link].
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Reddit. How to tackle compound solubility issue. Available from: [Link].
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ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture? Available from: [Link].
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Bangs Laboratories. Light-Scattering Assays. Available from: [Link].
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IdeaExchange@UAkron. The Use of Dynamic Light Scattering to Determine Mineral Precipitation in Bacteria. Available from: [Link].
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Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Available from: [Link].
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PubMed. Solutions for lipophilic drugs: a biodegradable polymer acting as solvent, matrix, and carrier to solve drug delivery issues. Available from: [Link].
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PubMed. Evaluation of a Simple Method for Visual Detection of Microprecipitates in Blends of Parenteral Drug Solutions Using a Focused (Tyndall) Light Beam. Available from: [Link].
-
SciSpace. Emulsion forming drug delivery system for lipophilic drugs. Available from: [Link].
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MDPI. The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. Available from: [Link].
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MDPI. Solubility and Aggregation of Selected Proteins Interpreted on the Basis of Hydrophobicity Distribution. Available from: [Link].
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NIH. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. Available from: [Link].
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NIH. Detergents as probes of hydrophobic binding cavities in serum albumin and other water-soluble proteins. Available from: [Link].
-
ResearchGate. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. Available from: [Link].
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Technical Support Center: Optimizing n-Ethyl-2,2-diisopropylbutanamide Concentration for Experiments
Welcome to the technical support center for n-Ethyl-2,2-diisopropylbutanamide, a synthetic cooling agent also known as WS-27. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of this compound in your experiments. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and success of your research.
I. Understanding this compound: A Primer for the Researcher
This compound is a white to off-white crystalline solid with a slight cooling, minty aroma.[1] It is a member of the synthetic cooling agent family, designed to elicit a cooling sensation without the associated minty smell or taste of traditional agents like menthol. Its primary mechanism of action is through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a well-established cold and menthol receptor in the somatosensory system.[2] The activation of TRPM8 by cooling agents leads to a flux of cations, primarily calcium, into the cell, depolarizing sensory neurons and eliciting the sensation of cold.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C12H25NO | [1] |
| Molecular Weight | 199.33 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility in Water | Practically insoluble | [1] |
| Solubility in Organic Solvents | Soluble in ethanol | [1] |
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions researchers have when working with this compound.
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Due to its poor aqueous solubility, a 100% dimethyl sulfoxide (DMSO) or ethanol stock solution is recommended.[3][4] For cell-based assays, it is crucial to keep the final concentration of the organic solvent in your culture medium below 0.5% to avoid cytotoxicity, although some cell lines may tolerate up to 1%.[3][5]
Q2: How should I store my this compound stock solution?
Stock solutions should be stored at -20°C for long-term stability. For short-term use, 4°C is acceptable. To avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What is a good starting concentration range for my experiments?
The optimal concentration will be application-dependent. For in vitro functional assays targeting the TRPM8 receptor, a good starting point for a dose-response curve would be in the low micromolar range. Based on the activity of similar cooling agents, a concentration range of 1 µM to 100 µM could be explored.[6] A concentration-response experiment is essential to determine the EC50 (half-maximal effective concentration) in your specific experimental system.
Q4: Is this compound cytotoxic?
While it is generally regarded as safe for its intended use in consumer products, high concentrations in cell-based assays can be cytotoxic. It is imperative to perform a cytotoxicity assay, such as the MTT assay, to determine the non-toxic concentration range for your specific cell line and experimental duration.[7]
III. Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: My compound precipitates when I add it to my aqueous buffer or cell culture medium.
This is a common issue with hydrophobic compounds. The sudden change in solvent polarity when adding a concentrated DMSO or ethanol stock to an aqueous solution can cause the compound to crash out of solution.
Solutions:
-
Optimize the Dilution Protocol: Instead of a single large dilution, perform a serial dilution. Prepare a high-concentration stock and then make a series of dilutions in your final assay buffer.[5] When adding the stock to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to ensure rapid mixing.[5][8]
-
Adjust Final Solvent Concentration: For cell-based assays, maintain the highest tolerable concentration of your organic solvent (e.g., DMSO) for your specific cell line, typically between 0.1% and 0.5%.[9] This can help to keep the compound in solution.
-
Use of Solubilizing Agents: Consider incorporating solubilizing agents, such as serum (if compatible with your assay), as proteins like albumin can help to keep hydrophobic compounds in solution.[9]
Problem 2: I am not observing the expected biological effect (e.g., no TRPM8 activation).
Several factors could be at play if you are not seeing the expected activity.
Solutions:
-
Verify Compound Integrity: Ensure your stock solution has been stored correctly and has not degraded. If in doubt, prepare a fresh stock solution.
-
Check Cell Line Responsiveness: If using a cell-based assay, confirm that your cells express a functional TRPM8 receptor. You can do this by using a known TRPM8 agonist, such as menthol or icilin, as a positive control.[10]
-
Optimize Agonist Concentration: It is possible that the concentration you are using is too low to elicit a response or so high that it is causing off-target effects or cytotoxicity. A full dose-response curve is essential to identify the optimal concentration range.[11]
-
Assay Conditions: Ensure that other assay parameters, such as temperature and pH, are within the optimal range for your experiment.[10]
IV. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments involving this compound.
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 199.33 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Aseptically weigh out 1.99 mg of this compound powder.
-
Transfer the powder to a sterile amber microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the compound is completely dissolved. A brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Determining the Optimal Concentration Range using a Calcium Flux Assay
This protocol outlines a general procedure for determining the EC50 of this compound in a cell line expressing the TRPM8 receptor using a fluorescent calcium indicator.
Workflow Diagram:
Caption: Workflow for determining the EC50 of a TRPM8 agonist.
Procedure:
-
Cell Seeding: Seed a cell line known to express functional TRPM8 receptors (e.g., HEK293-TRPM8) into a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: The next day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in a suitable assay buffer. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic to the cells.
-
Assay: Use a fluorescence plate reader to measure the baseline fluorescence, then add the different concentrations of the compound to the wells. Immediately begin kinetic reading of the fluorescence signal for several minutes to capture the calcium influx.
-
Data Analysis: For each concentration, calculate the change in fluorescence from baseline. Plot the fluorescence change against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 3: Assessing Cytotoxicity using the MTT Assay
This protocol provides a method to evaluate the potential cytotoxic effects of this compound on a chosen cell line.[7][12]
Workflow Diagram:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Procedure:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or a commercial solubilizing agent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This will allow you to determine the concentration at which the compound begins to exhibit cytotoxic effects.
V. References
-
BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Retrieved from BenchChem Technical Support.
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Patel, R., & Vriens, J. (2014). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. Pharmaceuticals, 7(4), 468–492.
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BenchChem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. Retrieved from BenchChem Technical Support.
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BenchChem. (2025). Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays. Retrieved from BenchChem Technical Support.
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Revvity. (n.d.). Guide to optimizing agonists of Gαi/o. Retrieved from Revvity.
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Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates. Retrieved from Sigma-Aldrich.
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Thermo Fisher Scientific. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from Thermo Fisher Scientific.
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Abcam. (n.d.). MTT assay protocol. Retrieved from Abcam.
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from Roche.
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf.
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Andersen, M. H., & Frøkiær, H. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 843–850.
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Al-Oqaili, N. A. A., & Al-Maliki, S. J. (2023, February 27). MTT (Assay protocol). Protocols.io.
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Louisiana State University. (n.d.). A Novel Approach to Solubilizing Water-insoluble Bioactive Compounds. Retrieved from Louisiana State University.
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BenchChem. (2025). Technical Support Center: Optimizing (-)-Menthol Concentration for TRPM8 Activation Studies. Retrieved from BenchChem Technical Support.
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BenchChem. (2025). Technical Support Center: Optimizing Solubility of Hydrophobic Compounds in Aqueous Buffers. Retrieved from BenchChem Technical Support.
-
Revvity. (n.d.). cAMP - Guide to optimizing agonists of Gαs. Retrieved from Revvity.
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Abe, K., et al. (2017). Identification of a Novel TRPM8 Agonist from Nutmeg: A Promising Cooling Compound. ACS Medicinal Chemistry Letters, 8(8), 846–851.
-
Zhang, J., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56051.
-
ATCC. (n.d.). MTT Cell Proliferation Assay. Retrieved from ATCC.
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deLong, M. A., et al. (2023). TRPM8 Agonists: A New Approach to Dry Eye Disease Treatment. Investigative Ophthalmology & Visual Science, 64(8), 744.
-
Various Authors. (2014, July 31). How to enhance drug solubility for in vitro assays?. ResearchGate.
-
Eckenhoff, R. G., & Eckenhoff, M. F. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual. National Center for Biotechnology Information.
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmacy & Bioallied Sciences, 4(3), 191–198.
-
de la Torre-Martinez, R., & Gonzalez-Muniz, R. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. International Journal of Molecular Sciences, 22(11), 5943.
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Kenakin, T., Watson, C., & Christopoulos, A. (2012). A Simple Method for Quantifying Functional Selectivity and Agonist Bias. ACS Chemical Neuroscience, 3(3), 193–203.
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Various Authors. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate.
-
Various Authors. (n.d.). Concentration-response curves for TRPM8 agonists. Experiments were.... ResearchGate.
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PubChem. (n.d.). This compound. Retrieved from PubChem.
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
-
Bodnar, R. J., et al. (2018). Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. ACS Omega, 3(10), 13349–13357.
-
Eurofins DiscoverX. (2023, September 19). Functional Assays for the Development of Agonistic Antibodies [Video]. YouTube.
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PubChem. (n.d.). This compound (Safety evaluation not completed). Retrieved from PubChem.
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precisionFDA. (n.d.). This compound. Retrieved from precisionFDA.
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Lounnas, V., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 18(7), 8465–8481.
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The Good Scents Company. (n.d.). N-ethyl-2,2-diisopropyl butanamide, 51115-70-9. Retrieved from The Good Scents Company.
-
PubChemLite. (n.d.). This compound (C12H25NO). Retrieved from PubChemLite.
-
Parchem. (n.d.). N-ethyl-2,2-diisopropyl butanamide (Cas 51115-70-9). Retrieved from Parchem.
-
FDA. (n.d.). This compound. Retrieved from FDA Global Substance Registration System.
-
FlavScents. (n.d.). N-ethyl-2,2-diisopropyl butanamide. Retrieved from FlavScents.
-
TargetMol. (n.d.). TRPM8 antagonist WS-3. Retrieved from TargetMol.
-
PubChem. (n.d.). N-ethyl-2-methylbutanamide. Retrieved from PubChem.
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Technical Support Center: Vehicle Selection for In Vivo Administration of n-Ethyl-2,2-diisopropylbutanamide
Introduction
Welcome to the technical support guide for the in vivo administration of n-Ethyl-2,2-diisopropylbutanamide (CAS 51115-70-9). As drug development professionals and researchers, we understand that selecting an appropriate delivery vehicle is a critical, yet often challenging, step in preclinical studies. The success of an in vivo experiment hinges on the ability to deliver the test compound to the target site in a consistent, safe, and bioavailable manner. This is particularly true for lipophilic compounds like this compound, which are poorly soluble in aqueous solutions.[1][2]
This guide is designed to provide you with the foundational knowledge, practical protocols, and troubleshooting advice needed to make informed decisions for your formulation strategy. We will delve into the physicochemical properties of the compound, outline a logical workflow for vehicle selection, and address common questions and issues encountered in the lab.
Section 1: Understanding Your Compound: Physicochemical Profile
The first step in any formulation strategy is to understand the properties of the active pharmaceutical ingredient (API). This compound is a white crystalline solid characterized by its high lipophilicity and poor aqueous solubility.[3][4][5] These properties dictate that simple aqueous vehicles are unsuitable and that more complex formulation strategies are required.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Implication for Formulation |
| Molecular Formula | C₁₂H₂₅NO | [4][6] | --- |
| Molecular Weight | 199.33 g/mol | [4][6] | --- |
| Appearance | White crystalline solid | [3][5] | May require particle size reduction for suspensions. |
| Melting Point | 36-40 °C | [3][5] | Low melting point; may be suitable for lipid-based melt formulations. |
| Water Solubility | "Practically insoluble or insoluble"[4][7]; Estimated at 48.39 mg/L @ 25°C[5] | [4][5][7][8] | Rules out simple aqueous solutions. Requires solubilization or dispersion techniques. |
| LogP (o/w) | ~3.00 | [3][9] | Indicates high lipophilicity (prefers oil over water). Suitable for oil-based vehicles, co-solvents, and emulsions. |
| Solubility in Organics | Soluble in ethanol.[4][7][8] | [4][7][8] | Ethanol can be used as a co-solvent, but concentrations must be limited due to toxicity. |
Section 2: The Vehicle Selection Workflow
Choosing the right vehicle is a process of balancing the compound's properties with the requirements of the animal study, primarily the route of administration (ROA). The following decision tree illustrates a logical workflow for selecting a starting formulation.
Caption: Vehicle selection decision tree based on the route of administration.
Section 3: Frequently Asked Questions (FAQs)
Q1: For oral gavage studies in mice, what is a good starting vehicle?
For oral (PO) administration, you have the most flexibility. A great starting point is an aqueous suspension . A commonly used and well-tolerated vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1-0.5% (w/v) Tween 80 (polysorbate 80) in purified water.[10][11]
-
Why this works: The CMC acts as a suspending agent, increasing the viscosity of the vehicle to prevent the solid drug particles from settling quickly. Tween 80 is a surfactant that acts as a wetting agent, allowing the hydrophobic drug particles to disperse evenly within the aqueous medium.[11] This combination ensures that with proper mixing, each animal receives a consistent dose.[10]
-
Alternative: If the required dose is low and the compound is highly soluble in oil, a simple solution in corn oil or sesame oil can be an effective and straightforward option.[12]
Q2: How can I formulate this compound for intravenous (IV) injection? What are the major challenges?
Intravenous administration is the most challenging route for poorly soluble compounds because the formulation must be a clear, particle-free solution (or a very fine, stable emulsion) at a physiological pH to prevent blood vessel blockage (embolism) or precipitation in the bloodstream.[1][2]
-
Primary Approach: Co-solvent Systems. The most common approach is to use a mixture of solvents. A typical combination is DMSO, Polyethylene Glycol 400 (PEG400), and saline . A common starting ratio might be 10% DMSO / 40% PEG400 / 50% saline.[13]
-
Causality: You first dissolve the compound in the minimum amount of DMSO. Then, you slowly add the PEG400, which helps to keep the drug in solution as you add the final aqueous component (saline).
-
Critical Challenge: The biggest risk is precipitation upon injection , where the drug crashes out of solution when the formulation is diluted in the bloodstream.[1] You MUST test this in vitro by diluting your final formulation into a larger volume of saline or plasma and observing for any cloudiness or precipitate.
-
Q3: My compound won't dissolve, even in co-solvents. What are my next steps?
If you cannot achieve the target concentration in a solution, the next logical step for oral or IP/SC routes is to create a stable suspension .
-
Key Principles of a Good Suspension:
-
Particle Size Reduction: The smaller the particle size, the slower it will settle and the better its potential absorption. You can achieve this by grinding the compound with a mortar and pestle before adding it to the vehicle.[10]
-
Use of a Wetting Agent: As mentioned in Q1, a surfactant like Tween 80 is crucial to coat the particles and allow them to disperse in the aqueous vehicle.
-
Use of a Suspending Agent: A viscosity-enhancing agent like carboxymethylcellulose (CMC) or methylcellulose is needed to slow down particle sedimentation.[13]
-
-
Workflow:
-
Weigh out your compound. If needed, grind it to a fine powder.
-
Create a paste by adding a very small amount of the vehicle (e.g., 0.5% CMC with 0.1% Tween 80) to the powder and mixing thoroughly.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to create a uniform suspension.[10]
-
Q4: What are the maximum safe concentrations of common co-solvents like DMSO or PEG400?
It is critical to minimize the concentration of organic co-solvents, as they are not inert and can cause toxicity or affect the pharmacology of your compound.[14][15]
-
DMSO: For in vivo use, it's highly recommended to keep the final concentration as low as possible. While concentrations up to 10% are sometimes used for IP injections in mice, it's best to aim for <5% , and ideally <1% if possible, to avoid toxicity and confounding effects.[16][17][18]
-
PEG400: PEG400 is generally better tolerated than DMSO. In mice, IP administration of 40% PEG400 at a dose volume of 2.5 mL/kg has been shown to be tolerated for a month.[19] However, lower concentrations are always preferable.
-
Ethanol: Ethanol can be a useful co-solvent but must be used with caution due to its own biological effects.[14] Keep concentrations low, typically below 10%.
Always remember: The vehicle itself must be tested in a control group of animals to ensure it does not produce any biological effects that could be misattributed to your test compound.
Section 4: Troubleshooting Common Formulation Issues
| Issue | Probable Cause | Recommended Solution |
| Precipitate forms when adding aqueous component to co-solvent. | The compound's solubility limit has been exceeded. The aqueous component is being added too quickly. | 1. Decrease the final target concentration of the compound. 2. Increase the proportion of the organic co-solvent (e.g., PEG400), being mindful of toxicity limits. 3. Add the aqueous phase very slowly while vortexing vigorously. |
| Suspension settles too quickly. | Particle size is too large. Viscosity of the vehicle is too low. | 1. Grind the compound to a finer powder before adding to the vehicle. 2. Increase the concentration of the suspending agent (e.g., from 0.5% CMC to 1.0% CMC). |
| Formulation is too viscous to draw into a syringe or pass through a gavage needle. | Concentration of the suspending agent (e.g., CMC) or polymer (e.g., PEG) is too high. | 1. Reduce the concentration of the viscosity-enhancing agent. 2. Use a wider gauge needle for administration. 3. Gently warm the formulation (if the compound is heat-stable) to slightly reduce viscosity. |
| Animal shows signs of distress or irritation after IP/SC injection. | The vehicle is causing local toxicity or irritation. The pH or osmolality of the formulation is not physiological. | 1. Reduce the concentration of organic co-solvents (especially DMSO). 2. Ensure the formulation is iso-osmotic and close to a neutral pH (7.2-7.4). 3. For SC, consider an oil-based vehicle which can be less irritating than some co-solvent systems. |
Section 5: Detailed Protocols
Protocol 1: Preparation of a Standard Suspension for Oral Gavage (10 mL)
This protocol creates a 0.5% (w/v) Carboxymethylcellulose (CMC) / 0.2% (w/v) Tween 80 vehicle.
-
Prepare Vehicle:
-
Add 50 mg of low-viscosity CMC and 20 mg (or 20 µL) of Tween 80 to a beaker or bottle.
-
Add approximately 8 mL of sterile water.
-
Stir with a magnetic stir bar for 1-2 hours, or until the CMC is fully dissolved and the solution is clear.
-
Bring the final volume to 10 mL with sterile water.
-
-
Prepare Suspension:
-
Calculate the required amount of this compound for your desired final concentration (e.g., for 1 mg/mL, weigh 10 mg).
-
Place the weighed compound into a small mortar or a suitable tube.
-
Add a small volume (~200 µL) of the prepared vehicle and triturate (grind) with a pestle or vortex to create a smooth, uniform paste. This step is critical for good dispersion.
-
Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition.
-
Once all the vehicle is added, stir the final suspension on a magnetic stir plate for at least 15-30 minutes before dosing.
-
Crucially: Keep the suspension under constant gentle agitation (e.g., on a magnetic stirrer) during the entire dosing procedure to maintain homogeneity.[10]
-
Caption: Key components of a pharmaceutical suspension for in vivo use.
Section 6: References
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230.
-
Shi, Y., Porter, W., Merdan, T., & Li, L. C. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert Opinion on Drug Delivery, 6(11), 1275-1292.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016598, this compound. Retrieved from [Link]
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The Good Scents Company. (n.d.). N-ethyl-2,2-diisopropyl butanamide. Retrieved from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
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National Center for Biotechnology Information. (n.d.). This compound (Safety evaluation not completed). PubChem. Retrieved from [Link]
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Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 342(1-2), 1-11.
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Dalian Handom Chemicals Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? [Forum discussion]. Retrieved from [Link]
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Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
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ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? [Forum discussion]. Retrieved from [Link]
-
Ashton, J. C. (2013). Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. CNS Neuroscience & Therapeutics, 19(10), 747-754.
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U.S. Food and Drug Administration. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. Retrieved from [Link]
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BenchChem. (2025). Application Notes and Protocols for Oral Administration of LP-922761 in Rodents.
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ResearchGate. (n.d.). 58 questions with answers in ORAL GAVAGE. Science topic. Retrieved from [Link]
-
ResearchGate. (2013). What is the maximum allowable DMSO concentration for IP injection of mouse? [Forum discussion]. Retrieved from [Link]
-
ResearchGate. (2025). Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery.
-
Wohlrab, J., Neubert, R., & Marsch, A. (2000). Enhancing effects of lipophilic vehicles on skin penetration of methyl nicotinate in vivo. Journal of Pharmaceutical Sciences, 89(7), 895-900.
-
U.S. Environmental Protection Agency. (n.d.). Inert Reassessments: One Exemption from the Requirement of a Tolerance for Diemthyl sulfoxide 67-68-5.
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Singh, R., & Sharma, S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 17(4), 852–870.
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Baldrick, P. (2000). Pharmaceutical excipient development: the need for preclinical guidance. Regulatory Toxicology and Pharmacology, 32(2), 210-218.
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Singh, S. K., & O'Dell, C. (2014). Excipient selection in biologics and vaccines formulation development. Expert Opinion on Drug Delivery, 11(3), 405-422.
-
ResearchGate. (2014). What is the max tolerated dose of DMSO that can be used in in-vivo trials on adult mice? [Forum discussion]. Retrieved from [Link]
-
ResearchGate. (n.d.). Appearance of the vehicles for lipophilic or not water-soluble compounds. Retrieved from [Link]
-
Protocol Online. (2008). Solvent for oral administration of test drugs - DW or PBS or Saline. Retrieved from [Link]
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Reddit. (2023). For those who work with mice and DMSO, what is the highest DMSO percentage that I can use? [Online forum post]. Retrieved from [Link]
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Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture.
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National Center for Biotechnology Information. (n.d.). This compound (C12H25NO). PubChemLite. Retrieved from [Link]
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FlavScents. (n.d.). N-ethyl-2,2-diisopropyl butanamide. Retrieved from [Link]
-
ResearchGate. (2025). Effect of a surfactant, Tween 80, on the formation and secretion of chylomicrons in the rat.
-
Tso, P., & Lee, T. N. (2003). Effect of a surfactant, Tween 80, on the formation and secretion of chylomicrons in the rat. Atherosclerosis, 168(2), 253-260.
-
Al-Dhાયbi, A. K., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Saudi Journal of Biological Sciences, 28(12), 7385–7395.
-
ResearchGate. (2024). What is the maximum percentage of PEG400 we can inject in mice IP? [Forum discussion]. Retrieved from [Link]
-
UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
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ResearchGate. (2025). Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats.
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
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Technical Support Center: Stability of n-Ethyl-2,2-diisopropylbutanamide in Cell Culture Media
Disclaimer: Specific stability data for n-Ethyl-2,2-diisopropylbutanamide in cell culture media is not extensively available in peer-reviewed literature. This guide provides a comprehensive framework based on the chemical properties of amides and established best practices for researchers to assess the stability of this and other small molecules in their specific experimental systems.
Introduction: The Critical Role of Compound Stability in Research
The reliability and reproducibility of in vitro research hinge on the precise concentration of active compounds throughout an experiment. Unforeseen compound degradation in cell culture media can lead to a significant underestimation of potency (e.g., IC50/EC50 values), inconsistent results, and misleading structure-activity relationship (SAR) data. This compound, a substituted amide, possesses a chemically robust amide bond. However, the complex, quasi-biological environment of cell culture media—containing salts, amino acids, vitamins, and critically, serum with active enzymes—can promote degradation pathways not observed in simple aqueous solutions.[1][2] This guide is designed to equip researchers with the foundational knowledge and practical protocols to proactively assess and manage the stability of this compound in their unique cell culture setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a synthetic compound with the molecular formula C12H25NO.[3][4] It is a white crystalline solid that is practically insoluble in water but soluble in organic solvents like ethanol.[3][5][6] This low aqueous solubility is a critical factor to consider when preparing stock and working solutions for cell culture experiments.[7][8]
Q2: What are the primary theoretical degradation pathways for an amide like this in cell culture media?
The central functional group is a secondary amide, which is generally stable.[9] However, two main degradation routes should be considered in a cell culture environment:
-
Hydrolysis: This is the cleavage of the amide bond to yield the parent carboxylic acid (2,2-diisopropylbutanoic acid) and amine (ethylamine). This reaction is typically slow in neutral water but can be catalyzed by acidic or basic conditions.[10] While cell culture media is buffered to a physiological pH (around 7.4), localized pH changes in the cellular microenvironment or long-term culture can influence this rate.
-
Enzymatic Degradation: This is often the more significant concern in media containing fetal bovine serum (FBS) or other biological supplements.[11] Serum contains a variety of esterases and amidases (proteases) that can catalyze amide bond hydrolysis.[11][12][13] The rate and extent of this degradation are dependent on the specific enzymes present, their concentration, and the compound's susceptibility as a substrate.
Q3: What are the common signs that my compound might be unstable in my experiments?
Observing any of the following phenomena should prompt a formal stability investigation:
-
Poor Reproducibility: Significant variability in results between seemingly identical experiments.
-
Loss of Biological Effect Over Time: In long-term assays (e.g., >24 hours), the compound's effect may diminish as its concentration decreases.
-
Discrepancy Between Potency Values: A significant difference between IC50/EC50 values obtained from short-term biochemical assays and longer-term cell-based assays may suggest instability in the cellular context.[14]
-
Precipitation: The compound coming out of solution, which can be mistaken for instability.[7] Given its low aqueous solubility, this is a key consideration.[3]
Q4: How can I minimize potential compound degradation before even testing for it?
Adhering to best practices for handling small molecules is crucial:[7]
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate, anhydrous organic solvent (e.g., DMSO, ethanol). Store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[15]
-
Working Solutions: Prepare fresh working solutions in media for each experiment. Do not store compounds diluted in aqueous media for extended periods.
-
Minimize Light and Air Exposure: While there is no specific data on this compound's sensitivity, it is good practice to protect solutions from light and excessive air exposure.[7]
Troubleshooting Guide: Addressing Stability-Related Experimental Issues
| Problem | Potential Cause (Stability-Related) | Recommended Action |
| Inconsistent IC50/EC50 Values | The compound is degrading over the course of the assay, leading to a variable effective concentration. | Perform a time-course stability study (see protocol below) to determine the compound's half-life in your specific media and cell conditions. Shorten assay duration if significant degradation is observed. |
| Complete Loss of Activity in Cell-Based Assays | Rapid degradation is occurring, potentially due to high enzymatic activity in the serum. The compound concentration drops below the effective threshold almost immediately. | 1. Test stability in media with and without serum to isolate the effect of serum enzymes. 2. Consider using heat-inactivated serum, which may reduce some enzymatic activity. 3. Perform the detailed stability assessment protocol provided below. |
| Precipitate Forms in Media Upon Addition | The compound's concentration exceeds its solubility limit in the aqueous cell culture media, even with a small percentage of a co-solvent like DMSO. | 1. Visually inspect the media under a microscope after adding the compound. 2. Determine the kinetic solubility of the compound in your specific media. 3. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all conditions and typically kept below 0.5%.[8] |
Core Experimental Protocol: Assessing Compound Stability in Cell Culture Media
This protocol provides a robust method to quantify the stability of this compound over time using High-Performance Liquid Chromatography (HPLC).
Objective:
To determine the rate of degradation and calculate the half-life (t½) of the test compound in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM) with and without 10% FBS
-
HPLC-grade acetonitrile and water
-
An appropriate internal standard (IS) for HPLC analysis
-
Sterile microcentrifuge tubes or 96-well plates
Methodology:
Step 1: Preparation
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 1 mM stock solution of a suitable internal standard (IS) in 100% DMSO. The IS should be a stable compound with similar chromatographic properties but a distinct retention time.
-
Prepare your test media: Medium A (DMEM + supplements, no FBS) and Medium B (DMEM + supplements + 10% FBS).
Step 2: Incubation
-
Spike the test compound into both Medium A and Medium B to a final concentration of 10 µM. This is your working solution. Ensure the final DMSO concentration is ≤ 0.1%.
-
Aliquot 500 µL of each working solution into separate sterile microcentrifuge tubes for each time point.
-
Prepare a "Time 0" (T0) sample immediately (see Step 3).
-
Incubate all other tubes in a standard cell culture incubator (37°C, 5% CO₂).
-
Collect samples at designated time points (e.g., 2, 4, 8, 24, and 48 hours).
Step 3: Sample Processing (for each time point)
-
Take a 100 µL aliquot of the incubated medium.
-
Add 10 µL of the 1 mM IS stock solution.
-
Add 200 µL of ice-cold acetonitrile. This step precipitates proteins and halts enzymatic reactions.[16]
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Step 4: HPLC Analysis
-
Develop an HPLC method capable of separating the parent compound from the internal standard and any potential degradation products.[17] A reversed-phase C18 column is a common starting point for small molecules.[18]
-
Analyze all samples by HPLC-UV or, for higher sensitivity and specificity, LC-MS/MS.[1][19]
-
Create a standard curve by spiking known concentrations of the test compound into the media and processing them as described in Step 3 to ensure accurate quantification.[20]
Step 5: Data Analysis
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each sample.
-
Normalize the data by expressing the ratio at each time point as a percentage of the ratio at T0 (% Remaining).
-
Plot "% Remaining" versus "Time" on a semi-log plot.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k , where 'k' is the elimination rate constant derived from the slope of the linear regression of the natural log of the concentration versus time.
Data Interpretation Table
| Calculated Half-Life (t½) | Stability Classification | Implications for Experimental Design |
| > 48 hours | Stable | No special precautions are needed for standard assay durations. |
| 12 - 48 hours | Moderately Stable | For assays longer than 24 hours, consider replenishing the compound or accounting for the concentration decrease in the final analysis. |
| < 12 hours | Unstable | Assay duration must be kept as short as possible. For longer-term effects, daily media changes with a fresh compound are required. Results from long-term cultures must be interpreted with caution. |
Visualized Workflows and Concepts
Diagram 1: Experimental Workflow for Stability Assessment
This diagram outlines the key steps from sample preparation to data analysis in the stability assessment protocol.
Caption: Workflow for determining compound stability in cell culture media.
Diagram 2: Factors Influencing Compound Stability
This diagram illustrates the key chemical and biological factors within a cell culture system that can lead to the degradation of a test compound.
Caption: Key factors affecting small molecule stability in cell culture.
References
-
The Hydrolysis of Amides. (n.d.). Chemguide. Retrieved from [Link]
-
Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved from [Link]
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Mechanism of Amide Hydrolysis. (2019, January 15). YouTube. Retrieved from [Link]
-
Ch20 : Amide hydrolysis. (n.d.). University of Calgary. Retrieved from [Link]
-
Reactions of Amides. (2025, January 4). Save My Exams. Retrieved from [Link]
-
Best Practices for In-Use Stability and Compatibility Studies: A Summary of the 2024 CASSS CMC Strategy Forum, Part 1. (2025, April 15). BioProcess International. Retrieved from [Link]
-
Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (2019, July 1). LCGC International. Retrieved from [Link]
-
In-line removal of matrix proteins in HPLC analysis of small molecules. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Quantitative analysis of small molecules in biological samples. (n.d.). SlideShare. Retrieved from [Link]
-
Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (n.d.). PubMed Central. Retrieved from [Link]
-
This compound. (n.d.). Dalian Handom Chemicals Co., Ltd. Retrieved from [Link]
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How to know the stability of drugs and reagents in the cell culture media? (2017, December 14). ResearchGate. Retrieved from [Link]
-
Amide Bond Activation of Biological Molecules. (n.d.). MDPI. Retrieved from [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016, December 9). ACS Publications. Retrieved from [Link]
-
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (n.d.). NIH. Retrieved from [Link]
-
Ultrahigh-Throughput Activity Engineering of Promiscuous Amidases through a Fluorescence-Activated Cell Sorting Assay. (n.d.). PMC - NIH. Retrieved from [Link]
-
This compound | C12H25NO. (n.d.). PubChem. Retrieved from [Link]
-
Techniques for Unstable Compound Analysis. (2017, November 9). KCAS Bio. Retrieved from [Link]
- Key Factors for the Stability of In Vitro Diagnostic Reagents: 3 Major Problems and Solutions. (2024, October 22). (Source not available).
-
n-ethyl-2,2-diisopropyl butanamide, 51115-70-9. (n.d.). The Good Scents Company. Retrieved from [Link]
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A Sustainable Green Enzymatic Method for Amide Bond Formation. (2023, July 28). MDPI. Retrieved from [Link]
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How to Improve Drug Plasma Stability? (n.d.). Creative Bioarray. Retrieved from [Link]
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How to enhance drug solubility for in vitro assays? (2014, July 31). ResearchGate. Retrieved from [Link]
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This compound. (n.d.). precisionFDA. Retrieved from [Link]
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4557this compound. (n.d.). Flavor Extract Manufacturers Association (FEMA). Retrieved from [Link]
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This compound (C12H25NO). (n.d.). PubChemLite. Retrieved from [Link]
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This compound (Safety evaluation not completed). (n.d.). PubChem. Retrieved from [Link]
- This compound. (n.d.). (Source not available).
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Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020, August 3). PubMed. Retrieved from [Link]
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Preventing precipitation of n-Ethyl-2,2-diisopropylbutanamide in aqueous solutions
Technical Support Center: N-Ethyl-2,2-diisopropylbutanamide
A Guide to Preventing Precipitation in Aqueous Solutions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this hydrophobic molecule into aqueous experimental systems. As Senior Application Scientists, we understand the challenges of working with poorly soluble compounds. Precipitation can lead to inaccurate dosing, assay interference, and unreliable results[1]. This document provides in-depth troubleshooting advice and detailed protocols to help you maintain the solubility and integrity of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just started working with this compound and it won't dissolve in my buffer. Why is it so insoluble?
Answer:
The poor aqueous solubility of this compound is a direct result of its molecular structure. It is a highly non-polar, lipophilic ("fat-loving") molecule, a property quantified by its high estimated logP value of approximately 3.0[2][3].
-
Causality of Insolubility: The molecule possesses large, bulky hydrocarbon groups (diisopropyl, ethyl, and butyl components) that dominate its physicochemical properties. These non-polar groups cannot form favorable hydrogen bonds with water molecules. While the tertiary amide group (-C(=O)N<) does introduce some polarity, it is insufficient to overcome the hydrophobicity of the large alkyl backbone[4][5]. Unlike primary or secondary amides, tertiary amides can only act as hydrogen bond acceptors and not donors, further limiting their interaction with water[4][6]. Consequently, the compound is classified as "practically insoluble or insoluble in water"[7][8][9] but is readily soluble in organic solvents like ethanol[7][10][11].
To visualize this, consider the molecule's structure:
Caption: Molecular regions of this compound.
Q2: What is the correct way to prepare a stock solution of this compound?
Answer:
Preparing a concentrated, stable stock solution in an appropriate organic solvent is the mandatory first step. The goal is to fully dissolve the compound before introducing it to an aqueous environment. Dimethyl Sulfoxide (DMSO) is a standard choice for hydrophobic compounds in biological research due to its high solubilizing power and miscibility with water[12].
-
Preparation: Use an amber glass vial or a tube protected from light. Ensure the container is dry.
-
Weighing: Accurately weigh the required amount of this compound powder (MW: 199.33 g/mol )[7][11].
-
Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO. Using anhydrous DMSO is critical as absorbed water can reduce the solubility of hydrophobic compounds[12].
-
Dissolution: Vortex the solution vigorously for 2-3 minutes.
-
Sonication (If Necessary): If solid particles remain, place the sealed vial in a water bath sonicator for 10-15 minutes to facilitate complete dissolution[1].
-
Visual Inspection: Hold the solution up to a light source to confirm that it is a clear, particle-free solution.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can promote precipitation. Store aliquots at -20°C or -80°C, tightly sealed and protected from light.
Q3: My compound precipitates immediately when I add my DMSO stock to my aqueous cell culture medium. What is causing this "solvent shock" and how do I prevent it?
Answer:
This is a classic phenomenon known as "solvent shock" or "crashing out"[1]. It occurs when a compound that is highly soluble in an organic solvent is rapidly diluted into an aqueous medium where it is poorly soluble. The DMSO disperses quickly, leaving the hydrophobic compound exposed to the unfavorable water environment, causing it to aggregate and precipitate.
The key to prevention is a careful, gradual dilution process that allows the compound to disperse evenly at a concentration below its aqueous solubility limit.
-
Pre-warm Media: Ensure your aqueous buffer or cell culture medium is pre-warmed to the final experimental temperature (e.g., 37°C). Temperature changes can negatively impact solubility[1].
-
Intermediate Dilution (Optional but Recommended): If your final concentration is very low, perform an intermediate dilution of your stock in pure DMSO or another suitable solvent.
-
Slow, Dropwise Addition: Add the stock solution very slowly (drop-by-drop) into the vortexing or rapidly swirling aqueous medium. Never add the aqueous medium to the concentrated stock.
-
Vigorous Mixing: The goal is to disperse each drop of stock solution as quickly and widely as possible upon entry into the aqueous phase. Gentle swirling is often insufficient.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your experiment as low as possible, typically below 0.5% (v/v) for most cell-based assays to avoid solvent-induced artifacts.
Caption: Recommended workflow to prevent "solvent shock" precipitation.
Q4: I successfully made my working solution, but I see precipitate forming after several hours of incubation. What causes delayed precipitation?
Answer:
Delayed precipitation indicates that your initial solution was likely metastable—a state where the compound is temporarily dissolved above its thermodynamic equilibrium solubility. Several factors can disrupt this delicate balance over time.
| Factor | Causality | Mitigation Strategy |
| Temperature Fluctuations | Solubility is temperature-dependent. A slight decrease in temperature during incubation or storage can significantly reduce solubility and trigger precipitation.[1] | Ensure incubators and water baths have stable temperature control. Avoid storing final working solutions at lower temperatures (e.g., 4°C) unless validated. |
| pH Shift | While amides are generally neutral, significant pH shifts in the medium (e.g., due to cellular metabolism) can alter intermolecular interactions and potentially lead to amide hydrolysis over long periods at non-neutral pH, changing the chemical entity in solution.[13][14] | Use a well-buffered medium (e.g., HEPES) to maintain a stable pH (typically 7.2-7.4). Verify the pH of your medium before and after the experiment.[1] |
| Interaction with Media Components | Components in complex media, such as salts or proteins, can interact with the compound, reducing its effective solubility over time.[1] | If using serum, note that proteins can sometimes help solubilize compounds, but this effect can vary.[1] Test solubility in a simpler buffer (e.g., PBS) vs. full medium to diagnose the issue. |
| Exceeding Equilibrium Solubility | The initial concentration, though seemingly dissolved, was above the true long-term solubility limit. The system is slowly reverting to its lowest energy state by precipitating the excess compound. | Perform a solubility test. Prepare a range of concentrations and monitor them over 24 hours to determine the maximum stable concentration under your exact experimental conditions. |
Q5: Standard dilution methods are failing. What advanced formulation strategies can I use to improve solubility?
Answer:
When conventional methods are insufficient, formulation science offers several powerful strategies to enhance the solubility of hydrophobic compounds. These involve using excipients to create a more favorable microenvironment for the drug molecule in the aqueous solution.
-
Surfactant-based Micelles: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration), form spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Your hydrophobic compound can partition into the core, effectively being shielded from the water and solubilized.[15][16]
-
Common Examples: Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL.
-
Screening Protocol: Prepare aqueous solutions of different surfactants (e.g., 0.1%, 0.5%, 1% w/v). Use these solutions as your diluent for the this compound stock, following the slow-addition protocol described above.
-
-
Cyclodextrin Complexation: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic compound can become encapsulated within this cavity, forming an "inclusion complex" that has significantly greater aqueous solubility.[17][18][19]
-
Common Examples: β-Cyclodextrin (BCD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD). HP-β-CD is often preferred for its higher solubility and lower toxicity.
-
Screening Protocol: Dissolve the cyclodextrin in your aqueous buffer first to create solutions of varying concentrations (e.g., 1-10 mM). Then, add your compound stock to these cyclodextrin-containing solutions.
-
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can create a final solvent system that is more hospitable to the hydrophobic compound.[18][20]
-
Common Examples: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).
-
Considerations: This approach is highly dependent on the tolerance of your experimental system (e.g., cell line) to the co-solvent. The final concentration of the co-solvent may need to be higher than what is typically used for DMSO alone.
-
Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). N-ethyl-2,2-diisopropyl butanamide. Retrieved from [Link]
-
Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]
-
PubChem. (n.d.). This compound (Safety evaluation not completed). National Center for Biotechnology Information. Retrieved from [Link]
-
Dalian Handom Chemicals Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Physical Properties of Amides. Retrieved from [Link]
-
Quora. (2021). Why is amide more soluble in water than the amine with the same number of alkyl group atoms? Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Retrieved from [Link]
-
Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]
-
PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information. Retrieved from [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). On the pH dependence of amide proton exchange rates in proteins. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]
-
Fengchen Group. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances? Retrieved from [Link]
- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
Reagent Information Network. (n.d.). This compound (Safety evaluation not completed). Retrieved from [Link]
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Technical Support Center: Navigating the Off-Target Effects of Imatinib
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Imatinib (Gleevec) is a cornerstone of targeted cancer therapy, renowned for its efficacy against malignancies driven by the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML) and c-KIT mutations in Gastrointestinal Stromal Tumors (GIST).[1][2] As a 2-phenylamino-pyrimidine derivative, its primary mechanism involves inhibiting the tyrosine kinase activity of these oncoproteins.[1] However, the therapeutic window of Imatinib is not defined solely by its on-target efficacy. Like many kinase inhibitors, Imatinib possesses a degree of polypharmacology, interacting with a range of unintended "off-target" kinases and cellular proteins.[3][4]
These off-target effects can be a double-edged sword. While some may contribute to unforeseen therapeutic benefits, others can lead to toxicity, confounding experimental results and contributing to the development of drug resistance.[5][6][7] This guide is designed to serve as a technical resource for researchers encountering unexpected results or seeking to proactively address the challenges posed by Imatinib's off-target profile. Here, we provide answers to frequently asked questions, troubleshooting strategies for common experimental hurdles, and detailed protocols to help you validate your findings and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary and major off-target kinases of Imatinib?
A1: Imatinib is a Type-2 kinase inhibitor, meaning it binds to and stabilizes the inactive conformation of its target kinases.[3][8] Its primary, high-affinity targets are:
-
ABL1 (Abelson murine leukemia viral oncogene homolog 1): Both in its normal cellular form and the constitutively active BCR-ABL fusion protein.[9]
-
c-KIT (Stem cell factor receptor): A receptor tyrosine kinase crucial for the development of several cell types.[2][3][9]
-
PDGFRα/β (Platelet-derived growth factor receptors α and β): Receptor tyrosine kinases involved in cell growth and division.[2][3][9]
Beyond these, Imatinib has well-documented off-target activity against a number of other kinases, which can be relevant at concentrations used in research settings. Notable off-targets include:
-
CSF1R (Colony stimulating factor 1 receptor) [2]
-
DDR1 (Discoidin domain receptor 1) [4]
-
SRC family kinases (less potent)
Understanding the relative affinity of Imatinib for these on- and off-targets is critical for interpreting experimental data.
Data Presentation: Kinase Selectivity of Imatinib
| Kinase Target | Dissociation Constant (Kd) or IC50 | Implication |
| ABL1 | ~25-38 nM | Primary On-Target |
| c-KIT | ~100 nM | Primary On-Target |
| PDGFRα/β | ~100-200 nM | Primary On-Target |
| DDR1 | ~200-300 nM | Significant Off-Target |
| CSF1R | ~1 µM | Potential Off-Target at higher concentrations |
| SRC Family | >10 µM | Low-potency Off-Target |
Note: Specific values can vary depending on the assay conditions. Researchers should consult multiple sources for precise affinity data.
Q2: My cells don't express BCR-ABL, c-KIT, or PDGFR, but I'm still seeing a cytotoxic effect from Imatinib. What could be happening?
A2: This is a classic indicator of an off-target effect. Several mechanisms could be at play:
-
Inhibition of other essential kinases: Your cells may rely on one of Imatinib's secondary targets (like DDR1 or other unknown kinases) for survival and proliferation.[4]
-
Mitochondrial toxicity: A growing body of evidence suggests that various tyrosine kinase inhibitors, including Imatinib, can directly inhibit mitochondrial respiration.[5] This can lead to a decrease in the ATP/AMP ratio, activation of AMP-activated protein kinase (AMPK), and induction of apoptosis, independent of the primary kinase targets.[5]
-
Immunomodulatory effects: Imatinib can influence the function of various immune cells. For example, it has been shown to affect the differentiation of dendritic cells and the function of T-lymphocytes.[10] If your experimental system involves co-cultures or immune cell lines, these effects could be significant.
Q3: How can I experimentally distinguish between on-target and off-target effects in my cell-based assays?
A3: This is a critical question for validating your results. A multi-pronged approach is most effective:
-
Use a "gatekeeper" mutant rescue system: Introduce a version of the primary target kinase that has a mutation in the ATP-binding pocket, rendering it resistant to Imatinib (e.g., the T315I mutation in BCR-ABL).[11] If the cellular effect you observe is reversed in cells expressing the resistant mutant, it strongly suggests the effect is on-target.
-
Employ a structurally unrelated inhibitor: Use another inhibitor of the same primary target that has a different chemical scaffold and, therefore, a different off-target profile. If both compounds produce the same phenotype, it's more likely to be an on-target effect.
-
Knockdown or knockout of the target: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target protein. If the phenotype of target depletion mimics the effect of Imatinib treatment, this supports an on-target mechanism.
-
Perform a Cellular Thermal Shift Assay (CETSA®): This biophysical assay directly measures the engagement of Imatinib with its targets inside intact cells, providing direct evidence of which proteins are being bound at a given concentration.[12][13][14]
Q4: My cells are developing resistance to Imatinib. Are off-target mechanisms involved?
A4: While on-target resistance mechanisms, such as point mutations in the BCR-ABL kinase domain, are the most common cause of acquired resistance, off-target effects can also play a role.[7][11][15] These can include:
-
Upregulation of bypass signaling pathways: Cells may adapt to the inhibition of a primary pathway by upregulating parallel survival pathways that are not sensitive to Imatinib.
-
Changes in drug efflux: Overexpression of multidrug resistance proteins like P-glycoprotein can reduce the intracellular concentration of Imatinib, leading to resistance.[15]
-
Insensitivity of quiescent stem cells: A population of cancer stem cells may be inherently insensitive to Imatinib due to factors like altered drug influx/efflux mechanisms.[11]
Troubleshooting Guide
| Problem | Potential Cause (Off-Target Related) | Troubleshooting Steps & Solutions |
| Precipitate forms in cell culture media after adding Imatinib. | Imatinib mesylate has pH-dependent solubility. It is less soluble at the neutral to alkaline pH of most cell culture media.[16] | 1. Prepare fresh dilutions: Make working concentrations from a fully dissolved DMSO stock solution just before use. 2. Add dropwise: Add the Imatinib stock slowly to the media while gently swirling to promote rapid dispersion.[16] 3. Lower final concentration: If possible, test if a lower concentration is still effective. 4. Reduce serum: If your cell line can tolerate it, temporarily reducing the serum concentration during treatment may help, as serum proteins can sometimes contribute to precipitation.[16] |
| High variability between experimental replicates. | Inconsistent off-target engagement due to slight variations in cell density, metabolic state, or treatment timing. | 1. Strictly control cell culture conditions: Ensure consistent seeding densities and passage numbers. 2. Verify target engagement: Use a Western blot to check the phosphorylation status of a downstream effector of your primary target (e.g., CrkL for BCR-ABL) to confirm consistent on-target inhibition. 3. Consider a CETSA® experiment: This can help determine the concentration range for consistent target engagement in your specific cell line.[12][13][14] |
| Unexpected changes in cellular chemokine receptor expression. | Imatinib has been shown to modulate the expression of chemokine receptors like CXCR4 and CXCR3 on immune cells.[6] | 1. Profile chemokine receptor expression: Use flow cytometry to assess changes in a panel of relevant chemokine receptors on your cells following Imatinib treatment. 2. Functional validation: Perform a chemotaxis assay to determine if the observed changes in receptor expression translate to altered cell migration. |
Experimental Protocols
Protocol 1: Kinase Profiling to Determine Imatinib's Specificity
This protocol outlines the general steps for assessing the inhibitory activity of Imatinib against a broad panel of kinases, which is crucial for identifying potential off-targets. This is often performed as a fee-for-service by specialized companies.[17]
Objective: To quantify the inhibitory effect of Imatinib on a large number of purified kinases in vitro.
Methodology:
-
Select a Kinase Panel: Choose a panel that includes the primary targets (ABL1, c-KIT, PDGFR) and a broad, representative selection of the human kinome.
-
Primary Screen:
-
Perform a single-dose screen (e.g., at 1 µM and 10 µM Imatinib) against the entire kinase panel.
-
Kinase activity is typically measured via the quantification of ATP consumption (e.g., using Kinase-Glo®) or phosphorylation of a substrate (e.g., using fluorescence-based assays).[18][19]
-
Results are expressed as percent inhibition relative to a vehicle control (DMSO).
-
-
Dose-Response Confirmation:
-
For any kinases showing significant inhibition (>50-70%) in the primary screen, perform a follow-up dose-response experiment.
-
Use a serial dilution of Imatinib (e.g., 10-point, 3-fold dilutions) to generate a curve.
-
Calculate the IC50 value for each "hit" to determine the potency of inhibition.
-
-
Data Analysis:
-
Compare the IC50 values for off-targets to those of the primary targets. This will provide a quantitative measure of Imatinib's selectivity in your assay system.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) to Confirm Target Engagement
CETSA® is a powerful method to verify that a drug binds to its target in a cellular environment.[13][14] The principle is that a protein, when bound to a ligand (like Imatinib), becomes more resistant to thermal denaturation.[14]
Objective: To confirm the binding of Imatinib to its putative on- and off-targets in intact cells.
Methodology:
-
Cell Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with either vehicle (DMSO) or a chosen concentration of Imatinib for a specified time (e.g., 1 hour).
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a PCR machine.[20]
-
Include an unheated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Transfer the supernatant (soluble fraction) to a new tube.
-
-
Target Protein Detection:
-
Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both vehicle- and Imatinib-treated samples.
-
A shift of the melting curve to a higher temperature in the Imatinib-treated sample indicates target engagement.[12]
-
Visualizations
Signaling Pathways of Imatinib
Caption: Primary and potential off-target pathways affected by Imatinib.
Workflow for Troubleshooting Off-Target Effects
Caption: A logical workflow for dissecting on-target vs. off-target effects.
References
-
Imatinib. (2023). StatPearls - NCBI Bookshelf. [Link]
-
Mechanisms of Resistance to Imatinib and Second-Generation Tyrosine Inhibitors in Chronic Myeloid Leukemia. (2009). Clinical Cancer Research - AACR Journals. [Link]
-
Imatinib as a Paradigm of Targeted Cancer Therapies. (2019). YouTube. [Link]
-
N-Ethyl-2,2-diisopropylbutanamide. PubChem. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Suboptimal Response to or Failure of Imatinib Treatment for Chronic Myeloid Leukemia: What Is the Optimal Strategy? (2010). NIH. [Link]
-
Imatinib. Wikipedia. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
-
Imatinib resistance: a review of alternative inhibitors in chronic myeloid leukemia. (2011). PMC. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. [Link]
-
Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. (2016). PMC - NIH. [Link]
-
Are off-target effects of imatinib the key to improving beta-cell function in diabetes? (2022). Frontiers in Endocrinology. [Link]
-
N-ethyl-2,2-diisopropyl butanamide. The Good Scents Company. [Link]
-
Overcoming resistance mechanisms to kinase inhibitors. (2022). OTT - Dove Medical Press. [Link]
-
Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. (2017). PLOS. [Link]
-
Imatinib. Proteopedia. [Link]
-
Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. (2017). PubMed. [Link]
-
A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv. [Link]
-
imatinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Immunological off-target effects of imatinib. ResearchGate. [Link]
-
The Mechanisms of Imatinib Resistance in Gastrointestinal Stromal Tumours: Theoretical Basis and Therapeutic Aspect. (2024). PMC - PubMed Central. [Link]
-
Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (2007). Blood - ASH Publications. [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS. [Link]
-
This compound. Dalian Handom Chemicals Co., Ltd. [Link]
-
Mechanisms of resistance to TKIs in CML. (2024). YouTube. [Link]
-
Publications. CETSA. [Link]
Sources
- 1. Imatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Imatinib - Wikipedia [en.wikipedia.org]
- 3. imatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? | Upsala Journal of Medical Sciences [ujms.net]
- 6. Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mechanisms of Imatinib Resistance in Gastrointestinal Stromal Tumours: Theoretical Basis and Therapeutic Aspect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
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- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
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- 13. pubs.acs.org [pubs.acs.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors | PLOS Computational Biology [journals.plos.org]
- 18. reactionbiology.com [reactionbiology.com]
- 19. caymanchem.com [caymanchem.com]
- 20. Publications — CETSA [cetsa.org]
Technical Support Center: n-Ethyl-2,2-diisopropylbutanamide in Patch-Clamp Experiments
Welcome to the technical support center for n-Ethyl-2,2-diisopropylbutanamide, also known as the cooling agent WS-27. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound in patch-clamp electrophysiology studies. Here, we address common challenges and provide expert insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
What is this compound (WS-27) and what is its primary application in patch-clamp experiments?
This compound is a synthetic cooling agent. In the context of patch-clamp electrophysiology, it is primarily used as a selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel[1][2]. TRPM8 is a non-selective cation channel activated by cold temperatures and cooling compounds, playing a crucial role in thermosensation.
What are the key physical and chemical properties of this compound to be aware of?
This compound is a white to off-white crystalline solid with a slight cooling, minty aroma[3]. A critical property for experimental design is its solubility: it is practically insoluble in water but soluble in organic solvents such as ethanol[3][4]. This necessitates the use of a vehicle for preparing stock solutions.
| Property | Value | Source |
| Molecular Formula | C12H25NO | [3][5] |
| Molecular Weight | 199.33 g/mol | [3][5] |
| Appearance | White to off-white crystalline solid | [3][4] |
| Solubility in Water | Practically insoluble (48.39 mg/L at 25°C est.) | [4] |
| Solubility | Soluble in ethanol | [3] |
| Melting Point | 36.00 to 40.00 °C | [4] |
How should I prepare a stock solution of this compound?
Given its poor water solubility, a stock solution should be prepared in an appropriate organic solvent. Ethanol is a suitable choice[3].
Protocol for Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in 100% ethanol to a high concentration (e.g., 100 mM). Gentle vortexing may be required.
-
Store the stock solution in a tightly sealed vial to prevent evaporation.
Figure 1: Workflow for preparing a stock solution of this compound.
Troubleshooting Guide
Issue 1: Compound Precipitation in the Bath Solution
Question: I've diluted my this compound stock solution into my external recording solution, and I'm seeing precipitation or an oily film. What's happening and how can I fix it?
Answer: This is a common issue with hydrophobic compounds like this compound due to its low aqueous solubility[3]. The final concentration of the organic solvent in your bath solution is likely too low to keep the compound fully dissolved.
Causality and Solutions:
-
Final Solvent Concentration: The final concentration of the vehicle (e.g., ethanol or DMSO) in the bath solution is critical. For most patch-clamp experiments, it is advisable to keep the final solvent concentration at or below 0.3% to avoid off-target effects on ion channels and cell membranes. However, for some hydrophobic compounds, a slightly higher concentration (up to 0.5%) may be necessary for solubility. It is crucial to run a vehicle control at the highest concentration used to ensure it does not affect the parameters you are measuring.
-
Solution Preparation Technique:
-
Always add the stock solution to a small volume of the final bath solution and mix thoroughly before adding it to the main reservoir.
-
Ensure vigorous mixing when adding the diluted compound to the perfusion system to promote dispersion.
-
Consider using a perfusion system with continuous flow to prevent the compound from settling.
-
Figure 2: Decision-making process for troubleshooting compound precipitation.
Issue 2: Unstable Gigaseal Formation
Question: Since I started using this compound, I'm having trouble forming stable giga-ohm seals. Is the compound affecting the seal?
Answer: It's possible. Hydrophobic compounds can interfere with the formation of a stable giga-ohm seal by altering the properties of the cell membrane or the glass pipette surface.
Causality and Solutions:
-
Membrane Fluidity: Cooling agents can potentially alter the fluidity of the cell membrane, which may impact the seal formation[7].
-
Pipette Surface Properties: The hydrophobic nature of this compound might lead to its accumulation at the pipette tip, altering the hydrophilic interactions necessary for a good seal.
Experimental Protocols to Improve Seal Formation:
-
Pipette Polishing: Fire-polishing the pipette tip can create a smoother surface, which has been shown to improve the success rate of gigaseal formation.
-
Positive Pressure: Maintain a slightly higher positive pressure as you approach the cell. This helps to keep the cell membrane and the pipette tip clean.
-
Solution Cleanliness: Ensure all your solutions are freshly filtered (0.22 µm filter) to remove any particulate matter that could interfere with seal formation.
-
Vehicle Control First: Before applying this compound, establish a stable gigaseal and whole-cell configuration in the vehicle control solution. This will help you to distinguish between a general issue with your setup and a compound-specific effect.
Issue 3: Off-Target Effects and Data Interpretation
Question: I'm observing changes in currents other than TRPM8-mediated currents. Could this compound have off-target effects?
Answer: While this compound is considered a selective TRPM8 agonist, the possibility of off-target effects, especially at higher concentrations, cannot be ruled out. Additionally, the vehicle (ethanol or DMSO) can have its own effects.
Causality and Solutions:
-
Vehicle Effects: Both ethanol and DMSO can modulate the activity of various ion channels. For example, DMSO has been shown to inhibit some voltage-gated sodium and calcium channels at higher concentrations. It is imperative to limit the final vehicle concentration to the lowest possible level that maintains compound solubility, ideally ≤ 0.3%.
-
Control Experiments: To confirm the specificity of the observed effects, consider the following controls:
-
Vehicle Control: Apply the vehicle at the same final concentration as used with the compound.
-
Use of a TRPM8 Antagonist: If the observed effect is indeed mediated by TRPM8, it should be blocked by a selective TRPM8 antagonist.
-
Experiments on Null Cells: Perform experiments on cells that do not express TRPM8 to identify any non-specific effects of the compound.
-
Figure 3: Troubleshooting flowchart for identifying off-target effects.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3016598, this compound. Retrieved from [Link]
-
Fonseca, F., Passot, S., & Cenard, D. (2019). Factors influencing the membrane fluidity and the impact on production of lactic acid bacteria starters. Applied Microbiology and Biotechnology, 103(16), 6447–6461. [Link]
-
Behrendt, H. J., Germann, T., Gillen, C., Hatt, H., & Jostock, R. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and its activation by chemical agonists. British Journal of Pharmacology, 141(4), 737–745. [Link]
-
An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. (2017). Frontiers in Pharmacology, 8. [Link]
-
Jabba, S. V., & Jordt, S. E. (2022). Synthetic Cooling Agents in US-marketed E-cigarette Refill Liquids and Popular Disposable E-cigarettes: Chemical Analysis and Risk Assessment. Nicotine & Tobacco Research, 24(8), 1277–1285. [Link]
-
Palygin, O., L-type Ca2+ channel blockers as a novel class of TRPM8 antagonists. Scientific Reports, 8(1). [Link]
-
E-cigarette synthetic cooling agent WS-23 and nicotine aerosols differentially modulate airway epithelial cell responses. (2022). Frontiers in Physiology, 13. [Link]
-
This compound. (n.d.). precisionFDA. Retrieved from [Link]
-
DeFalco, J., Steiger, D., & Kaczmarek, E. (2013). The cooling agent icilin activates TRPM8 channels in the human lung adenocarcinoma cell line A549. American Journal of Physiology-Lung Cellular and Molecular Physiology, 304(3), L199–L208. [Link]
-
Troubleshooting patch clamping. (n.d.). G23 Instruments. Retrieved from [Link]
-
Le, C. H., & Richardson, J. R. (2022). Effects of 'Ice' flavoured e-cigarettes with synthetic cooling agent WS-23 or menthol on user-reported appeal and sensory attributes. Tobacco Control, 32(e1), e55–e61. [Link]
-
What is going wrong with my IP solution for the patch-clamp? (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy. (2022). International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes. (2022). Frontiers in Cardiovascular Medicine, 9. [Link]
-
n-ethyl-2,2-diisopropyl butanamide, 51115-70-9. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Le, C. H., & Richardson, J. R. (2022). Effects of 'Ice' flavoured e-cigarettes with synthetic cooling agent WS-23 or menthol on user-reported appeal and sensory attributes. Tobacco Control, 32(e1), e55–e61. [Link]
-
WS-27 Cooling Agent. (n.d.). Cnherbflavor.com. Retrieved from [Link]
-
The Role of Cryoprotective Agents in Liposome Stabilization and Preservation. (2022). Pharmaceutics, 14(11), 2326. [Link]
-
Fonseca, F., Passot, S., & Cenard, D. (2019). Factors influencing the membrane fluidity and the impact on production of lactic acid bacteria starters. Applied Microbiology and Biotechnology, 103(16), 6447–6461. [Link]
-
pEC50/IC50 of TRPM8 Compounds from Automated Patch-Clamp Electrophysiology. (2022). Journal of Medicinal Chemistry, 65(15), 10326–10338. [Link]
-
E-cigarette synthetic cooling agent WS-23 and nicotine aerosols differentially modulate airway epithelial cell responses. (2022). Frontiers in Physiology, 13. [Link]
-
Mysterious Patch issue. (2024, February 2). Reddit. Retrieved from [Link]
-
Why to perform stock solution stability? (n.d.). ResearchGate. Retrieved from [Link]
-
Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]
-
Formulation and Characterization of Capecitabine Loaded Cubosomes as a Potential Carrier for Colorectal Cancer. (2022). Drug Design, Development and Therapy, 16, 153–166. [Link]
-
Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
Sources
- 1. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C12H25NO | CID 3016598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-ethyl-2,2-diisopropyl butanamide, 51115-70-9 [thegoodscentscompany.com]
- 5. GSRS [precision.fda.gov]
- 6. China WS-27 Cooling Agent Suppliers,Manufacturers,Factories - Cnherbflavor.com [cnherbflavor.com]
- 7. Effects of protective agents on membrane fluidity of freeze-dried Lactobacillus delbrueckii ssp. bulgaricus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of n-Ethyl-2,2-diisopropylbutanamide
Welcome to the technical support center for n-Ethyl-2,2-diisopropylbutanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the oral bioavailability of this lipophilic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental design and execution.
Introduction to this compound and its Bioavailability Challenges
This compound, also known as WS-27, is a synthetic cooling agent.[1] Its chemical structure and physicochemical properties present significant hurdles to achieving adequate oral bioavailability. As a white crystalline solid, it is practically insoluble in water but soluble in organic solvents like ethanol.[1][2][3] The estimated logP value of approximately 2.998 suggests a lipophilic nature, which can lead to poor dissolution in the gastrointestinal tract and limit its absorption into the bloodstream.[2]
This guide provides a systematic approach to understanding and overcoming these challenges through various formulation strategies and robust analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The primary limiting factors are its low aqueous solubility and high lipophilicity. Poor solubility leads to a low dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption. While its lipophilicity is necessary for crossing biological membranes, excessive lipophilicity can lead to partitioning into lipid-rich environments and hinder its release into systemic circulation.
Q2: What are the initial steps I should take to assess the bioavailability of my current this compound formulation?
A2: A stepwise approach is recommended:
-
Physicochemical Characterization: Confirm the compound's purity, crystal form, and solubility in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
In Vitro Dissolution Testing: Perform dissolution studies to understand the release profile of your current formulation.
-
In Vitro Permeability Assessment: Utilize models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to predict its passive diffusion and potential for active transport or efflux.[4][5]
-
In Vivo Pharmacokinetic Studies: If in vitro data suggests poor bioavailability, proceed with a pilot in vivo study in a relevant animal model to determine key pharmacokinetic parameters like Cmax, Tmax, and AUC.[6][7]
Q3: Which formulation strategies are most promising for enhancing the bioavailability of a lipophilic compound like this compound?
A3: Several strategies can be employed, often in combination:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio, thereby enhancing the dissolution rate.[8]
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[9][10]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which has a higher apparent solubility and faster dissolution rate than the crystalline form.[11][12]
-
Complexation: Inclusion complexes with cyclodextrins can increase the aqueous solubility of the drug.[13][14]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Troubleshooting Issue 1: Low and Variable In Vitro Dissolution Results
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Incomplete dissolution even after extended periods. | Poor wetting of the hydrophobic powder. Agglomeration of particles. | 1. Add a surfactant: Incorporate a small amount of a pharmaceutically acceptable surfactant (e.g., Polysorbate 80) into the dissolution medium to improve wetting.[14] 2. Particle size reduction: Employ micronization or nanomilling to increase the surface area available for dissolution.[8] |
| High variability between replicate dissolution runs. | Inconsistent wetting and particle aggregation. Insufficient agitation. | 1. Optimize hydrodynamics: Ensure the dissolution apparatus is properly calibrated and the agitation speed is sufficient to create a uniform suspension. 2. Formulation approach: Consider formulating as a solid dispersion or a lipid-based system to present the drug in a more readily soluble form.[9][11] |
Troubleshooting Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Good in vitro dissolution but low in vivo absorption. | Permeability-limited absorption: The drug dissolves but does not efficiently cross the intestinal epithelium. First-pass metabolism: The drug is extensively metabolized in the gut wall or liver before reaching systemic circulation. | 1. Assess permeability: Use Caco-2 or MDCK cell lines to investigate active transport or efflux mechanisms.[5] 2. Investigate metabolism: Conduct in vitro metabolism studies using liver microsomes or S9 fractions to identify potential metabolic pathways.[6] 3. Formulation strategies: Consider formulations that promote lymphatic transport (e.g., lipid-based systems) to bypass first-pass metabolism.[10] |
| Poor in vitro dissolution but moderate in vivo absorption. | Food effects: Co-administration with food, particularly high-fat meals, can enhance the solubilization and absorption of lipophilic compounds. | 1. Conduct fed-state dissolution: Use biorelevant media that simulate fed conditions (e.g., FaSSIF-V2) to better mimic the in vivo environment. 2. Design fed-state in vivo studies: Evaluate the pharmacokinetic profile in both fasted and fed states in your animal model.[7] |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a starting point for developing a liquid SEDDS formulation for this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol™ 90)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Glass vials
-
Magnetic stirrer and stir bars
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Constructing a Ternary Phase Diagram:
-
Prepare a series of blank SEDDS formulations with varying ratios of oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of Drug-Loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the required amounts of the selected excipients into a glass vial.
-
Heat the mixture to 40°C on a magnetic stirrer to ensure homogeneity.
-
Gradually add the pre-weighed this compound to the mixture while stirring until it is completely dissolved.
-
Allow the formulation to cool to room temperature.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using dynamic light scattering.
-
Self-Emulsification Time: Add a small amount of the SEDDS to a beaker of water with gentle agitation and record the time taken for the emulsion to form.
-
In Vitro Dissolution: Perform dissolution testing in a suitable medium (e.g., 0.1 N HCl or simulated intestinal fluid) and analyze the drug release over time using a validated analytical method.
-
Protocol 2: In Vitro Permeability Assessment using PAMPA
This protocol outlines a high-throughput method to predict the passive permeability of this compound.[4]
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
This compound solution in PBS (donor solution)
-
Blank PBS (acceptor solution)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS for analysis
Procedure:
-
Prepare the PAMPA Plate: Coat the filter membrane of the donor wells with the phospholipid solution and allow the solvent to evaporate.
-
Add Acceptor Solution: Add blank PBS to the acceptor wells.
-
Assemble the Plate: Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.
-
Add Donor Solution: Add the this compound donor solution to the donor wells.
-
Incubation: Incubate the plate at room temperature on a plate shaker for a predetermined time (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Permeability: Calculate the effective permeability (Pe) using the following equation:
-
Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_equilibrium)
-
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
Visualizing the Workflow
The following diagram illustrates a logical workflow for improving the bioavailability of this compound.
Caption: Workflow for Bioavailability Enhancement.
This diagram outlines the key stages from initial characterization to preclinical evaluation for improving the bioavailability of this compound.
References
-
The Good Scents Company. N-ethyl-2,2-diisopropyl butanamide, 51115-70-9. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
U.S. Food and Drug Administration. Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. Available from: [Link]
- Zou H, et al. Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. J Agric Food Chem. 2017;65(49):10648-10657.
-
Dalian Handom Chemicals Co., Ltd. This compound. Available from: [Link]
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SIELC Technologies. This compound. Available from: [Link]
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Technical Support Center: A Framework for Assessing the Toxicity and Safety of Novel Amide Compounds, Featuring n-Ethyl-2,2-diisopropylbutanamide as a Case Study
A Note to the Researcher: Direct, comprehensive toxicity data for n-Ethyl-2,2-diisopropylbutanamide (CAS: 51115-70-9) is not extensively available in the public domain. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has noted that its safety evaluation is not complete and requires additional data.[1][2] Therefore, this guide is structured as a framework to help researchers design a safety and toxicity assessment for this, or similarly data-poor, compounds. It provides foundational protocols and troubleshooting advice based on established toxicological testing principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
Answer: this compound (CAS: 51115-70-9), also known as WS-27, is a synthetic amide compound.[3] It is primarily used as a cooling agent in foods, tobacco, and personal care products for its ability to impart a cooling sensation without a significant minty aroma.[1][3][4] Its known physical and chemical properties are crucial for designing initial experiments.
| Property | Value / Description | Source |
| Molecular Formula | C12H25NO | [1] |
| Molecular Weight | 199.33 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 36.00 to 40.00 °C | [4] |
| Boiling Point | 258.00 to 259.00 °C | [4] |
| Solubility | Practically insoluble in water; Soluble in alcohol, ethanol, ether, benzene | [1][3][5] |
| GHS Hazard | Reported as not meeting GHS hazard criteria in limited notifications. | [1] |
Q2: Given the limited data, how should I approach handling this compound in the lab?
Answer: When toxicity data is scarce, a compound should be handled as potentially hazardous until proven otherwise. Standard laboratory safety protocols are paramount.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.
-
Containment: Use a designated area for handling and weighing. Clean the area and equipment thoroughly after use to prevent cross-contamination.
-
Safety Data Sheet (SDS): While a comprehensive, peer-reviewed toxicity profile is unavailable, you should obtain a supplier's SDS and review all available handling, storage, and emergency information. A generic SDS for a related compound, N,N-Diisopropylethylamine, highlights the need for caution with similar chemicals, including avoiding ingestion, inhalation, and contact with skin and eyes.[6]
Q3: What is a logical first step for assessing the toxicity of a novel compound like this in vitro?
Answer: The first step is typically a basal cytotoxicity assay. This provides a quantitative measure of a compound's general toxicity to living cells.[7] The goal is to determine the concentration range that causes cell death, often expressed as the IC50 (the concentration that inhibits 50% of cell viability). This data is essential for designing more complex assays and for estimating a starting dose for any potential in vivo studies.[8] Common methods include MTT or WST-1 assays, which measure the metabolic activity of cells as an indicator of viability.[9]
Troubleshooting Guide: In Vitro Cytotoxicity Assays
Q4: I'm seeing poor solubility and precipitation of this compound in my cell culture medium. How can I resolve this?
Answer: This is an expected issue given the compound's reported insolubility in water.[1] The choice of solvent (vehicle) is critical.
Causality: Cell culture media are aqueous-based. Direct addition of a hydrophobic compound will lead to precipitation, making the effective concentration unknown and potentially causing physical damage to cells.
Troubleshooting Steps:
-
Select an appropriate solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro assays.[10] Ethanol is another possibility given the compound's known solubility.[3]
-
Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO (or your chosen solvent) to create a concentrated stock (e.g., 10-100 mM).
-
Perform serial dilutions: Serially dilute the stock solution in the same solvent to create a range of concentrations.
-
Minimize final solvent concentration: When adding the compound to your cells, ensure the final concentration of the solvent in the cell culture medium is very low, typically ≤0.5% for DMSO.[11] High concentrations of the vehicle can be toxic to the cells themselves.
-
Run a vehicle control: Always include a control group of cells treated with the highest concentration of the vehicle used in the experiment to ensure that any observed cytotoxicity is due to the compound and not the solvent.
Caption: Fig 1. Workflow for determining IC50 using a vehicle-controlled method.
Q5: My cytotoxicity results are inconsistent between experiments. What are the common causes?
Answer: Inconsistency in cytotoxicity assays often stems from variability in cell handling, compound preparation, or assay execution.
Troubleshooting Checklist:
-
Cell Health & Density: Are you using cells from the same passage number? Are they healthy and in the logarithmic growth phase? Ensure you are seeding the same number of cells in each well, as viability results are highly dependent on the starting cell density.[10]
-
Compound Stability: Is your stock solution fresh? Some compounds degrade when stored, even at low temperatures. Prepare fresh stock solutions for each experiment or validate the stability of your stored stock.
-
Incubation Time: Are you using a consistent incubation time? Cytotoxic effects are time-dependent. A 24-hour incubation may show different results than a 48- or 72-hour incubation.[7]
-
Plate Edge Effects: Evaporation from wells on the edge of a 96-well plate can concentrate the compound and affect cell growth. Consider not using the outermost wells for experimental data or ensure proper humidification in the incubator.
-
Assay Interference: Does the compound interfere with the assay itself? For example, some colored compounds can interfere with absorbance readings in colorimetric assays. Run a "compound only" control (no cells) to check for this.
Experimental Protocols
Protocol 1: General In Vitro Basal Cytotoxicity Assay (96-well format)
This protocol is a starting point for determining the IC50 value of a test compound.[9][11][12]
Materials:
-
Test compound (this compound)
-
Cell line (e.g., L929 mouse fibroblasts, a standard line for cytotoxicity testing)[10]
-
Complete cell culture medium
-
Sterile DMSO
-
96-well flat-bottom sterile microplates
-
Cell viability reagent (e.g., MTT, WST-1)
-
Microplate reader
Methodology:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize, count, and prepare a cell suspension at a predetermined density (e.g., 5,000-10,000 cells/100 µL). c. Add 100 µL of the cell suspension to each well of a 96-well plate. d. Incubate overnight (~18-24 hours) at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation & Treatment: a. Prepare a 50 mM stock solution of the test compound in 100% DMSO. b. Perform serial dilutions of the stock in complete culture medium to create working solutions at 2x the final desired concentrations. c. Carefully remove the medium from the wells and add 100 µL of the various compound dilutions. Include a "vehicle control" (medium with the same final DMSO concentration as the highest compound dose) and a "no treatment" control (medium only).
-
Incubation: a. Incubate the plate for a set exposure time (e.g., 24, 48, or 72 hours).
-
Viability Measurement (Example using WST-1): a. Add 10 µL of WST-1 reagent to each well. b. Incubate for 1-4 hours at 37°C. c. Gently shake the plate for 1 minute to ensure homogenous color distribution. d. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (medium only wells). b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability). c. Plot the percentage viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Framework for Acute Oral Toxicity Assessment (In Vivo)
If in vitro data suggests the need for in vivo testing, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) should be followed.[13] These protocols are designed to minimize animal use while obtaining sufficient data for hazard classification.[14]
Key Principle: The goal is to determine the dose at which adverse effects occur and, if necessary, the Lethal Dose 50 (LD50), which is the statistically derived single dose expected to cause death in 50% of the animals.[8][15]
Recommended Approach: OECD Test Guideline 425 (Up-and-Down Procedure) [16] This method is a sequential test that uses a minimum number of animals.
Methodology Outline:
-
Animal Selection: Use a single sex of a standard rodent strain (female rats are often preferred as they can be slightly more sensitive).[14] Animals should be young adults and acclimatized to laboratory conditions.
-
Dose Formulation: a. Based on in vitro data and chemical properties, select a vehicle. For a water-insoluble compound, an oil (e.g., corn oil) is often a first choice.[8] The vehicle's toxicological properties must be known. b. Prepare the dose formulation. Ensure the compound is stable in the vehicle for the duration of use.
-
Dosing Procedure: a. Animals are fasted prior to dosing to promote absorption.[8] b. A single animal is dosed by oral gavage. The first dose is set just below a preliminary estimate of the LD50. c. The animal is observed for signs of toxicity and mortality, with special attention during the first 4 hours and then daily for at least 14 days.[15]
-
Sequential Dosing: a. If the first animal survives, the next animal is given a higher dose (by a fixed factor, e.g., 3.2x). b. If the first animal dies, the next animal is given a lower dose. c. This up-and-down sequence continues, typically for a total of 5-6 animals, bracketing the true LD50.
-
Data Analysis & Reporting: a. The LD50 is calculated using the maximum likelihood method.[16] b. A full report includes details on the species/strain, environmental conditions, dose formulations, all clinical observations (changes in skin, fur, eyes, behavior, etc.), body weight changes, and gross necropsy findings for all animals.[8]
Caption: Fig 2. Decision workflow for sequential dosing in an acute oral toxicity study.
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OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd. [Link]
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In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd. [Link]
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OECD Test Guideline 401 - Acute Oral Toxicity (1987). (n.d.). National Toxicology Program (NTP). [Link]
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Acute Toxicity by OECD Guidelines. (2018). Slideshare. [Link]
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Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (n.d.). OECD. [Link]
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Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. [Link]
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Validation & Comparative
A Guide to Cooling Agonists: A Comparative Analysis of Menthol and n-Ethyl-2,2-diisopropylbutanamide in TRP Channel Activation
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two prominent cooling agents: the natural compound (-)-menthol and the synthetic molecule n-Ethyl-2,2-diisopropylbutanamide (also known as WS-27 or FEMA 4557). While both compounds elicit a cooling sensation, this guide delves into the crucial differences in their primary molecular mechanisms, focusing on their distinct interactions with the Transient Receptor Potential (TRP) family of ion channels. Synthesizing data from electrophysiology, calcium imaging, and molecular docking studies, we present a comprehensive overview for researchers aiming to select the appropriate chemical tool for sensory pathway investigation.
Introduction: The Molecular Basis of Cold Sensation
The perception of cold is primarily mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a non-selective cation channel predominantly expressed in sensory neurons.[1][2] Activation of TRPM8 by either a drop in temperature (below ~26°C) or chemical agonists leads to an influx of Na+ and Ca2+ ions.[1][3] This influx causes membrane depolarization, triggering an action potential that travels to the brain and is interpreted as a cooling sensation.[4]
(-)-Menthol is the archetypal agonist for TRPM8.[2] However, a wide array of synthetic cooling agents has been developed for commercial and research applications. Among these is this compound (WS-27). A critical examination of the literature reveals that while menthol's primary target is TRPM8, WS-27 appears to exert its effects primarily through a different, related channel: Transient Receptor Potential Ankryin 1 (TRPA1).[5] This distinction is fundamental for any research into cold sensation, pain, and chemesthesis.
The Agonists: A Head-to-Head Comparison
(-)-Menthol: The TRPM8 Specialist
(-)-Menthol, a cyclic terpene alcohol from mint plants, is the most well-characterized TRPM8 agonist.[6] Its mechanism of action has been elucidated through extensive research, revealing a sophisticated interaction with the channel.
Mechanism of TRPM8 Activation: Menthol binds to a specific pocket within the channel's voltage-sensor-like domain (VSLD), which is composed of the first four transmembrane helices (S1-S4).[7][8] A proposed "grab and stand" mechanism suggests that the hydroxyl group of menthol forms a hydrogen bond with the residue Arginine 842 (R842) in the S4 helix, while the isopropyl group interacts with residues in the S2 helix.[6][9] This binding event induces conformational changes that favor channel opening.[9] The activation of TRPM8 by menthol is a polymodal process, influenced by membrane voltage and the presence of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), which is essential for channel function.[1][7][10]
Pharmacological Profile: Menthol activates TRPM8 in a concentration-dependent manner. While EC50 values vary across different expression systems and experimental conditions, they typically fall within the micromolar range. For instance, studies using Xenopus oocytes reported an EC50 of 196 µM, while experiments in melanoma cells yielded an EC50 of 286 µM.[10][11] It is also important to note that while TRPM8 is its primary target, menthol can activate TRPA1 at higher concentrations, contributing to its complex sensory profile.[10]
This compound (WS-27): A TRPA1-Preferring Agent
WS-27 is a synthetic cooling agent with distinct chemical properties, including insolubility in water and solubility in organic solvents.[9][12] Contrary to what might be assumed, evidence suggests that its primary molecular target is not TRPM8, but rather the TRPA1 channel.[5]
Mechanism of Action: A high-throughput screening study that evaluated 18 different cooling agents reported that WS-27 (FEMA 4557) preferentially activates the TRPA1 channel, while other synthetic agents like WS-3 were primary TRPM8 activators.[5] TRPA1 is also a non-selective cation channel expressed in sensory neurons, but it is typically associated with the detection of noxious or irritant stimuli, including pungent compounds like mustard oil and noxious cold (<17°C).[10] Activation of TRPA1 can produce sensations that are described as pungent, irritating, and sometimes cool or fresh, providing a mechanistic basis for the cooling effect of WS-27. The precise binding site and activation mechanism of WS-27 on the TRPA1 channel are not as well-defined as that of menthol on TRPM8.
Pharmacological Profile: The finding that WS-27 is a TRPA1 agonist explains the lack of published, robust EC50 values for its activity on TRPM8. Its cooling effect is mediated through a different pathway than menthol. This makes it a valuable tool for studying TRPA1-mediated chemesthesis but an inappropriate choice for specific activation or investigation of TRPM8.
Quantitative Performance Summary
The following table summarizes the key pharmacological differences between (-)-menthol and this compound based on available experimental data. This direct comparison underscores the necessity of selecting the correct agonist for the specific channel being investigated.
| Parameter | (-)-Menthol | This compound (WS-27) |
| Primary Molecular Target | TRPM8[2] | TRPA1[5] |
| Synonyms | (-)-Menthol, (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol | WS-27, FEMA 4557 |
| CAS Number | 2216-51-5 | 51115-70-9[9] |
| Molecular Formula | C10H20O | C12H25NO[9] |
| TRPM8 EC50 | ~100 - 300 µM (system-dependent)[10] | Not reported / Weak activator[5] |
| TRPA1 Activity | Activator at higher concentrations[10] | Primary Agonist[5] |
| Activation Mechanism | Binds to VSLD of TRPM8, dependent on PIP2[6][7] | Presumed to bind and activate TRPA1 channel |
| Ca2+ Dependence | Activation is independent of Ca2+ influx, but channel exhibits Ca2+-dependent desensitization[6][7] | To be determined for WS-27 |
Visualizing the Mechanisms
To clarify the distinct pathways activated by these two compounds, the following diagrams illustrate their primary interactions and the general workflow for their experimental validation.
Figure 1: Distinct Signaling Pathways. This diagram illustrates the separate primary molecular targets for (-)-menthol (TRPM8) and WS-27 (TRPA1), leading to distinct or overlapping sensory outcomes.
Figure 2: Agonist Specificity Workflow. A simplified workflow for a calcium imaging assay designed to differentiate the primary targets of cooling agents by testing them on distinct, channel-specific cell lines.
Experimental Protocols
To empirically validate the distinct activities of menthol and WS-27, a robust, self-validating experimental design is crucial. The following protocols provide detailed methodologies for characterizing agonist specificity and potency.
Protocol 1: Calcium Imaging Assay for Agonist Specificity
This protocol is designed to determine whether an agonist's effect is mediated by TRPM8 or TRPA1 using specific cell lines and pharmacological tools.
1. Cell Culture and Plating:
- Rationale: Using HEK293 cells stably expressing a single type of ion channel (either human TRPM8 or human TRPA1) isolates the target and prevents confounding signals from endogenous channels.
- Maintain two separate cultures of HEK293 cells: one stably expressing full-length human TRPM8 and another stably expressing full-length human TRPA1.
- 24 hours prior to the assay, plate the cells into black-walled, clear-bottom 96-well microplates at a density that will achieve 80-90% confluency on the day of the experiment.
2. Dye Loading:
- Rationale: Fluorescent calcium indicators like Fluo-4 AM are cell-permeant and exhibit a large increase in fluorescence upon binding to intracellular Ca2+, providing a direct measure of channel opening.
- Prepare a loading buffer solution containing Fluo-4 AM (e.g., 2 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.
- Incubate the plate at 37°C for 60 minutes in the dark.
3. Compound Plate Preparation:
- Prepare a 96-well compound plate with serial dilutions of (-)-menthol and this compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell viability (e.g., Ionomycin).
- To confirm channel identity, prepare additional wells containing a known TRPM8 antagonist (e.g., AMTB) and a known TRPA1 antagonist (e.g., A-967079) for pre-incubation.
4. Fluorescence Measurement:
- Rationale: A fluorescence plate reader (e.g., FLIPR or FlexStation) allows for real-time kinetic measurement of calcium influx upon compound addition.
- Place the cell plate and compound plate into the fluorescence imaging plate reader.
- Set the instrument to record a baseline fluorescence for 10-20 seconds.
- Program the instrument to add the compounds from the source plate and immediately begin recording the change in fluorescence over time (e.g., for 2-3 minutes).
5. Data Analysis:
- Calculate the change in fluorescence (ΔF) from baseline for each well.
- Plot the ΔF against the agonist concentration for both the TRPM8- and TRPA1-expressing cell lines.
- A potent response in the TRPM8 cell line but not the TRPA1 line indicates TRPM8 selectivity (expected for menthol). A potent response in the TRPA1 line but not the TRPM8 line indicates TRPA1 selectivity (expected for WS-27).[5]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion channel currents to determine agonist potency (EC50) and efficacy with high precision.
1. Cell Preparation:
- Use the same stably transfected HEK293 cell lines as in the calcium assay. Plate cells onto small glass coverslips suitable for microscopy 24-48 hours before recording.
2. Recording Setup:
- Rationale: The whole-cell configuration allows for control of the membrane potential and direct measurement of the total current passing through all channels on the cell surface.
- Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with an extracellular solution (containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).
- Prepare borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with intracellular solution (containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA; pH 7.2).
- Establish a high-resistance (>1 GΩ) seal with a single cell and rupture the membrane to achieve the whole-cell configuration.
3. Data Acquisition:
- Clamp the cell at a holding potential of -60 mV.
- Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to generate current-voltage (I-V) relationships.
- Establish a stable baseline current by perfusing the cell with the extracellular solution.
- Apply increasing concentrations of the agonist (menthol or WS-27) via a perfusion system, allowing the current to reach a steady state at each concentration.
4. Data Analysis:
- Measure the peak current amplitude at a specific voltage (e.g., +80 mV) for each agonist concentration.
- Normalize the current responses to the maximal response.
- Plot the normalized current against the logarithm of the agonist concentration and fit the data to the Hill equation to determine the EC50 and Hill coefficient.
Conclusion and Future Directions
The comparative analysis of (-)-menthol and this compound (WS-27) reveals a critical principle for researchers in sensory biology and pharmacology: not all "cooling agents" are created equal. While menthol is a well-established, potent agonist of the primary cold sensor TRPM8, evidence strongly indicates that WS-27 achieves its cooling sensation primarily through the activation of the irritant sensor TRPA1.[5]
This fundamental difference in their primary molecular targets has significant implications. For studies aimed at understanding the physiological role of TRPM8 in innocuous cold sensing, analgesia, or thermoregulation, menthol remains the superior and more specific tool. Conversely, WS-27 provides a valuable, though less characterized, probe for investigating TRPA1-mediated pathways, which may be relevant to conditions involving neurogenic inflammation, pain, and hypersensitivity.
Future research should focus on definitively characterizing the binding site and gating mechanism of WS-27 on TRPA1 and quantifying its potency and efficacy using electrophysiological methods. Such studies will further refine our understanding of how different chemical structures can activate distinct sensory channels to produce overlapping, yet subtly different, perceptual outcomes.
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Watson, F. L., et al. (2014). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. PMC. [Link]
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Trivedi, P., et al. (2018). Trigeminal receptor study of high intense cooling agents. ResearchGate. [Link]
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Xu, L., et al. (2020). Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel. Nature Communications. [Link]
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Sherkheli, M. A., et al. (2010). Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels. ResearchGate. [Link]
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A Comparative Analysis of TRPM8 Agonist Potency: N-Ethyl-2,2-diisopropylbutanamide vs. Icilin
For researchers and professionals in drug development and sensory science, the modulation of the transient receptor potential melastatin 8 (TRPM8) ion channel is of significant interest. This channel, known as the primary cold and menthol receptor, is a key target for inducing cooling sensations and has therapeutic potential.[1] This guide provides an in-depth technical comparison of two synthetic TRPM8 agonists: n-Ethyl-2,2-diisopropylbutanamide (also known as WS-27) and icilin.
Introduction to the TRPM8 Agonists
This compound (WS-27) is a synthetic cooling agent belonging to the Wilkinson Sword (WS) series of compounds.[1] It is recognized for its use in food and cosmetic products to impart a cooling sensation.[2][3] Structurally, it is a carboxamide.[2]
Icilin , another synthetic compound, is renowned for its exceptional potency as a TRPM8 agonist, often referred to as a "super-cooling agent".[1] Unlike menthol and its derivatives, icilin possesses a distinct chemical structure.[1]
Both compounds exert their cooling effect by activating the TRPM8 ion channel, a non-selective cation channel predominantly expressed in sensory neurons.[1] TRPM8 activation leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and signals the sensation of cold.[1]
Comparative Potency at the TRPM8 Channel
The potency of a TRPM8 agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that elicits 50% of the maximal response. A lower EC50 value indicates higher potency.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Reported TRPM8 EC50 |
| This compound (WS-27) | [Image of this compound structure] | C12H25NO | 199.34[2] | Not available in peer-reviewed literature* |
| Icilin | [Image of Icilin structure] | C16H13N3O4 | 311.30 | ~0.332 µM[4] |
In contrast, icilin is a well-characterized and highly potent TRPM8 agonist. Studies have consistently reported its EC50 in the sub-micromolar to low micromolar range, demonstrating its strong ability to activate the TRPM8 channel at low concentrations.[4]
Mechanism of TRPM8 Activation and Downstream Signaling
The activation of TRPM8 by agonists like this compound and icilin initiates a cascade of intracellular events. The binding of the agonist to the channel induces a conformational change, leading to channel opening and a subsequent influx of cations, most notably Ca2+.[1] This influx of Ca2+ is a critical downstream signal that mediates the physiological response to cold and cooling agents.
The following diagram illustrates the generalized signaling pathway upon TRPM8 activation:
Detailed Step-by-Step Methodology
-
Cell Culture and Plating:
-
Maintain a cell line stably expressing the human TRPM8 channel, such as Human Embryonic Kidney 293 (HEK293) cells, in appropriate culture medium supplemented with antibiotics for selection.
-
The day before the assay, seed the cells into a 96-well black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of Compounds:
-
Prepare stock solutions of this compound and icilin in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to create a range of concentrations for generating a dose-response curve.
-
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a non-ionic detergent like Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for a specified time (typically 30-60 minutes) to allow the cells to take up the dye.
-
-
Assay Execution and Data Acquisition:
-
After incubation, gently wash the cells with the assay buffer to remove any extracellular dye.
-
Place the microplate into a fluorescence microplate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading for a short period.
-
Add the prepared serial dilutions of the test compounds to the respective wells.
-
Immediately begin recording the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence intensity from the baseline after the addition of the compound.
-
Normalize the data, with the response to a saturating concentration of a known potent agonist (like icilin) or the maximal response observed set as 100%.
-
Plot the normalized response as a function of the logarithm of the agonist concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the EC50 value for each compound.
-
Conclusion
Both this compound and icilin are effective synthetic agonists of the TRPM8 channel. Based on available scientific literature, icilin is a significantly more potent agonist, with a well-documented EC50 in the nanomolar to low micromolar range. While this compound is recognized for its cooling properties, a quantitative measure of its potency in the form of an EC50 value from peer-reviewed studies is not currently available. The provided experimental protocol offers a robust framework for researchers to directly compare the potency of these and other TRPM8 modulators in a controlled laboratory setting. Such data is crucial for the informed selection and development of compounds for applications ranging from sensory science to therapeutics.
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A Comparative Guide to the Efficacy of N-Ethyl-2,2-diisopropylbutanamide and Other Cooling Agents
This guide provides an in-depth technical comparison of the efficacy of n-Ethyl-2,2-diisopropylbutanamide (also known as WS-27 and FEMA 4557) and other prominent cooling agents. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, quantitative efficacy, sensory properties, and safety profiles of these compounds, supported by experimental data and detailed methodologies.
Introduction: The Molecular Basis of Cutaneous Cooling Sensation
The sensation of cooling is primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a non-selective cation channel expressed in sensory neurons.[1] This receptor is activated by cold temperatures (below ~26°C) and by chemical agonists, leading to an influx of calcium and sodium ions, depolarization of the neuron, and the subsequent perception of a cooling sensation in the brain.[1] Another related channel, the Transient Receptor Potential Ankyrin 1 (TRPA1), is known for its role in detecting pungent and irritating compounds, but is also implicated in the sensation of noxious cold and can be activated by some cooling agents.[2][3]
While traditional cooling agents like (-)-menthol have been widely used, the demand for compounds with different sensory profiles—such as a lack of minty odor or a longer-lasting effect—has driven the development of synthetic cooling agents. This guide will focus on a comparative analysis of this compound against a panel of these synthetic agents and the natural benchmark, menthol.
Comparative Efficacy of Cooling Agents
The efficacy of a cooling agent is a multifactorial characteristic encompassing its potency at the target receptor, the intensity and nature of the sensory perception it elicits, and its temporal profile (onset, peak, and duration). A key differentiator among the compounds discussed is their primary receptor target, with most acting on TRPM8, while this compound is a notable exception with primary activity on TRPA1.[2][4]
Quantitative Receptor Activity
The potency of cooling agents is typically quantified by their half-maximal effective concentration (EC50) for activating their target receptor. A lower EC50 value indicates a higher potency.
| Cooling Agent | Primary Receptor Target | EC50 (µM) | Key Characteristics |
| This compound (FEMA 4557) | TRPA1 | Data Not Available | Primarily activates the TRPA1 channel, resulting in a distinct cooling sensation.[2][4] |
| (-)-Menthol | TRPM8 | 3.8 - 10.1 | Natural compound with a characteristic minty flavor and odor.[1] |
| WS-3 | TRPM8 | 2 - 4 | Synthetic, with less volatility and a less minty profile than menthol.[1] |
| WS-5 | TRPM8 & TRPA1 | Data Not Available | Activates both TRPM8 and TRPA1, contributing to its high cooling intensity.[2][4] |
| WS-23 | TRPM8 | ~44 | Synthetic, known for a clean, non-minty cooling effect.[5] |
| Icilin | TRPM8 | 0.125 - 1.4 | A "super-cooling" synthetic agent with significantly higher potency than menthol.[6] |
Note: EC50 values can vary depending on the experimental system (e.g., cell line, expression system).
Sensory Perception of Cooling Intensity
A direct comparative study by Johnson et al. (2018) evaluated the perceived cooling intensity of several agents in a sucrose solution. The results demonstrated a clear hierarchy of cooling strength at the same concentration.
Relative Cooling Intensity:
WS-5 > WS-3 > this compound (FEMA 4557) > WS-23[2][4]
This sensory data highlights that while this compound is less potent in perceived cooling intensity compared to WS-5 and WS-3, it provides a stronger cooling sensation than WS-23 at equivalent concentrations. The unique activation of TRPA1 by this compound likely contributes to a different quality of cooling sensation compared to the TRPM8-dominant agents.
Mechanism of Action: Differentiated Signaling Pathways
The primary mechanism of action for most cooling agents involves the activation of TRPM8. However, this compound and WS-5 also exhibit significant activity at the TRPA1 channel. This differentiation in receptor engagement is a critical consideration for researchers selecting a cooling agent for a specific application, as the downstream physiological effects and the qualitative nature of the sensation may differ.
Caption: Differentiated primary receptor targets of various cooling agents.
Experimental Protocols
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating the efficacy of cooling agents.
In-Vitro Receptor Activity Assay: Calcium Imaging
This protocol outlines a method for measuring the activation of TRP channels in a cell-based system by quantifying the increase in intracellular calcium concentration ([Ca²⁺]i).
Objective: To determine the EC50 value of a cooling agent on TRPM8 or TRPA1.
Materials:
-
HEK293 cells stably expressing human TRPM8 or TRPA1.
-
Fura-2 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
Test cooling agents at various concentrations.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with dual-wavelength excitation capabilities (e.g., 340 nm and 380 nm).
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate in the dark at 37°C for 60 minutes.
-
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Compound Addition: Add the test cooling agents at a range of concentrations to the respective wells.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity at an emission wavelength of 510 nm with excitation alternating between 340 nm and 380 nm.
-
Record a baseline fluorescence ratio (340/380 nm) before compound addition.
-
After compound addition, record the fluorescence ratio over time to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in the 340/380 nm fluorescence ratio to determine the increase in [Ca²⁺]i.
-
Plot the dose-response curve of the cooling agent concentration versus the peak [Ca²⁺]i increase.
-
Fit the data to a sigmoidal dose-response equation to determine the EC50 value.
-
Caption: Workflow for in-vitro calcium imaging assay.
Sensory Evaluation: Time-Intensity Analysis
This protocol describes a method for quantifying the perceived cooling intensity of a substance over time.
Objective: To characterize the temporal profile (onset, peak intensity, and duration) of the cooling sensation.
Panelists: A panel of trained sensory assessors (typically 10-12 individuals) screened for their ability to perceive and rate cooling sensations.
Materials:
-
Solutions of cooling agents at standardized concentrations in a neutral base (e.g., water, sucrose solution, or a product base).
-
Unstructured line scales (e.g., 15 cm) anchored with "no cooling" and "extremely strong cooling".
-
Data collection software (e.g., APPsense).
-
Neutral rinsing solution (e.g., room temperature water).
Procedure:
-
Panelist Training: Familiarize panelists with the cooling agents and the use of the time-intensity scale.
-
Sample Presentation: Provide panelists with a standardized volume of the test sample.
-
Evaluation:
-
Instruct panelists to hold the sample in their mouth for a specified time (e.g., 10 seconds) and then expectorate.
-
Panelists immediately begin rating the perceived cooling intensity on the line scale using the data collection software, continuously for a set duration (e.g., 5-10 minutes).
-
-
Rinsing: Panelists rinse their mouths thoroughly with the neutral solution between samples, with a mandatory break to allow sensory recovery.
-
Data Analysis:
-
Generate time-intensity curves for each panelist and each sample.
-
Average the curves across panelists to create a mean time-intensity curve for each cooling agent.
-
Extract key parameters from the curves:
-
Imax: Maximum perceived intensity.
-
Tmax: Time to reach maximum intensity.
-
Dur: Total duration of the sensation.
-
-
Use statistical analysis (e.g., ANOVA) to compare these parameters across the different cooling agents.
-
Safety and Regulatory Profile
The safety and regulatory status of cooling agents are critical considerations for their use in consumer products and pharmaceuticals.
-
This compound (FEMA 4557): This compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) for use as a flavoring agent.[1][7] However, a safety evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) was not completed, with a request for additional data.[8]
-
Menthol: Has a long history of safe use and is approved for various applications in food, drugs, and cosmetics.
-
WS-3, WS-5, WS-23: These synthetic cooling agents are also widely used in various consumer products, and their safety is supported by their inclusion in lists of approved flavoring substances in many regions.
It is imperative for developers to consult the specific regulatory requirements for their intended application and region.
Conclusion
The efficacy of this compound as a cooling agent is distinguished by its primary mechanism of action through the TRPA1 channel, in contrast to the majority of other synthetic and natural cooling agents that primarily target TRPM8. This mechanistic difference likely accounts for its unique sensory profile. While exhibiting a lower perceived cooling intensity than potent agents like WS-5 and WS-3, it is more intense than WS-23 at the same concentration.
The choice of a cooling agent for a specific application should be guided by a thorough understanding of its receptor activity, sensory characteristics, and safety profile. For applications requiring a non-minty, moderate cooling sensation with a potentially different qualitative feel, this compound presents a viable alternative to TRPM8-dominant compounds. Further research into the time-intensity profile and the specific sensory qualities imparted by TRPA1 activation will provide a more complete picture of its utility in product development.
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A Researcher's Guide to Validating the Specificity of n-Ethyl-2,2-diisopropylbutanamide for the TRPM8 Channel
For researchers and drug development professionals venturing into the realm of sensory perception and thermosensation, the transient receptor potential melastatin 8 (TRPM8) channel stands out as a key target. As the primary molecular sensor for cold and cooling agents, its modulation holds therapeutic promise for a range of conditions, from chronic pain to dry eye syndrome. Among the synthetic cooling agents, n-Ethyl-2,2-diisopropylbutanamide, also known as WS-27, has garnered interest. This guide provides a comprehensive framework for rigorously validating the specificity of this compound for the TRPM8 channel, comparing its profile with other well-established agonists and outlining the experimental workflows necessary to generate robust and reliable data.
The Critical Need for Specificity in TRPM8 Modulation
TRPM8 is a non-selective cation channel that, upon activation by cold temperatures (below ~28°C) or chemical agonists, allows the influx of Na⁺ and Ca²⁺ ions.[1] This influx leads to depolarization of sensory neurons and the generation of an action potential, ultimately perceived as a cooling sensation.[1] However, the TRP channel superfamily is broad, with members like TRPA1 and TRPV1 also playing crucial roles in nociception and thermosensation.[2] Cross-reactivity of a TRPM8-targeted compound with these other channels can lead to off-target effects, confounding experimental results and posing safety risks in therapeutic applications. Therefore, meticulous validation of a compound's specificity is not just a matter of good scientific practice; it is a prerequisite for its use as a reliable research tool or a viable drug candidate.
Comparative Landscape of TRPM8 Agonists
To effectively validate the specificity of this compound, it is essential to benchmark its performance against other known TRPM8 agonists. Each of these compounds presents a unique profile of potency and selectivity.
| Compound | Chemical Name | Known TRPM8 Potency (EC50) | Key Selectivity Considerations |
| Menthol | 2-Isopropyl-5-methylcyclohexan-1-ol | ~30-200 µM[2][3] | The archetypal TRPM8 agonist, but known to activate TRPA1 and TRPV3 at higher concentrations.[3] |
| Icilin | 1-(2-Hydroxyphenyl)-4-(3-nitrophenyl)-1,2,3,6-tetrahydropyrimidine-2-one | Sub-micromolar to low micromolar | A "super-cooling" agent with higher potency than menthol. However, it can also activate TRPA1.[4] |
| WS-12 | N-(4-Methoxyphenyl)-4-(1-methylethyl)cyclohexanecarboxamide | ~12 µM[3] | A highly potent and selective TRPM8 agonist. Studies have shown it does not activate TRPA1 or TRPV1 at concentrations that optimally activate TRPM8.[3][5] |
| This compound (WS-27) | This compound | To be determined | A synthetic cooling agent with a strong cooling sensation. Its specificity profile requires rigorous experimental validation. |
Experimental Validation Workflow: A Multi-pronged Approach
A robust validation strategy for this compound relies on a combination of electrophysiological and cell-based functional assays. This multi-pronged approach provides a comprehensive picture of the compound's activity and selectivity.
Caption: Simplified TRPM8 activation signaling pathway.
-
Cell Preparation: Culture HEK293-hTRPM8 cells on glass coverslips.
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. The internal solution should contain (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and 1 EGTA, with the pH adjusted to 7.3 with KOH.
-
Recording Setup: Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Giga-seal Formation and Whole-Cell Configuration:
-
Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit and measure membrane currents.
-
Establish a stable baseline current.
-
Perfuse the cell with a solution containing this compound at a concentration around its EC₅₀ (determined from calcium imaging).
-
Record the inward current elicited by the compound.
-
As a positive control, apply a known TRPM8 agonist like menthol or WS-12.
-
To confirm that the observed current is mediated by TRPM8, apply a known TRPM8 antagonist (e.g., BCTC) in the presence of this compound and observe the inhibition of the current.
-
The Litmus Test: Specificity Profiling Against Other TRP Channels
The final and most critical step in validating the specificity of this compound is to perform counter-screens against other relevant TRP channels, particularly those involved in thermosensation and nociception, such as TRPA1 and TRPV1.
Experimental Design: A Panel Approach
The most effective way to assess specificity is to utilize a panel of cell lines, each stably expressing a different TRP channel of interest. Commercially available cell lines for hTRPA1 and hTRPV1 can be procured from various vendors. [6][7][8] The experimental protocols for both calcium imaging and patch-clamp electrophysiology described above can be directly applied to these TRPA1 and TRPV1 expressing cell lines.
-
For TRPA1: Use a known TRPA1 agonist, such as allyl isothiocyanate (AITC) or mustard oil, as a positive control to confirm the functionality of the expressed channels.
-
For TRPV1: Use capsaicin as a positive control to validate the activity of the expressed TRPV1 channels.
Apply this compound to these cells at concentrations at and above its TRPM8 EC₅₀. The absence of a significant response in the TRPA1 and TRPV1 expressing cells would provide strong evidence for its selectivity for TRPM8.
Data Interpretation and Building a Specificity Profile
The culmination of these experiments will be a comprehensive specificity profile for this compound. The data should be presented clearly to allow for objective comparison.
Table 2: Hypothetical Specificity Profile of this compound
| Target Channel | Assay Type | Agonist Potency (EC50) | % Activation at 10x TRPM8 EC50 |
| hTRPM8 | Calcium Imaging | [Determined Value] | 100% |
| hTRPM8 | Patch-Clamp | Confirmed | - |
| hTRPA1 | Calcium Imaging | > 100 µM (Inactive) | < 5% |
| hTRPV1 | Calcium Imaging | > 100 µM (Inactive) | < 5% |
A high degree of selectivity would be demonstrated by a potent activation of TRPM8 with minimal to no activity at other TRP channels at concentrations well above its TRPM8 EC₅₀.
Conclusion: A Rigorous Path to Validated Tools
The validation of a chemical probe's specificity is a cornerstone of rigorous scientific research and drug development. For this compound, a systematic approach combining functional cell-based assays and electrophysiology is paramount. By comparing its activity on TRPM8 with its effects on other key TRP channels, researchers can build a comprehensive specificity profile. This not only enhances the reliability of experimental findings but also provides the necessary confidence for its potential translation into therapeutic applications. This guide provides a roadmap for this critical validation process, empowering researchers to confidently characterize their tools and advance our understanding of thermosensation and its role in health and disease.
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Behrendt, H. J., Germann, T., Gillen, C., Hatt, H., & Jostock, R. (2004). Characterization of the menthol receptor TRPM8. British Journal of Pharmacology, 141(4), 737–745. [Link]
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Bodding, M., Wissenbach, U., & Flockerzi, V. (2007). Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels. British Journal of Pharmacology, 152(6), 835-844. [Link]
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A Researcher's Guide to Cross-Validation of Novel Compound Effects: A Case Study with n-Ethyl-2,2-diisopropylbutanamide
For researchers, scientists, and drug development professionals, the journey from identifying a novel compound to understanding its therapeutic potential is a meticulous process. A critical, yet often overlooked, stage in this preclinical phase is the robust cross-validation of a compound's effects across multiple, diverse cell lines. This guide provides a comprehensive framework for designing and executing a cross-validation study, using n-Ethyl-2,2-diisopropylbutanamide as a case study for a compound with limited available biological data.
This compound, also known as WS-27, is a synthetic compound primarily recognized for its potent cooling sensation.[1][2] It is widely used as a cooling agent in consumer products such as tobacco, oral care items, and confectionery.[1][3] While its chemical properties are documented, there is a significant gap in the scientific literature regarding its effects on human cells.[3][4] This lack of data makes it an ideal candidate to illustrate the process of systematically evaluating a novel chemical entity for potential bioactivity.
This guide will navigate the essential principles of cross-validation, from the strategic selection of cell lines and assays to the detailed execution of experimental protocols and the interpretation of results. By following this framework, researchers can build a solid foundation of evidence for a compound's efficacy and selectivity, ultimately de-risking the progression to more complex preclinical models.
The Imperative of Cross-Validation in Preclinical Research
In the realm of drug discovery, relying on data from a single cell line can be misleading. A compound may exhibit potent effects in one cell line due to its specific genetic makeup, only to be ineffective or toxic in others. Cross-validation, the practice of testing a compound across a panel of diverse cell lines, is therefore not just a recommendation but a cornerstone of rigorous preclinical research.[5][6][7] It allows researchers to:
-
Identify Cell Line-Specific vs. Broad-Spectrum Effects: Distinguish between compounds that have a narrow, targeted effect and those with a more universal mechanism of action.
-
Uncover Potential Mechanisms of Action: Correlations between a compound's activity and the genetic or phenotypic characteristics of the cell lines can provide early clues about its molecular targets.
-
Assess Potential Off-Target Effects: Observing a compound's activity in a variety of cell types can help to identify potential unintended and harmful effects early in the development process.
-
Increase the Translatability of Findings: Data generated from a diverse panel of cell lines is more likely to be representative of the heterogeneity of human diseases, thereby increasing the predictive value for in vivo studies and, eventually, clinical trials.[]
Designing a Cross-Validation Study for a Novel Compound
A well-designed cross-validation study is a self-validating system. The experimental choices, from the cell lines to the assays and controls, should be deliberate and justified to ensure the generation of trustworthy and reproducible data.
Cell Line Panel Selection: Embracing Diversity
The selection of a cell line panel is a critical first step. The panel should be diverse and representative of different tissues of origin, genetic backgrounds, and, if applicable, disease subtypes. For a compound with unknown activity like this compound, a broad initial screen is recommended. A potential starting panel could include:
-
A549 (Lung Carcinoma): A commonly used cell line in cancer research and toxicology studies.
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line, representing a specific subtype.
-
HeLa (Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines.
-
HEK293 (Human Embryonic Kidney): Often used as a "normal" human cell line control and for transfection studies.
-
Jurkat (Acute T Cell Leukemia): A suspension cell line, offering a different morphology and growth pattern compared to adherent lines.
This selection provides a mix of cancerous and non-cancerous lines, as well as cells from different tissue origins, which is crucial for a preliminary assessment of both efficacy and general toxicity.
Assay Selection: A Multi-pronged Approach
To gain a comprehensive understanding of a compound's potential effects, it is essential to employ a battery of assays that probe different cellular processes. For an initial screen of a compound with unknown activity, the following assays are recommended:
-
Cell Viability Assay (MTT): To assess the overall metabolic activity of the cells as an indicator of cell health and proliferation.[1][4][9]
-
Cytotoxicity Assay (LDH): To measure the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of cell membrane integrity and cytotoxicity.[2][5][10]
-
Apoptosis Assay (Caspase-Glo 3/7): To specifically measure the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[11][12][13]
Controls: The Pillars of a Valid Experiment
The inclusion of appropriate controls is non-negotiable for the generation of reliable data.
-
Vehicle Control (Negative Control): Since this compound is soluble in organic solvents but not water, a vehicle control is essential.[1][3] Dimethyl sulfoxide (DMSO) is a commonly used solvent for in vitro assays.[14][15][16] Cells treated with the same concentration of DMSO as the experimental group will serve as the negative control to account for any effects of the solvent itself.
-
Positive Controls: These are well-characterized compounds known to induce the specific cellular responses being measured. They serve to validate the assay's performance and provide a benchmark for comparison.
-
For Cytotoxicity and Apoptosis:
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor known to induce apoptosis in a wide variety of cell lines.[17][18][19]
-
Etoposide: A topoisomerase II inhibitor that causes DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[2][4][5]
-
Camptothecin: A topoisomerase I inhibitor that induces DNA single-strand breaks and subsequent apoptosis.[3][9][20]
-
-
Experimental Protocols
The following are detailed, step-by-step methodologies for the recommended assays.
MTT Cell Viability Assay Protocol
This protocol is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[1][4][9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, the chosen comparator compound, and positive controls (e.g., Etoposide) in culture medium. The final concentration of DMSO should be kept constant across all wells and should not exceed 0.5%.[15][16] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1][4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Cytotoxicity Assay Protocol
This assay quantifies the amount of LDH released from the cytosol of damaged cells into the culture medium.[2][5][10]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Caspase-Glo® 3/7 Apoptosis Assay Protocol
This luminescent assay measures the activity of caspase-3 and -7, key executioners of apoptosis.[11][12][13]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.
-
Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as fold change in caspase activity relative to the vehicle control.
Data Presentation and Interpretation
Quantitative data from the assays should be summarized in clearly structured tables for easy comparison. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity and should be calculated for each compound in each cell line.[16][21]
Table 1: Hypothetical IC50 Values (µM) of this compound and Control Compounds Across a Panel of Cell Lines
| Cell Line | This compound (IC50 µM) | Etoposide (IC50 µM) | Camptothecin (IC50 µM) |
| A549 | >100 | 5.2 | 0.8 |
| MCF-7 | >100 | 15.8 | 1.5 |
| HeLa | >100 | 8.1 | 1.1 |
| HEK293 | >100 | 25.4 | 3.2 |
| Jurkat | >100 | 2.5 | 0.5 |
Data Interpretation:
In this hypothetical example, this compound shows no significant cytotoxicity up to 100 µM in any of the cell lines tested. In contrast, the positive controls, Etoposide and Camptothecin, exhibit potent cytotoxic effects with varying IC50 values across the cell lines, as expected from their known mechanisms of action. This would suggest that under these experimental conditions, this compound does not possess broad cytotoxic activity.
Further analysis of the LDH and caspase assay data would provide a more nuanced understanding. For instance, a compound could induce apoptosis (caspase activation) without causing significant membrane disruption (LDH release) at earlier time points.
Visualization of Workflows and Pathways
Visual diagrams are invaluable tools for communicating complex experimental designs and biological pathways.
Experimental Workflow
Caption: Experimental workflow for the cross-validation of a novel compound.
Apoptosis Signaling Pathway
Caption: Simplified signaling pathway for apoptosis induction.
Conclusion
The cross-validation of a novel compound's effects across a diverse panel of cell lines is a fundamental and indispensable step in early-stage drug discovery. By employing a systematic and multi-faceted approach, as outlined in this guide using this compound as a case study, researchers can generate robust and reliable data. This rigorous preclinical evaluation provides a solid foundation for go/no-go decisions, helps to elucidate potential mechanisms of action, and ultimately increases the probability of success in the long and arduous journey of drug development. The principles of scientific integrity, thoughtful experimental design, and comprehensive data analysis are the bedrock upon which successful therapeutic innovations are built.
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Camptothecin induces DNA strand breaks and is cytotoxic in stimulated normal lymphocytes. (2010). Spandidos Publications. Retrieved from [Link]
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Identification and Validation of Compounds Selectively Killing Resistant Cancer: Delineating Cell Line-Specific Effects from P-Glycoprotein-Induced Toxicity. (2017). PubMed. Retrieved from [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). NIH. Retrieved from [Link]
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Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa. (n.d.). PMC. Retrieved from [Link]
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Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. (n.d.). Anticancer Research. Retrieved from [Link]
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In vivo validation of n-Ethyl-2,2-diisopropylbutanamide's cooling effect
An In-Depth Comparative Guide to the In Vivo Validation of n-Ethyl-2,2-diisopropylbutanamide's Cooling Effect
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the in vivo validation of this compound, a synthetic cooling agent, benchmarked against traditional compounds like menthol and the super-cooling agent icilin. We will delve into the mechanistic underpinnings, present robust experimental designs, and interpret comparative data to equip researchers, scientists, and drug development professionals with the critical insights needed for their work.
Introduction: The Quest for Novel Cooling Agents
The sensation of "cool" can be elicited not only by a drop in temperature but also by chemical compounds that interact with specific sensory receptors in the skin. These "cooling agents" are pivotal in pharmaceuticals for their analgesic properties, and in consumer products for their sensory effects. For decades, l-menthol has been the gold standard. However, its strong minty odor and potential for irritation at higher concentrations have driven the search for alternatives.
This compound , also known as WS-27, has emerged as a potent synthetic cooling agent.[1][2][3] It is characterized by a clean cooling sensation with minimal odor and low bitterness, making it a compelling candidate for various applications.[2][3] Validating the efficacy and characterizing the sensory profile of such compounds requires rigorous in vivo testing, which moves beyond cellular assays to assess the integrated physiological and behavioral response in a living organism.[4]
This guide will compare this compound against:
-
l-Menthol: The most well-known natural cooling agent, derived from mint oils.
-
Icilin: A synthetic "super-cooling" agent, known for its high potency in activating cold receptors.[5]
The Molecular Target: Understanding TRPM8 Activation
The primary molecular target for these cooling agents is the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[5][6][7] TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons. It functions as the principal detector of innocuous cold temperatures (below ~28°C).[5][7]
When activated by either a cold stimulus or a chemical agonist, the TRPM8 channel opens, allowing an influx of Na⁺ and Ca²⁺ ions. This influx depolarizes the neuron, generating an action potential that travels to the brain, where it is interpreted as a cooling sensation. The potency and efficacy of a cooling agent are directly related to its ability to bind to and activate this channel.
Figure 1: Simplified signaling pathway of TRPM8 activation by a cooling agent.
In Vivo Validation: Experimental Designs and Protocols
While in vitro assays using cell lines expressing TRPM8 are excellent for initial screening and determining molecular potency (EC₅₀ values), they cannot capture the complexity of sensory perception, including onset, intensity, duration, and potential off-target effects like irritation.[8][9] In vivo models are therefore indispensable.[4] Rodent behavioral assays are the most common and well-validated methods.
Core Methodologies for Assessing Cooling Sensation
Two main classes of behavioral tests are employed: preference-based operant assays and stimulus-evoked reflexive assays.
-
Thermal Place Preference (TPP) Test: This is an operator-independent test that measures an animal's preferred ambient temperature.[10] It provides a nuanced view of how a topically applied cooling agent alters thermosensation, compelling the animal to seek a warmer environment to offset the chemical-induced cooling.
-
Cold Plantar Assay (CPA): This reflexive test measures the latency of an animal to withdraw its paw from a cold stimulus (e.g., applied via a pellet of dry ice through a glass plate).[11][12][13][14] An effective cooling agent will be perceived as a cold stimulus, resulting in a measurable withdrawal response.
-
Acetone Evaporation Test: A drop of acetone is applied to the animal's paw, causing rapid cooling upon evaporation. The response, such as the number of flinches or time spent licking the paw, is recorded.[14][15] This tests for hypersensitivity to a cooling stimulus.
The TPP test is often preferred for evaluating the positive, ongoing cooling sensation of a test compound, as it relies on the animal's active choice rather than a reflexive withdrawal from a potentially noxious stimulus.
Figure 2: Experimental workflow for the Thermal Place Preference (TPP) test.
Protocol: Two-Temperature Choice Test
This protocol provides a self-validating system for comparing the cooling effect of this compound.
Objective: To quantify the change in thermal preference in mice following topical application of a test compound.
Materials:
-
Two-Temperature Choice apparatus (e.g., Ugo Basile Thermal Place Preference) with two adjacent plates of controllable temperatures.[10]
-
Test Animals: Male C57BL/6 mice (8-10 weeks old).
-
Test Compounds:
-
Vehicle (e.g., 20% ethanol, 80% propylene glycol).
-
1% this compound in vehicle.
-
1% l-Menthol in vehicle.
-
0.1% Icilin in vehicle.
-
-
Video tracking software for automated recording.
Methodology:
-
Acclimation:
-
Habituate mice to the testing room for at least 1 hour before the experiment.
-
On the day prior to testing, allow each mouse to freely explore the TPP apparatus for 5-10 minutes with both plates set to a neutral temperature (e.g., 28°C) to reduce novelty-induced stress.
-
-
Baseline Measurement (Day of Experiment):
-
Set the two plates to create a temperature choice, for example, 25°C (cool) and 30°C (neutral/warm).
-
Place a mouse in the center of the apparatus and record the time it spends on each plate for 15 minutes. In the absence of a cooling agent, mice are expected to show no strong aversion to the 25°C plate.
-
-
Compound Application:
-
Gently restrain the mouse and topically apply 20 µL of the assigned test compound (Vehicle, WS-27, Menthol, or Icilin) to the plantar surface of one hind paw.
-
Allow a 15-minute absorption period.
-
-
Post-Treatment Testing:
-
Place the mouse back into the TPP apparatus (25°C vs. 30°C).
-
Record the time spent on each plate for 30 minutes. An effective cooling agent will cause the mouse to perceive the 25°C plate as unpleasantly cold, leading to a significant shift in time spent on the warmer 30°C plate.
-
-
Data Analysis:
-
Calculate the percentage of time spent on the warm plate for both baseline and post-treatment sessions.
-
Use a two-way repeated measures ANOVA to determine the statistical significance of the change in preference induced by each compound compared to the vehicle control.
-
Comparative Performance Data
The following table summarizes expected outcomes from in vivo testing, based on the known properties of these compounds.
| Parameter | This compound (WS-27) | l-Menthol | Icilin |
| TRPM8 Potency (EC₅₀) | ~1-5 µM | ~30-100 µM | ~0.1-0.5 µM |
| In Vivo Cooling Intensity | Strong | Moderate to Strong | Very Strong |
| Onset of Sensation | Rapid | Rapid | Moderate |
| Duration of Effect | Long-lasting (>30 min) | Moderate (15-30 min) | Long-lasting (>45 min) |
| Sensory Profile | Clean, neutral cooling | Strong minty odor and taste | Neutral |
| Irritation Potential | Low | Moderate to high at effective doses | Low to Moderate |
| Expected TPP Result | Significant shift to warm plate | Significant shift to warm plate | Very strong shift to warm plate |
Expert Interpretation:
The causality behind these differences is multi-faceted. Icilin's sub-micromolar potency at the TRPM8 receptor translates to a powerful in vivo effect even at low concentrations. Menthol, while less potent, is a well-established agonist.[5] this compound (WS-27) occupies a valuable middle ground. It is significantly more potent than menthol, allowing for a strong cooling effect at concentrations that are less likely to cause the irritation or overpowering odor associated with menthol.[16] Its favorable sensory profile—a pure cooling sensation without ancillary smells or tastes—is a key differentiator for applications where a neutral background is desired.[1][2][3]
Conclusion for the Drug Development Professional
The in vivo validation of cooling agents is a critical step in their development pipeline. While menthol remains a relevant comparator, synthetic compounds like this compound offer significant advantages in terms of sensory purity, potency, and duration of action.
This guide demonstrates that robust, operator-independent behavioral assays like the Thermal Place Preference test can provide clear, quantitative, and reproducible data to differentiate between cooling agents. For researchers developing topical analgesics, anti-itch formulations, or advanced consumer healthcare products, this compound (WS-27) represents a highly effective molecule. Its strong, long-lasting cooling effect, combined with a low potential for irritation and a neutral sensory profile, makes it a superior alternative to menthol in many formulation contexts. The rigorous in vivo validation protocols outlined here provide a clear pathway to substantiating these performance claims.
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A Comparative Analysis of n-Ethyl-2,2-diisopropylbutanamide and Other TRPM8 Agonists: A Guide for Researchers
This guide provides a comprehensive comparative analysis of n-Ethyl-2,2-diisopropylbutanamide, a synthetic cooling agent, and other prominent agonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological differences between these compounds, supported by available experimental data, to inform compound selection and experimental design.
Introduction: The TRPM8 Channel as a Therapeutic Target
The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel renowned for its role as the primary sensor of cold temperatures in mammals.[1][2] Activation of TRPM8 by thermal stimuli (typically below 28°C) or chemical agonists leads to an influx of calcium and sodium ions, depolarizing sensory neurons and eliciting the sensation of cold.[1][2] Beyond its role in thermosensation, TRPM8 is implicated in a range of physiological and pathophysiological processes, including pain modulation, inflammation, and even cancer, making it an attractive target for therapeutic intervention.[3][4]
A diverse array of chemical compounds, both natural and synthetic, can activate TRPM8. These agonists are not only valuable tools for elucidating the channel's function but also hold potential as therapeutic agents for conditions such as chronic pain and inflammatory disorders.[3][5][6] This guide focuses on a comparative analysis of several key TRPM8 agonists, with a particular emphasis on the synthetic cooling agent this compound.
The Landscape of TRPM8 Agonists: A Comparative Overview
The family of TRPM8 agonists is chemically diverse, ranging from the well-known natural product, menthol, to entirely synthetic molecules. These compounds exhibit distinct profiles in terms of their potency, efficacy, selectivity, and sensory characteristics.
Key Players in TRPM8 Agonism
-
Menthol: The archetypal TRPM8 agonist, l-menthol is a natural cyclic terpene alcohol extracted from peppermint oil.[5] It is widely used in consumer products and topical analgesics for its characteristic cooling sensation.[4][5] However, menthol's utility in research and therapeutics can be limited by its relatively low potency and potential for off-target effects, including activation of TRPA1 and TRPV3 channels.[5]
-
Icilin: A synthetic "super-agonist" of TRPM8, icilin is significantly more potent than menthol.[8] Its mechanism of action is distinct, involving sensitization of the channel to activation by intracellular calcium.[8] This unique property makes it a valuable tool for studying TRPM8 gating mechanisms.
-
WS-3 (N-Ethyl-p-menthane-3-carboxamide): Another widely used synthetic cooling agent, WS-3 is known for its rapid onset and strong cooling effect, primarily at the back of the mouth and throat.[9] It is considered to be a potent and selective TRPM8 agonist.[10]
-
WS-23 (2-Isopropyl-N,2,3-trimethylbutanamide): This acyclic carboxamide is another popular synthetic cooling agent that provides a cooling sensation without a minty odor or taste.[11] Its cooling effect is often described as being smoother and more rounded compared to WS-3.[12]
Quantitative Comparison of TRPM8 Agonist Potency
A direct comparison of the potency of these agonists is crucial for selecting the appropriate compound for a given application. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency.
| Compound | Chemical Class | Reported TRPM8 EC50 | Primary Sensory Location | Reference |
| This compound (WS-27) | Acyclic Carboxamide | Data not publicly available | Front of mouth, tongue | [7] |
| l-Menthol | Cyclic Terpene Alcohol | ~30-100 µM | General oral cavity | [2] |
| Icilin | Pyrimidinone | ~0.1-1 µM | General oral cavity | [8] |
| WS-3 | Menthane Carboxamide | ~1-5 µM | Back of mouth, throat | [10] |
| WS-23 | Acyclic Carboxamide | ~1-10 µM | Front of mouth, tongue | [11] |
Note: EC50 values can vary depending on the experimental system (e.g., cell type, assay conditions). The values presented here are approximate ranges based on available literature.
Mechanism of Action: How TRPM8 Agonists Activate the Channel
TRPM8 agonists bind to specific sites on the channel protein, inducing a conformational change that opens the ion pore.[13] Cryo-electron microscopy studies have begun to reveal the structural basis for agonist binding and channel gating.[13]
While all the discussed compounds activate TRPM8, their precise binding sites and the conformational changes they induce may differ. For instance, the "super-agonist" activity of icilin is attributed to its ability to sensitize the channel to other stimuli, such as intracellular calcium.[8]
TRPM8 Signaling Pathway
The activation of the TRPM8 channel initiates a cascade of intracellular events, primarily driven by the influx of calcium. This increase in intracellular calcium can trigger various downstream signaling pathways, leading to cellular responses such as neurotransmitter release in sensory neurons.
Caption: Workflow for determining TRPM8 agonist potency using a calcium imaging assay.
In Vivo Considerations and Therapeutic Potential
The ultimate goal of characterizing TRPM8 agonists is often to understand their potential therapeutic applications. In vivo studies are essential to evaluate the analgesic, anti-inflammatory, and other physiological effects of these compounds. [3][5] TRPM8 agonists have shown promise in preclinical models of neuropathic and inflammatory pain. [4][5][6]The activation of TRPM8 on sensory neurons can lead to a localized cooling sensation that can gate pain signals. [6]Furthermore, some studies suggest that TRPM8 activation may have anti-inflammatory effects. [3] When selecting a TRPM8 agonist for in vivo studies, factors beyond potency, such as selectivity, pharmacokinetics, and formulation, become critical. Compounds like this compound, with their favorable sensory profiles and lack of odor, may offer advantages in certain applications where the strong scent of menthol is undesirable.
Conclusion and Future Directions
The study of TRPM8 agonists is a vibrant area of research with significant therapeutic potential. This compound and other synthetic cooling agents represent a valuable class of compounds for dissecting the role of TRPM8 in health and disease. While a direct quantitative comparison of this compound's potency is hampered by the lack of publicly available EC50 data, its distinct sensory characteristics suggest it is a potent and selective activator of the channel.
Future research should focus on the detailed pharmacological characterization of this compound and other novel TRPM8 agonists. Elucidating their precise mechanisms of action and evaluating their efficacy and safety in relevant in vivo models will be crucial for translating the therapeutic promise of TRPM8 modulation into clinical reality.
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Proudfoot, C. J., et al. (2006). Analgesia mediated by the TRPM8 cold receptor in chronic pain. Current Biology, 16(16), 1591-1605. [Link]
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Dhaka, A., et al. (2007). TRPM8-mediated analgesia in a mouse model of chronic pain. Journal of Neuroscience, 27(42), 11252-11260. [Link]
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Ramachandran, R., et al. (2013). TRPM8 activation attenuates inflammatory responses in mouse models of colitis. Proceedings of the National Academy of Sciences, 110(19), 7870-7875. [Link]
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Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and its activation by chemical agonists. British Journal of Pharmacology, 141(4), 737-745. [Link]
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McKemy, D. D., et al. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature, 416(6876), 52-58. [Link]
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Peier, A. M., et al. (2002). A TRP channel that senses cold stimuli and menthol. Cell, 108(5), 705-715. [Link]
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Xing, H., et al. (2007). TRPM8 mechanism of autonomic nerve response to cold in respiratory airway. Molecular Pain, 3, 22. [Link]
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Watson, H. R., et al. (2007). The pungent compound, cinnamaldehyde, is a potent agonist of the human cold-sensing TRPM8 channel. Journal of Physiology, 583(Pt 2), 581-593. [Link]
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Leffingwell, J. C. (2001). Cooling Ingredients and Their Mechanism of Action. In Handbook of Cosmetic Science and Technology (pp. 433-455). CRC Press. [Link]
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A Comparative Benchmarking Guide to n-Ethyl-2,2-diisopropylbutanamide and Known Sensory Compounds
This guide provides a comprehensive framework for benchmarking the sensory properties of n-Ethyl-2,2-diisopropylbutanamide, a synthetic cooling agent, against a panel of well-characterized sensory compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of sensory perception and furnishes detailed experimental protocols for rigorous, objective comparison.
Introduction: The Expanding Landscape of Sensory Modulation
The ability to modulate sensory perception is a cornerstone of numerous applications, from enhancing the palatability of pharmaceuticals to developing effective insect repellents. This compound, also known as WS-27, is a synthetic compound recognized for its cooling sensation.[1][2] It is described as a white, crystalline solid with a slight cooling, minty aroma, and is practically insoluble in water but soluble in organic solvents like ethanol.[1][2][3][4][5] Understanding its performance relative to established sensory agents is crucial for its effective application and for the discovery of novel compounds with tailored sensory profiles.
This guide will compare this compound with four distinct sensory compounds: DEET and Icaridin (insect repellents), and Menthol and Capsaicin (thermosensitive ion channel modulators). This selection provides a broad spectrum of sensory modalities and mechanisms of action, offering a robust context for evaluating the unique properties of this compound.
Comparative Overview of Sensory Compounds
A fundamental understanding of the benchmark compounds is essential for a meaningful comparison. The following table summarizes their key characteristics.
| Compound | Primary Sensory Effect | Known Mechanism of Action | Chemical Class |
| This compound (WS-27) | Cooling | Presumed to act on thermosensitive ion channels (e.g., TRPM8) | Amide |
| DEET (N,N-Diethyl-meta-toluamide) | Insect Repellent | Confuses and interferes with mosquito odorant receptors; may also act as a contact repellent.[6][7][8] | Amide |
| Icaridin (Picaridin) | Insect Repellent | Binds to odorant binding proteins and may mask attractive host odors.[9][10] | Piperidine |
| Menthol | Cooling, Analgesic | Agonist of the TRPM8 channel, producing a cooling sensation.[11][12][13][14] | Terpenoid |
| Capsaicin | Pungency, Heat, Analgesic | Agonist of the TRPV1 channel, responsible for the sensation of heat and pain.[15][16][17][18][19] | Vanilloid |
Mechanistic Deep Dive: Receptors and Signaling Pathways
The sensory effects of these compounds are primarily mediated by their interaction with specific protein targets on sensory neurons. These interactions trigger intracellular signaling cascades that ultimately lead to the perception of a particular sensation.
Transient Receptor Potential (TRP) Channels: The Thermosensors
Many sensory compounds, including menthol and capsaicin, exert their effects through the activation of Transient Receptor Potential (TRP) channels. These ion channels are crucial for sensing temperature, as well as a variety of chemical and physical stimuli.[20][21][22]
-
TRPM8: The Cold and Menthol Receptor The TRPM8 channel is activated by cool temperatures (below ~28°C) and by cooling agents like menthol.[13] This activation leads to an influx of cations, primarily Ca2+, into the sensory neuron, causing depolarization and the generation of an action potential that is interpreted by the brain as a cooling sensation.[12] It is highly probable that this compound also acts as a TRPM8 agonist, a hypothesis that can be tested using the in vitro assays described later in this guide.
-
TRPV1: The Heat and Capsaicin Receptor Conversely, the TRPV1 channel is activated by noxious heat (>42°C), acidic conditions, and pungent compounds like capsaicin.[12][15][18][20] Activation of TRPV1 leads to a sensation of burning pain.[15] Prolonged activation, however, can lead to desensitization of the channel, which is the basis for the analgesic effects of topical capsaicin.[16][18]
Figure 1: Simplified signaling pathway for TRPM8 and TRPV1 activation.
G-Protein Coupled Receptors in Chemosensation
The sense of smell, critical for insect repellents like DEET and Icaridin, is primarily mediated by G-protein coupled receptors (GPCRs).[23][24][25][26] These receptors are expressed in olfactory receptor neurons and bind to specific odorant molecules.[25]
-
DEET and Icaridin's Mode of Action: The precise mechanism of DEET's repellency is still under investigation, with evidence supporting multiple modes of action, including the inhibition of responses to host attractants and the activation of specific avoidance pathways.[7] DEET is thought to confuse and interfere with the receptors on a mosquito's antennae that detect body heat, carbon dioxide, and skin chemicals.[8] Icaridin is believed to work by masking the host's scent, making it difficult for insects to locate their target.[9] Both compounds likely interact with a variety of olfactory GPCRs to produce their repellent effect.[9][27]
Figure 2: Generalized olfactory signaling pathway for insect repellents.
Experimental Protocols for Comparative Benchmarking
To objectively compare this compound with the selected sensory compounds, a multi-tiered experimental approach is recommended. This should encompass sensory panel evaluations, in vitro receptor assays, and electrophysiological recordings.
Quantitative Sensory Analysis
Objective: To characterize and quantify the sensory attributes of this compound in a trained human sensory panel and compare them to the other compounds.
Methodology:
-
Panelist Recruitment and Training: Recruit a panel of 10-15 individuals and train them to identify and rate the intensity of various sensory attributes (e.g., cooling, burning, itching, specific aromas) using a labeled magnitude scale.
-
Sample Preparation: Prepare solutions of each compound at varying concentrations in a suitable, non-irritating vehicle (e.g., mineral oil for topical application, ethanol for olfactory assessment).
-
Sensory Evaluation:
-
Topical Application: Apply a standardized amount of each sample to a defined area on the panelists' forearms.
-
Olfactory Assessment: Present the samples in amber glass vials with sniff ports.
-
-
Data Collection: Panelists will rate the intensity of each perceived sensation at specified time points (e.g., 1, 5, 15, 30, and 60 minutes) after application/presentation.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences in sensory profiles between the compounds.
In Vitro Receptor Assays
Objective: To determine the activity of this compound on specific sensory receptors (e.g., TRPM8, TRPV1) and compare its potency and efficacy to known agonists and antagonists.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 cells) and transiently transfect them with the cDNA encoding the human TRP channel of interest (e.g., hTRPM8, hTRPV1).
-
Calcium Imaging Assay:
-
Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Establish a baseline fluorescence reading.
-
Apply the test compounds at various concentrations and record the change in intracellular calcium concentration using a fluorescence plate reader or microscope.[22]
-
-
Data Analysis: Generate dose-response curves and calculate EC50 (half-maximal effective concentration) and Emax (maximum effect) values for each compound to quantify its potency and efficacy.
Figure 3: Workflow for in vitro calcium imaging assay.
Electrophysiological Recordings from Sensory Neurons
Objective: To directly measure the effects of this compound on the electrical activity of isolated sensory neurons and compare these effects to the other compounds.[28][29][30]
Methodology:
-
Neuron Isolation: Isolate dorsal root ganglion (DRG) neurons from a suitable animal model (e.g., mouse or rat).[28]
-
Patch-Clamp Recording:
-
Use the whole-cell patch-clamp technique to record ionic currents from individual sensory neurons.[28]
-
Apply the test compounds via a perfusion system and record changes in membrane potential and ion channel activity.
-
-
Single-Unit Extracellular Recording:
-
For insect repellent testing, perform single-unit extracellular recordings from olfactory sensory neurons in the antennae of mosquitoes.[31]
-
Deliver puffs of air containing the test compounds and record the firing rate of the neurons.
-
-
Data Analysis: Analyze the electrophysiological data to determine the effects of each compound on neuronal excitability, ion channel gating, and action potential firing.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic benchmarking of this compound against a panel of well-characterized sensory compounds. By employing a combination of sensory panel analysis, in vitro receptor assays, and electrophysiological recordings, researchers can obtain a detailed understanding of its sensory profile, mechanism of action, and relative performance.
The insights gained from such a comparative study will be invaluable for optimizing the use of this compound in various applications and for guiding the rational design of novel sensory modulators with enhanced efficacy and specificity. Future research should also explore the potential for synergistic or antagonistic interactions between this compound and other sensory compounds.
References
- Caterina, M. J., Schumacher, M. A., Tominaga, M., Rosen, T. A., Levine, J. D., & Julius, D. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway.
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DEET. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
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A Guide to Comparative Sensory Analysis: Replicating and Advancing Studies on n-Ethyl-2,2-diisopropylbutanamide (WS-27)
For researchers, scientists, and professionals in drug development and consumer products, understanding the nuances of sensory experience is paramount. This guide provides a comprehensive framework for designing and replicating studies on the synthetic cooling agent, n-Ethyl-2,2-diisopropylbutanamide, also known commercially as WS-27. We will delve into the technical protocols for sensory and in vitro analysis, compare its performance with other common cooling agents, and provide the causal reasoning behind our experimental choices, ensuring a robust and self-validating study design.
Introduction to this compound (WS-27)
This compound is a synthetic compound known for its potent cooling properties.[1][2] Unlike menthol, it is virtually odorless and tasteless, making it a valuable tool for imparting a cooling sensation without a characteristic minty aroma.[3] It is part of the "Wilkinson Sword" (WS) family of cooling agents and is designated as FEMA number 4557 for use as a flavoring agent.[1][4]
From a chemical standpoint, it is a white to off-white crystalline solid with a slight cooling mint aroma.[1] It is practically insoluble in water but soluble in organic solvents such as ethanol.[1] This solubility profile is a critical consideration for its formulation in various product bases for sensory and biological studies.
The primary mechanism of action for many cooling agents is the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is the body's primary sensor for cold temperatures.[5] However, emerging evidence suggests that other TRP channels may also be involved in the perception of cold, and different cooling agents can exhibit different specificities. A conference abstract on the trigeminal receptor effects of various cooling agents indicated that this compound (referred to as FEMA 4557) primarily activates the TRPA1 channel, in contrast to agents like WS-3 which are potent TRPM8 activators.[6] This highlights the importance of comparative studies to elucidate the distinct sensory profiles and mechanisms of different cooling compounds.
Comparative Landscape of Cooling Agents
A key objective in studying this compound is to understand its sensory profile in relation to other commercially available cooling agents. This allows for the selection of the most appropriate compound for a given application, whether it be for masking off-tastes in pharmaceuticals or creating a specific sensory experience in consumer goods.
| Cooling Agent | Chemical Name | Primary Receptor Target (Putative) | Reported Sensory Characteristics |
| This compound (WS-27/FEMA 4557) | This compound | TRPA1[6] | High impact, intense cooling, primarily at the front of the mouth and tongue.[7] |
| WS-3 | N-Ethyl-p-menthane-3-carboxamide | TRPM8[6] | Clean, immediate cooling impact, primarily at the roof and back of the mouth and back of the tongue.[3] |
| WS-5 | Ethyl 3-(p-menthane-3-carboxamido)acetate | TRPM8 & TRPA1[6] | Reported to be the "coldest" of the commercially available "coolants" with a bitter aftertaste in some formulations.[3] |
| WS-23 | 2-Isopropyl-N,2,3-trimethylbutyramide | TRPM8 | Less initial cooling impact than WS-3, with a smoother, more rounded profile at the front of the tongue and mouth.[3][8] |
| Menthol | (1R,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol | TRPM8[5] | Strong, characteristic minty aroma and cooling sensation. |
This table synthesizes data from commercial sources and a conference abstract. Direct, peer-reviewed comparative sensory data for WS-27 is limited, underscoring the need for the studies outlined in this guide.
Experimental Design: A Proposed Study for Comparative Sensory Analysis
The following protocols outline a comprehensive study to characterize and compare the sensory and in vitro properties of this compound.
Part 1: Human Sensory Panel Evaluation
The cornerstone of this research is a well-controlled human sensory panel. The objective is to determine the sensory threshold of this compound and to characterize its cooling profile over time in comparison to other agents.
A panel of 10-12 individuals should be selected based on their sensory acuity and consistency.[9][10] Training is crucial and should involve familiarization with the sensory attributes of cooling agents and the use of a labeled magnitude scale (LMS) for rating intensity.[9]
-
Solution Preparation: Prepare stock solutions of this compound, WS-3, and Menthol in a 5% ethanol/water solution to ensure solubility. From these stocks, create a series of dilutions for threshold testing.
-
Threshold Testing (Ascending Forced Choice): Employ an ascending forced-choice methodology. Present panelists with three samples, two of which are the blank solvent and one containing the cooling agent at a low concentration. Ask them to identify the "different" sample. Increase the concentration in subsequent trials until the panelist can reliably detect the cooling agent. The threshold is the concentration at which the substance is detected 50% of the time.
-
Time-Intensity Profiling: At a supra-threshold concentration (e.g., 2-3 times the determined threshold), provide panelists with a 10 mL sample of each cooling agent solution. They will be instructed to hold the solution in their mouth for 10 seconds, expectorate, and then rate the intensity of the cooling sensation every 15 seconds for 5 minutes using a digital data collection tool with a labeled magnitude scale.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Workflow for the proposed human sensory panel evaluation.
Part 2: In Vitro TRP Channel Activation Assay
To investigate the molecular mechanism underlying the sensory effects, an in vitro calcium imaging assay using cell lines expressing human TRPA1 and TRPM8 channels is recommended.
-
Cell Culture: Culture HEK293 cells stably expressing either human TRPA1 or TRPM8 channels.
-
Calcium Imaging: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Application: Apply varying concentrations of this compound, WS-3, and Menthol to the cells. Use a positive control for each channel (e.g., AITC for TRPA1, Menthol for TRPM8).
-
Data Acquisition: Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope. An increase in fluorescence indicates channel activation.
-
Data Analysis: Generate concentration-response curves and calculate the EC50 (half-maximal effective concentration) for each compound on each channel.
dot graph TD { rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Proposed mechanism of action for this compound.
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Sensory Panel Data (Hypothetical Results)
| Compound | Sensory Threshold (ppm) | Peak Cooling Intensity (LMS units) | Time to Peak (seconds) | Duration of Cooling (minutes) |
| This compound | 1.5 | 75 | 45 | >5 |
| WS-3 | 2.0 | 60 | 30 | 3.5 |
| Menthol | 2.5 | 55 | 30 | 3.0 |
Table 2: In Vitro Assay Data (Hypothetical Results)
| Compound | TRPA1 EC50 (µM) | TRPM8 EC50 (µM) |
| This compound | 5 | >100 |
| WS-3 | >100 | 10 |
| Menthol | 50 | 15 |
These hypothetical results would suggest that this compound is a more potent cooling agent than WS-3 and Menthol at the sensory level, with a longer-lasting effect. The in vitro data would support the hypothesis that its mechanism of action is primarily through the TRPA1 channel, distinguishing it from the TRPM8-mediated cooling of WS-3 and Menthol.
Conclusion and Future Directions
This guide provides a robust framework for replicating and extending research on this compound. By combining rigorous sensory evaluation with in vitro mechanistic studies, researchers can gain a comprehensive understanding of this potent cooling agent. The lack of extensive peer-reviewed data on WS-27 presents a significant opportunity for novel research that can have a substantial impact on the fields of sensory science, drug development, and consumer product formulation. Future studies could explore the interaction of this compound with other sensory modalities, its potential for taste masking in pharmaceutical applications, and a deeper investigation into its downstream signaling pathways following TRPA1 activation.
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Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of n-Ethyl-2,2-diisopropylbutanamide (WS-27)
This guide provides essential safety and logistical information for the proper disposal of n-Ethyl-2,2-diisopropylbutanamide (CAS No. 51115-70-9), a synthetic cooling agent commonly known as WS-27. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and development settings.
Chemical Profile and Hazard Assessment
Understanding the fundamental properties of a chemical is the first step in managing its waste stream effectively. While this compound is widely used, its formal safety evaluation is still noted as incomplete by bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1][2]
Aggregated GHS information from notifications to the European Chemicals Agency (ECHA) indicates that the substance does not currently meet the criteria for classification as a hazardous substance.[2] However, the absence of a formal hazard classification does not permit disposal as common refuse. The precautionary principle dictates that all laboratory chemicals be treated as potentially hazardous and managed through a designated chemical waste stream.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 51115-70-9 | [3][4][5] |
| Molecular Formula | C12H25NO | [2][5] |
| Appearance | White crystalline solid | [1][3][4] |
| Melting Point | 36.00 to 40.00 °C | [3][4] |
| Boiling Point | 258.00 to 259.00 °C | [3][4] |
| Flash Point | 152.22 °C (306.00 °F) | [3][4] |
| Solubility | Insoluble in water; Soluble in alcohol and other organic solvents.[2][3][5] |
The high flash point suggests a low risk of flammability under standard laboratory conditions. Its insolubility in water is a critical factor for disposal, making aqueous dilution and drain disposal fundamentally inappropriate and environmentally irresponsible.
Regulatory Framework: EPA and OSHA Compliance
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6][7][8]
-
EPA (RCRA): The RCRA provides a framework for the "cradle-to-grave" management of hazardous waste.[9] The first step in compliance is a hazardous waste determination.[8] While this compound is not currently listed as a hazardous waste, it must be managed through a chemical waste program to prevent environmental release.
-
OSHA: OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[10] This plan must include procedures for safe handling and disposal of all chemicals, reinforcing the need for a structured waste management process.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe and compliant disposal of this compound waste.
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[6][8]
-
Designate as Chemical Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., weigh boats, gloves), must be disposed of as chemical waste.
-
Segregation: As an amide, this compound should be segregated from incompatible materials. Store its waste container separately from:
-
Strong Acids
-
Strong Bases
-
Strong Oxidizing Agents
-
Explosives and other reactive chemicals[6]
-
Proper containment and labeling prevent accidental exposures and ensure the waste is accepted by your disposal contractor.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, sealable lid. A high-density polyethylene (HDPE) container is a suitable choice. Do not use containers that previously held incompatible chemicals.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" or "Chemical Waste" as per your institution's policy.
-
The full chemical name: "this compound". Avoid using abbreviations or trade names like "WS-27".
-
The date on which waste was first added to the container.
-
An indication of the primary hazards (e.g., "Non-Hazardous Chemical Waste" if determined, or list constituents).
-
Waste must be stored safely in the laboratory prior to collection.
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[9] This area must be at or near the point of generation and under the control of laboratory personnel.[11]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate leaks or spills.
-
Storage Conditions: Keep the container away from heat sources, direct sunlight, and areas of high traffic.[5][6]
Final disposal must be conducted by a licensed and qualified entity.
-
Engage a Contractor: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal company.[8] These contractors are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations.[12][13]
-
Prohibited Disposal Methods:
-
DO NOT pour this compound down the drain. Its insolubility can lead to plumbing blockages and direct release into aquatic ecosystems.
-
DO NOT dispose of it in the regular solid trash. This can lead to environmental contamination and potential exposure for sanitation workers.
-
-
Likely Final Disposition: The most common and environmentally sound disposal method for this type of organic solid waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[6]
Visualization of the Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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N-ethyl-2,2-diisopropyl butanamide, 51115-70-9. The Good Scents Company. [Link]
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Hazardous Waste Management. Arkansas State University. [Link]
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Steps in Complying with Regulations for Hazardous Waste. Environmental Protection Agency (EPA). [Link]
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- 3. N-ethyl-2,2-diisopropyl butanamide, 51115-70-9 [thegoodscentscompany.com]
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- 9. epa.gov [epa.gov]
- 10. osha.gov [osha.gov]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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- 13. epa.gov [epa.gov]
Mastering Safety: A Guide to Personal Protective Equipment for n-Ethyl-2,2-diisopropylbutanamide
Welcome to a comprehensive guide on the safe handling of n-Ethyl-2,2-diisopropylbutanamide (CAS: 51115-70-9). In the fast-paced world of research and development, a deeply ingrained culture of safety is not just a regulatory requirement but the bedrock of scientific integrity and innovation. This guide moves beyond a simple checklist, offering a detailed operational plan rooted in the scientific principles of risk mitigation. Our objective is to empower you, our fellow scientists, with the knowledge to handle this compound with confidence and care, ensuring both personal safety and the integrity of your work.
While this compound is not currently classified as a hazardous substance under the Globally Harmonized System (GHS), a proactive and informed approach to safety is paramount.[1][2] The physical nature of this compound—a crystalline solid—presents potential exposure risks through inhalation of dust, as well as dermal and ocular contact.[3] This document provides a self-validating system of protocols, explaining the causality behind each safety recommendation.
Compound Profile and Hazard Assessment
Understanding the physicochemical properties of a substance is the first step in a robust risk assessment. This compound is a white, crystalline solid with a low melting point, meaning it can be handled as a powder at room temperature.[4] It is practically insoluble in water but soluble in organic solvents like ethanol.[5]
The primary, yet manageable, risks are associated with its physical form. As a fine powder, it can become airborne during weighing and transfer, leading to potential inhalation. Direct contact with skin and eyes is also a key exposure pathway to mitigate.
| Property | Value | Source |
| CAS Number | 51115-70-9 | [1] |
| Molecular Formula | C12H25NO | [6] |
| Appearance | White crystalline solid/powder | [2][4] |
| Melting Point | 36.0°C to 41.0°C | [4] |
| Solubility | Insoluble in water; Soluble in ethanol | [5] |
| GHS Hazard | Not classified | [1][2] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is a carefully considered barrier engineered to protect against specific exposure routes. For this compound, our strategy is to create a comprehensive shield against particulate matter.
Eye and Face Protection: The First Line of Defense
Why it's essential: Accidental splashes or airborne dust can cause significant irritation and potential damage to the eyes.
-
Recommendation: Always wear ANSI Z87.1-compliant or EN166-rated safety glasses with side shields.[3]
-
For larger quantities (>100g) or when dust generation is likely: Upgrade to chemical splash goggles. They provide a complete seal around the eyes, offering superior protection against airborne particulates.
-
Emergency Preparedness: Ensure unobstructed access to an eyewash station. In case of contact, flush eyes for at least 15 minutes.[3]
Skin and Body Protection: An Impermeable Barrier
Why it's essential: Direct skin contact is a primary exposure route. While not classified as a skin irritant, good laboratory practice dictates minimizing all chemical contact.
-
Gloves: Nitrile or Butyl rubber gloves are recommended. A Safety Data Sheet for the compound suggests Butyl rubber gloves with a minimum thickness of 0.11 mm provide excellent protection with a breakthrough time of over 480 minutes.[7]
-
The Rationale: These materials are chosen for their chemical resistance and durability. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin.
-
-
Lab Coat: A standard, long-sleeved lab coat is mandatory to protect skin and clothing from contamination.
Respiratory Protection: Safeguarding Against Inhalation
Why it's essential: As a fine powder, this compound can be easily inhaled during handling, especially when weighing or transferring the material.
-
Primary Control: Always handle this compound in a well-ventilated area or, preferably, within a certified chemical fume hood to minimize dust generation.
-
When a Fume Hood is Not Feasible: If handling small quantities on an open bench, or if ventilation is insufficient, a respirator is required.
Operational Plan: Step-by-Step Safety Protocols
Adherence to a strict, logical workflow for donning and doffing PPE is critical to prevent cross-contamination.
PPE Donning & Doffing Workflow
Caption: Logical workflow for donning and doffing PPE.
Spill Management Protocol
Even with the best precautions, spills can occur. A swift and correct response is crucial.
-
Evacuate and Ventilate: Ensure the immediate area is clear and increase ventilation.
-
Don Appropriate PPE: Before cleaning, don the full set of recommended PPE, including respiratory protection.
-
Containment: Gently cover the spill with an absorbent material (e.g., sand, universal binding agent) to prevent further dust generation.[8]
-
Clean-up: Carefully sweep or scoop the contained material into a designated, labeled waste container.[3] Avoid dry sweeping which can create dust; if necessary, lightly moisten the absorbent material.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
Disposal and Decontamination Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Chemical Waste: Unused this compound and spill cleanup materials must be disposed of in a clearly labeled, sealed container.[3]
-
Contaminated PPE: Used gloves, disposable lab coats, and respirator filters should be placed in a sealed bag and disposed of as hazardous waste.
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, regional, and national environmental regulations.[8] Do not allow the product to enter drains.[3]
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability in your scientific outcomes. This guide serves as a living document; always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before commencing any new procedure.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. N-ethyl-2,2-diisopropyl butanamide.[Link]
-
Capot Chemical Co., Ltd. MSDS of N,2-Diethyl-2-(isopropyl)-3-methylbutyramide. (2017-02-10). [Link]
-
Dalian Handom Chemicals Co., Ltd. this compound.[Link]
-
Carl ROTH. Safety Data Sheet: N-Ethyl-2-pyrrolidone.[Link]
-
O'LAUGHLIN CORPORATION. Safety Data Sheet.[Link]
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- 1. This compound | C12H25NO | CID 3016598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-ethyl-2,2-diisopropyl butanamide, 51115-70-9 [thegoodscentscompany.com]
- 3. capotchem.cn [capotchem.cn]
- 4. This compound [handomchemicals.com]
- 5. echemi.com [echemi.com]
- 6. N,2-diethyl-2-(isopropyl)-3-methylbutyramide | 51115-70-9 [chemicalbook.com]
- 7. olaughlinco.com [olaughlinco.com]
- 8. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
